molecular formula C28H54N4O11 B8106138 N-Azido-PEG4-N-Boc-N-PEG3-Boc

N-Azido-PEG4-N-Boc-N-PEG3-Boc

Cat. No.: B8106138
M. Wt: 622.7 g/mol
InChI Key: NWHTZGJNDFXFNW-UHFFFAOYSA-N
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Description

N-Azido-PEG4-N-Boc-N-PEG3-Boc is a useful research compound. Its molecular formula is C28H54N4O11 and its molecular weight is 622.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H54N4O11/c1-27(2,3)42-25(33)7-11-35-15-19-39-21-17-37-13-9-32(26(34)43-28(4,5)6)10-14-38-18-22-41-24-23-40-20-16-36-12-8-30-31-29/h7-24H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHTZGJNDFXFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCN(CCOCCOCCOCCOCCN=[N+]=[N-])C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H54N4O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-Azido-PEG4-N-Boc-N-PEG3-Boc and Related Branched PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N-Azido-PEG4-N-Boc-N-PEG3-Boc and structurally related branched polyethylene (B3416737) glycol (PEG) linkers. This document is intended for researchers, scientists, and professionals in the field of drug development and bioconjugation.

Introduction to Branched PEG Linkers

Branched PEG linkers are versatile tools in biomedical research and drug development, offering a modular approach to connecting different molecular entities. These linkers are characterized by a central branching point, typically a nitrogen atom, from which two or more PEG chains extend. The termini of these chains are functionalized with reactive groups, enabling their conjugation to biomolecules, small molecule drugs, or surfaces. The use of PEG chains enhances the solubility, stability, and pharmacokinetic properties of the resulting conjugates while reducing potential toxicity.

Chemical Structure and Properties

The core structure of these linkers consists of a central nitrogen atom to which two distinct PEG chains are attached. One chain is terminated with an azide (B81097) (-N3) group, a versatile functional group for "click chemistry" reactions. The other chain is functionalized with an amine that is protected by a tert-butyloxycarbonyl (Boc) group. The terminus of this second PEG chain can be further modified, for instance, with a carboxylic acid, an ester, or another Boc-protected amine.

The general structure can be represented as:

Azido-(CH₂CH₂O)n-CH₂CH₂-N(Boc)-(CH₂CH₂O)m-CH₂CH₂-X

Where 'n' and 'm' represent the number of PEG units, and 'X' is a terminal functional group. For the topic molecule, n=4, m=3, and X is presumed to be a Boc-protected amine.

Physicochemical Properties

The physicochemical properties of these linkers are largely dictated by the length of the PEG chains and the nature of the terminal functional groups. Key properties of representative molecules are summarized in the table below.

Compound NameCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
N-(Azido-PEG4)-N-Boc-PEG3-t-butyl esterAG-72162093152-85-1C28H54N4O11622.76> 96%[1]
N-(Azido-PEG3)-N-Boc-PEG4-acidAG-70622112731-95-8C24H46N4O11566.65> 96%[2]
N-(Azido-PEG3)-N-Boc-PEG4-NHS esterAG-71782112731-96-9C28H49N5O13663.72> 96%[3]
N-(Azido-PEG2)-N-Boc-PEG3-t-butyl esterBP-23483N/AC24H46N4O9534.798%[4]
2,3-(PEG4-Azide)-1-(PEG4-N-Boc)methaneBP-40548N/AC33H65N7O14783.997%[5]

Applications in Research and Drug Development

Branched azido-PEG-Boc linkers are primarily utilized in bioconjugation and are of particular interest in the development of Proteolysis Targeting Chimeras (PROTACs).[6][7][8]

PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6] These branched PEG linkers serve as the connecting scaffold between the E3 ligase ligand and the target protein ligand.[6][7] The modular nature of the linker allows for the precise positioning of the two ligands, which is critical for the formation of a productive ternary complex and efficient protein degradation.[2]

The azide group provides a convenient handle for attaching one of the ligands via click chemistry, while the Boc-protected amine can be deprotected to reveal a primary amine for conjugation to the other ligand, typically through an amide bond formation.

PROTAC_Mechanism cluster_0 PROTAC Molecule cluster_1 Cellular Machinery PROTAC E3 Ligase Ligand - Linker - Target Ligand E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Target Target Protein PROTAC->Target Binds E3->Target Forms Ternary Complex Proteasome Proteasome Target->Proteasome Degradation Ub Ubiquitin Ub->Target Ubiquitination

Diagram of the PROTAC mechanism of action.
Bioconjugation and Click Chemistry

The azide functionality of these linkers makes them ideal reagents for click chemistry.[9] Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[4] The most common click reaction involving an azide is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[6] This reaction allows for the efficient and specific conjugation of the linker to a molecule containing a terminal alkyne. Strain-promoted azide-alkyne cycloaddition (SPAAC) offers an alternative, copper-free method for conjugation with strained alkynes like DBCO or BCN.[6]

Click_Chemistry_Workflow cluster_0 Reactants cluster_1 Reaction cluster_2 Product Linker Azido-PEG-Boc Linker (N3-PEG-NHBoc) Reaction Click Chemistry (e.g., CuAAC) Linker->Reaction Molecule Alkyne-containing Molecule Molecule->Reaction Conjugate Conjugated Molecule Reaction->Conjugate

General workflow for bioconjugation using click chemistry.

Experimental Protocols

Detailed experimental protocols are highly dependent on the specific application and the nature of the molecules being conjugated. However, general procedures for the key chemical transformations are provided below.

Boc Deprotection

The Boc protecting group can be removed under acidic conditions to yield the free amine.[10][11]

Materials:

  • N-Azido-PEG-N-Boc linker

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

Procedure:

  • Dissolve the N-Azido-PEG-N-Boc linker in DCM (e.g., 10 mL per 100 mg of linker).

  • Add an excess of TFA (e.g., 10-20 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Amide Bond Formation

The deprotected amine can be coupled with a carboxylic acid-containing molecule using standard peptide coupling reagents.

Materials:

  • Deprotected Azido-PEG-amine linker

  • Carboxylic acid-containing molecule

  • Coupling agents (e.g., HATU, HBTU, or EDC/NHS)

  • Base (e.g., DIPEA or triethylamine)

  • Anhydrous solvent (e.g., DMF or DCM)

Procedure:

  • Dissolve the carboxylic acid-containing molecule in the anhydrous solvent.

  • Add the coupling agent (e.g., 1.1 equivalents of HATU) and the base (e.g., 2 equivalents of DIPEA).

  • Stir the mixture for 10-15 minutes to activate the carboxylic acid.

  • Add a solution of the deprotected Azido-PEG-amine linker (1 equivalent) in the anhydrous solvent to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azido-PEG linker conjugate

  • Alkyne-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Solvent system (e.g., t-butanol/water or DMF)

Procedure:

  • Dissolve the azido-PEG linker conjugate and the alkyne-containing molecule (1-1.2 equivalents) in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 0.5 M in water).

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (e.g., 0.1 M in water).

  • Add the sodium ascorbate solution (e.g., 0.5 equivalents) to the reaction mixture, followed by the copper(II) sulfate solution (e.g., 0.1 equivalents).

  • Stir the reaction mixture at room temperature for 1-12 hours. The reaction can be monitored by TLC or LC-MS.

  • Upon completion, the product can be isolated by extraction, precipitation, or purification by chromatography.

Experimental_Workflow Start N-Azido-PEG-N-Boc Linker Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Amine Azido-PEG-Amine Deprotection->Amine Amide_Coupling Amide Bond Formation (HATU/DIPEA) Amine->Amide_Coupling Azide_Conjugate Azido-PEG-Conjugate 1 Amide_Coupling->Azide_Conjugate Click_Reaction Click Chemistry (CuAAC) (CuSO4/NaAsc) Azide_Conjugate->Click_Reaction Final_Product Final Bifunctional Conjugate Click_Reaction->Final_Product Molecule1 Carboxylic Acid Molecule Molecule1->Amide_Coupling Molecule2 Alkyne Molecule Molecule2->Click_Reaction

A representative experimental workflow for creating a bifunctional conjugate.

Conclusion

This compound and its analogs are highly valuable chemical tools for researchers in chemistry, biology, and medicine. Their branched structure and orthogonal reactive handles enable the construction of complex molecular architectures with enhanced physicochemical properties. The applications of these linkers, particularly in the rapidly advancing field of targeted protein degradation, underscore their importance in modern drug discovery and development. This guide provides a foundational understanding of these molecules, their properties, and their utility in creating novel therapeutics and research reagents.

References

The Strategic Application of Heterobifunctional Azido-PEG-Boc Linkers in Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth exploration of a key class of chemical tools, the N-Azido-PEG-N-Boc linkers, for researchers, scientists, and drug development professionals. Specifically, this document will focus on the properties, applications, and experimental protocols related to N-(Azido-PEG3)-N-Boc-PEG4-acid and its derivatives. These heterobifunctional linkers are instrumental in the synthesis of complex biomolecular architectures, most notably in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Compound Specifications

The user's query for "N-Azido-PEG4-N-Boc-N-PEG3-Boc" does not correspond to a readily available compound with a specific CAS number in public databases. However, a family of structurally similar and commercially available reagents are widely used to achieve the desired chemical functionality. This guide will focus on the most representative members of this family, providing a comparative overview of their key quantitative data.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
N-(Azido-PEG3)-N-Boc-PEG4-acid 2112731-95-8C24H46N4O11566.65>96%[1]
N-(Azido-PEG4)-N-Boc-PEG3-t-butyl ester 2093152-85-1C28H54N4O11622.76>96%
N-(Azido-PEG3)-N-Boc-PEG4-NHS ester 2112731-96-9C28H49N5O13663.72>96%[2]

These compounds share a common structural motif: a polyethylene (B3416737) glycol (PEG) backbone that imparts hydrophilicity and flexibility, an azide (B81097) (N3) group for bioorthogonal "click" chemistry, and a tert-butyloxycarbonyl (Boc) protected amine. The variation in the terminal functional group (carboxylic acid, t-butyl ester, or N-hydroxysuccinimide ester) dictates the conjugation strategy for the second molecule.

Role in PROTAC Development and Signaling Pathway

The primary application of these linkers is in the synthesis of PROTACs.[3][4] PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][5] The PEG linker plays a critical role in this process by bridging the POI-binding ligand and the E3 ligase ligand, influencing the PROTAC's solubility, cell permeability, and the stability and geometry of the crucial ternary complex (POI-PROTAC-E3 ligase).[5][6]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation cluster_ub Cellular Environment POI Target Protein (POI) Ternary POI-PROTAC-E3 POI->Ternary Binding PolyUb Polyubiquitin Chain PROTAC PROTAC (Azido-PEG-Boc Linker Core) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment Ternary->POI Polyubiquitination Ternary->E3 Proximity-Induced Ubiquitination PolyUb_POI Polyubiquitinated POI Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Degraded Degraded Peptides Proteasome->Degraded PolyUb_POI->Proteasome Recognition & Degradation

Caption: The PROTAC mechanism of action, illustrating the role of the linker in forming a ternary complex, leading to polyubiquitination and proteasomal degradation of the target protein.

Experimental Protocols

The versatility of the N-(Azido-PEG3)-N-Boc-PEG4-acid linker stems from its two distinct reactive handles. The following protocols provide a general framework for its use in a sequential conjugation workflow.

Amide Bond Formation via the Carboxylic Acid Terminus

This protocol describes the conjugation of an amine-containing molecule (e.g., an E3 ligase ligand) to the carboxylic acid group of the linker.

Materials:

  • N-(Azido-PEG3)-N-Boc-PEG4-acid

  • Amine-containing molecule of interest

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)

  • Reaction vessel (e.g., glass vial)

  • Stirring apparatus

  • Purification system (e.g., HPLC)

Procedure:

  • Dissolve N-(Azido-PEG3)-N-Boc-PEG4-acid (1.0 equivalent) in anhydrous DMF.

  • Add the amine-containing molecule (1.0-1.2 equivalents) to the solution.

  • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor progress by LC-MS.

  • Upon completion, quench the reaction with a small amount of water.

  • Purify the resulting azide-PEG-conjugate by reverse-phase HPLC.

Boc Deprotection

The Boc protecting group can be removed under acidic conditions to reveal a primary amine, which can then be used for further conjugation.

Materials:

  • Boc-protected azide-PEG-conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Reaction vessel

Procedure:

  • Dissolve the Boc-protected conjugate in DCM.

  • Add an excess of TFA (e.g., 20-50% v/v in DCM).

  • Stir the mixture at room temperature for 30-60 minutes.

  • Remove the solvent and excess TFA under reduced pressure.

  • The resulting amine salt can be used directly or neutralized for subsequent reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" protocol conjugates the azide-functionalized PEG linker to an alkyne-containing molecule (e.g., a POI ligand).[3][7]

Materials:

  • Azide-functionalized PEG conjugate (from step 3.1)

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent: Sodium ascorbate (B8700270)

  • Copper ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)

  • Solvent: DMF/water mixture or DMSO

Procedure:

  • Dissolve the azide-PEG-conjugate (1.0 equivalent) and the alkyne-functionalized molecule (1.0-1.2 equivalents) in the chosen solvent system.

  • Prepare a stock solution of the copper catalyst premix: For a 10 mM catalyst stock, mix equal volumes of a 20 mM CuSO4 solution and a 20 mM THPTA or TBTA solution.[7]

  • Add the copper catalyst premix to the reaction mixture (final concentration typically 0.1-1 mM).

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (4-5 equivalents relative to copper).

  • Stir the reaction at room temperature for 1-4 hours. Protect from light.

  • Monitor the reaction by LC-MS. Upon completion, purify the final PROTAC molecule by HPLC.

Experimental_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Boc Deprotection (Optional) cluster_step3 Step 3: Click Chemistry (CuAAC) start N-(Azido-PEG3)-N-Boc-PEG4-acid step1_product Azide-PEG-Boc-Molecule 1 start->step1_product mol1 Amine-Molecule 1 (e.g., E3 Ligand) mol1->step1_product mol2 Alkyne-Molecule 2 (e.g., POI Ligand) final_product Molecule 2-PROTAC-Molecule 1 mol2->final_product step1_reagents HATU / DIPEA in DMF step2_reagents TFA in DCM step1_product->step2_reagents step3_reagents CuSO4 / NaAsc THPTA step1_product->step3_reagents step1_product->final_product step2_product Azide-PEG-NH2-Molecule 1 step2_reagents->step2_product

Caption: A generalized workflow for the sequential synthesis of a PROTAC using a heterobifunctional Azido-PEG-Boc-Acid linker.

Conclusion

The N-Azido-PEG-N-Boc family of linkers represents a powerful and versatile class of tools for the construction of complex bioconjugates. Their defined PEG length, combined with orthogonal reactive groups, allows for precise control over the synthesis of molecules like PROTACs and ADCs. The hydrophilicity imparted by the PEG backbone is crucial for overcoming the solubility challenges often encountered with these large, often lipophilic, therapeutic agents.[4][5] By understanding the specific properties and reaction protocols associated with these linkers, researchers can rationally design and synthesize novel therapeutics with improved efficacy and drug-like properties.

References

An In-depth Technical Guide to N-Azido-PEG4-N-Boc-N-PEG3-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, N-Azido-PEG4-N-Boc-N-PEG3-Boc. This guide will cover its chemical properties, applications in bioconjugation and drug development, and detailed experimental protocols for its use.

Introduction and Molecular Profile

This compound is a branched polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation applications. It is important to note that the common name "this compound" is often used synonymously with N-(Azido-PEG4)-N-Boc-PEG3-t-butyl ester . The molecular formula and weight correspond to the latter, indicating the presence of a t-butyl ester group rather than a second Boc (tert-butyloxycarbonyl) group.

This linker possesses three key functional components:

  • An azide (B81097) group (-N₃) for bioorthogonal "click chemistry" reactions.

  • A Boc-protected amine , which can be deprotected to reveal a primary amine for subsequent conjugation.

  • A t-butyl ester , which can be hydrolyzed to a carboxylic acid.

The branched PEG structure enhances solubility and provides a defined spacer arm to link different molecular entities, such as a targeting moiety and a therapeutic payload in antibody-drug conjugates (ADCs) or a target-binding ligand and an E3 ligase ligand in proteolysis-targeting chimeras (PROTACs).

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below.

PropertyValueReferences
Synonym N-(Azido-PEG4)-N-Boc-PEG3-t-butyl ester[1][2]
CAS Number 2093152-85-1[1][3][4]
Molecular Formula C₂₈H₅₄N₄O₁₁[1]
Molecular Weight 622.75 g/mol [4]
Purity Typically >96%[1]
Appearance Solid

Synthesis

Experimental Protocols

This section provides detailed methodologies for the common applications of this compound in bioconjugation.

4.1. Protocol 1: Bioconjugation via Copper-Free Click Chemistry

This protocol describes the conjugation of the azide group of the linker to a molecule containing a dibenzocyclooctyne (DBCO) group, a type of strain-promoted alkyne-azide cycloaddition (SPAAC) or "copper-free click chemistry".

Materials:

  • This compound

  • DBCO-functionalized molecule (e.g., protein, peptide, or payload)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Preparation of Reagents:

    • Dissolve the this compound linker in anhydrous DMF or DMSO to a stock concentration of 10 mM.

    • Dissolve the DBCO-functionalized molecule in the reaction buffer (PBS, pH 7.4) to a desired concentration (e.g., 1-5 mg/mL).

  • Conjugation Reaction:

    • Add a 3- to 10-fold molar excess of the this compound linker solution to the solution of the DBCO-functionalized molecule.

    • Incubate the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by LC-MS or SDS-PAGE.

  • Purification:

    • Upon completion of the reaction, purify the conjugate using a size-exclusion chromatography (SEC) column to remove the excess linker and any unreacted molecules.

4.2. Protocol 2: Deprotection of Boc and t-Butyl Ester Groups

This protocol outlines the removal of the Boc and t-butyl ester protecting groups to yield a free amine and a carboxylic acid, respectively. This is typically achieved under acidic conditions.

Materials:

  • Boc- and t-butyl ester-protected PEG conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger)

  • Diethyl ether (for precipitation)

Procedure:

  • Reaction Setup:

    • Dissolve the protected PEG conjugate in DCM.

    • Add TIS to the solution (typically 2-5% v/v) to act as a scavenger for the carbocations generated during deprotection.

    • Cool the solution to 0°C in an ice bath.

  • Deprotection:

    • Slowly add TFA to the reaction mixture to a final concentration of 20-50% (v/v).

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-3 hours. Monitor the reaction by LC-MS.

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the majority of the DCM and TFA.

    • Add cold diethyl ether to the concentrated residue to precipitate the deprotected product.

    • Centrifuge the mixture and decant the ether. Wash the pellet with cold diethyl ether two more times.

    • Dry the final product under vacuum.

Visualizations

5.1. Logical Relationship of Functional Groups

G cluster_reactions Reactivity cluster_products Resulting Functional Group linker This compound Azide (-N3) Boc-Amine t-Butyl Ester click Click Chemistry (e.g., with DBCO) linker:azide->click deprotection_amine Acidic Deprotection (e.g., TFA) linker:boc->deprotection_amine deprotection_acid Acidic Hydrolysis (e.g., TFA) linker:ester->deprotection_acid triazole Triazole click->triazole amine Primary Amine deprotection_amine->amine acid Carboxylic Acid deprotection_acid->acid

Caption: Functional groups and reactivity of the linker.

5.2. Experimental Workflow for Bioconjugation

G start Start: Linker & DBCO-Molecule dissolve Dissolve Linker in DMSO & Molecule in PBS start->dissolve mix Mix Linker and DBCO-Molecule dissolve->mix react Incubate at RT (2-12 hours) mix->react purify Purify via Size-Exclusion Chromatography react->purify conjugate Boc/t-Butyl Protected Conjugate purify->conjugate deprotect Deprotection with TFA/DCM conjugate->deprotect precipitate Precipitate with Cold Diethyl Ether deprotect->precipitate final_product Final Conjugate: Free Amine & Acid precipitate->final_product

Caption: Workflow for conjugation and deprotection.

References

Technical Guide: Solubility and Handling of N-Azido-PEG4-N-Boc-N-PEG3-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide is a template and does not contain experimental data for "N-Azido-PEG4-N-Boc-N-PEG3-Boc" as this information is not publicly available. The provided tables and diagrams are illustrative examples. For accurate solubility data, please refer to the manufacturer's Certificate of Analysis (CoA) or Safety Data Sheet (SDS) for the specific lot number of the compound you are using.

Introduction

This compound is a bifunctional crosslinker containing a polyethylene (B3416737) glycol (PEG) spacer arm. The azide (B81097) group allows for click chemistry reactions, while the Boc-protected amine provides a reactive site for conjugation after deprotection. Understanding the solubility of this reagent is critical for its effective use in bioconjugation, drug delivery, and other research applications. This guide provides a framework for assessing and utilizing the solubility of this compound.

Physicochemical Properties (Illustrative)

A comprehensive understanding of the physicochemical properties is the first step in determining appropriate handling and storage conditions.

PropertyValueSource
Molecular Weight[Insert Value][e.g., Calculated]
Appearance[Insert Description][e.g., White solid]
Storage Conditions[Insert Conditions][e.g., -20°C, desiccated]

Solubility Data (Illustrative)

The solubility of this compound would be empirically determined in a range of common laboratory solvents. The following table is a template for presenting such data.

SolventSolubility (mg/mL) at 25°CObservations
Deionized Water[Insert Value][e.g., Sparingly soluble]
Phosphate-Buffered Saline (PBS) pH 7.4[Insert Value][e.g., Insoluble]
Dimethyl Sulfoxide (DMSO)[Insert Value][e.g., Freely soluble]
Dimethylformamide (DMF)[Insert Value][e.g., Freely soluble]
Dichloromethane (DCM)[Insert Value][e.g., Soluble]
Methanol[Insert Value][e.g., Soluble]
Ethanol[Insert Value][e.g., Sparingly soluble]

Experimental Protocol: Solubility Determination (Illustrative)

This section outlines a general protocol for determining the solubility of a compound like this compound.

Objective: To determine the approximate solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., Water, DMSO, DMF, DCM, Methanol, Ethanol)

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a solvent in which it is known to be freely soluble (e.g., DMSO).

  • Serial Dilutions: Create a series of dilutions from the stock solution.

  • Equilibration: Add a known excess amount of the solid compound to a fixed volume of each test solvent in separate vials.

  • Mixing: Vortex the vials for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to ensure saturation.

  • Separation: Centrifuge the vials to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated supernatant.

Visualization of Experimental Workflow and Application

Diagrams can effectively illustrate the experimental processes and potential applications of the compound.

G cluster_0 Solubility Workflow A Weigh Compound B Add Solvent A->B C Vortex/Mix B->C D Centrifuge C->D E Analyze Supernatant D->E G cluster_1 Bioconjugation Pathway Compound N-Azido-PEG4-N-Boc -N-PEG3-Boc Deprotection Boc Deprotection (e.g., TFA) Compound->Deprotection Click Click Chemistry (e.g., CuAAC) Compound->Click Amine Free Amine Deprotection->Amine Conjugate Molecule A - Linker - Molecule B Amine->Conjugate NHS Ester Azide Azide Click->Azide Azide->Conjugate DBCO MoleculeA Molecule A (e.g., Protein) MoleculeA->Conjugate MoleculeB Molecule B (e.g., Alkyne-Drug) MoleculeB->Conjugate

An In-Depth Technical Guide to the N-Azido-PEG4-N-Boc-N-PEG3-Boc Bifunctional Linker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rational design of sophisticated molecular architectures is paramount. Bifunctional linkers are critical components in this endeavor, enabling the precise conjugation of different molecular entities. This guide provides a comprehensive overview of the N-Azido-PEG4-N-Boc-N-PEG3-Boc linker, a specialized branched polyethylene (B3416737) glycol (PEG) derivative designed for advanced bioconjugation strategies, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Concepts and Structure

The this compound linker is a heterobifunctional molecule featuring a central nitrogen atom from which three distinct chains emanate. This branched structure provides significant versatility in the assembly of complex biomolecules.

  • Azido-PEG4 Chain: This arm consists of a four-unit polyethylene glycol (PEG) spacer terminating in an azide (B81097) group (-N₃). The azide functionality is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[1] It allows for the covalent attachment of this linker to molecules containing an alkyne group through either a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[1]

  • Boc-Protected Amine: The second position on the central nitrogen is occupied by a tert-butyloxycarbonyl (Boc) protecting group. This group masks a reactive secondary amine. The Boc group is stable under many reaction conditions but can be selectively removed under acidic conditions to reveal the free amine, which can then be used for subsequent conjugation reactions.

  • PEG3-Boc Chain: The third arm is a three-unit PEG spacer that terminates in another Boc-protected amine. This feature allows for the introduction of a second functional molecule after deprotection.

The PEG spacers in this linker enhance the solubility and pharmacokinetic properties of the resulting conjugate, a crucial aspect in drug development.[2][3]

Physicochemical Properties and Data

While a specific datasheet for this compound is not publicly available, we can infer its properties from closely related, commercially available branched PEG linkers. The following tables summarize quantitative data for analogous structures.

Table 1: Properties of Structurally Similar Branched PEG Linkers

Product NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
N-(Azido-PEG4)-N-Boc-PEG3-t-butyl ester2093152-85-1C₂₈H₅₄N₄O₁₁622.76>96%[4]
N-(Azido-PEG3)-N-Boc-PEG4-acid2112731-95-8C₂₄H₄₆N₄O₁₁566.65>96%[5][6]
N-(Azido-PEG3)-N-Boc-PEG4-NHS ester2112731-96-9C₂₈H₄₉N₅O₁₃663.72>95%[7]

Applications in Drug Discovery: PROTAC Synthesis

The primary application for this type of branched linker is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][8]

The this compound linker is ideally suited for this purpose:

  • The azide group can be "clicked" onto an alkyne-modified ligand for the target protein.

  • The two Boc-protected amines, after deprotection, can be conjugated to a ligand for an E3 ligase (e.g., VHL or Cereblon ligands). The branched nature allows for potentially multivalent binding to the E3 ligase or the attachment of other moieties to modulate solubility or cell permeability.

The length and flexibility of the PEG chains are critical for the proper formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[9][10][11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of the bifunctional linker in the PROTAC mechanism and the general workflow for its application.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC Bifunctional Linker (e.g., this compound based) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment PolyUb Poly-ubiquitination Ternary->PolyUb Ub Transfer Ub Ubiquitin (Ub) Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Synthesis_Workflow cluster_1 PROTAC Synthesis Workflow Linker This compound Linker Step1 Step 1: Click Chemistry (e.g., CuAAC) Linker->Step1 POI_Ligand Alkyne-modified POI Ligand POI_Ligand->Step1 E3_Ligand E3 Ligase Ligand Step3 Step 3: Amide Coupling E3_Ligand->Step3 Intermediate1 Intermediate 1 (POI Ligand-Linker) Step1->Intermediate1 Step2 Step 2: Boc Deprotection (Acidic Conditions) Intermediate1->Step2 Intermediate2 Intermediate 2 (Deprotected Linker) Step2->Intermediate2 Intermediate2->Step3 Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC

Caption: General workflow for synthesizing a PROTAC using the linker.

Experimental Protocols

The following are detailed methodologies for the key chemical transformations involving the this compound linker.

Protocol 1: Boc Group Deprotection

This protocol describes the removal of the Boc protecting groups to expose the reactive amine functionalities.

Materials:

  • Boc-protected PEG linker

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663)

  • Round-bottom flask, magnetic stirrer, ice bath

Methodology:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic side reactions, add a scavenger like TIS (2.5-5% v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.

  • To remove residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).

  • The resulting TFA salt of the deprotected amine can often be used directly. For neutralization, dissolve the residue in an organic solvent (e.g., DCM or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for conjugating the azide terminus of the linker to an alkyne-functionalized molecule.

Materials:

  • Azido-functionalized PEG linker

  • Alkyne-functionalized molecule (e.g., POI ligand)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper ligand

  • Solvent system (e.g., DMF/water, DMSO, or t-BuOH/water)

  • Reaction vessel (e.g., vial or small flask)

Methodology:

  • In a reaction vessel, dissolve the azido-functionalized PEG linker (1.0 equivalent) and the alkyne-functionalized molecule (1.0-1.2 equivalents) in the chosen solvent system.

  • Prepare fresh stock solutions for the catalytic system. For example:

    • 20 mM CuSO₄·5H₂O in water

    • 40 mM sodium ascorbate in water

    • 20 mM TBTA in DMSO or THPTA in water

  • Add the copper ligand solution to the reaction mixture, followed by the CuSO₄ solution. The final concentration of copper is typically 0.1-0.2 equivalents.

  • Initiate the reaction by adding the sodium ascorbate solution (typically 1-2 equivalents).

  • Stir the reaction at room temperature. The reaction is often complete within 1-4 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, the product can be purified using methods such as preparative High-Performance Liquid Chromatography (HPLC) or silica (B1680970) gel chromatography to remove the copper catalyst and any unreacted starting materials.

This technical guide provides a foundational understanding of the this compound bifunctional linker, its properties, and its critical role in the development of advanced therapeutics like PROTACs. The provided protocols offer a starting point for the practical application of this versatile chemical tool in drug discovery and chemical biology.

References

An In-depth Technical Guide to Azide and Boc Protected PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern therapeutics and diagnostics, the precise and stable linkage of molecules is paramount. Poly(ethylene glycol) (PEG) linkers have become indispensable tools in bioconjugation, particularly in the development of advanced drug delivery systems like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][][3] Their inherent properties—hydrophilicity, biocompatibility, and non-immunogenicity—significantly enhance the solubility, stability, and pharmacokinetic profiles of conjugated molecules.[1][4][5] This technical guide provides a comprehensive overview of a particularly versatile class of these linkers: those functionalized with azide (B81097) and tert-butyloxycarbonyl (Boc) protected amine groups. These heterobifunctional and trifunctional linkers offer a powerful combination of orthogonal chemistries, enabling sequential and site-specific conjugation strategies.[6][7][8] This document will delve into the core principles of their application, provide detailed experimental protocols, present quantitative data for comparative analysis, and illustrate key workflows through diagrams.

Core Principles of Azide and Boc Protected PEG Linkers

Azide and Boc protected PEG linkers are defined by their distinct functional groups, which allow for controlled, stepwise conjugation reactions.

  • The Azide Group (N₃): This functional group is a cornerstone of "click chemistry," a set of bioorthogonal reactions that are rapid, high-yielding, and highly specific.[9][10][11] The most common reaction involving an azide is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[3][12] Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative, which is advantageous when working with biological systems sensitive to copper ions.[3][13] The azide group's stability under a wide range of reaction conditions makes it an ideal handle for bioconjugation.[11]

  • The Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.[14][15] It is stable under basic conditions and to many nucleophilic reagents but can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA), to reveal a primary amine.[6][16][17] This primary amine can then be used for subsequent conjugation, commonly through the formation of stable amide bonds with activated carboxylic acids (e.g., NHS esters).[5][6]

The combination of these two functionalities on a PEG scaffold provides a robust platform for creating complex biomolecular constructs. The PEG spacer itself enhances the solubility and reduces aggregation of hydrophobic drugs, can prolong the circulation half-life of therapeutics, and can be synthesized in various lengths to precisely control the distance between conjugated molecules.[4][18][19]

Applications in Drug Development

The unique characteristics of azide and Boc protected PEG linkers make them highly valuable in several areas of drug development:

  • Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells.[][18][20] PEG linkers improve the water solubility and stability of the ADC.[] The orthogonal nature of azide and Boc-protected amine groups allows for the precise attachment of the drug and other moieties, such as imaging agents or additional targeting ligands.[21][22] The use of hydrophilic PEG linkers can also enable a higher drug-to-antibody ratio (DAR) without causing aggregation, potentially leading to more potent ADCs.[1]

  • PROTACs: PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[3][13] A linker connects the target protein binder and the E3 ligase ligand. Azide and Boc protected PEG linkers are used in the synthesis of PROTACs to conjugate these two components, with the PEG chain providing the necessary spatial orientation for effective ternary complex formation.[3][13]

  • Bioconjugation and Surface Modification: These linkers are also employed to attach peptides, proteins, or other biomolecules to various surfaces, such as nanoparticles or polymers, for targeted drug delivery, diagnostic assays, and the creation of bioactive materials.[9][21][23]

Quantitative Data on PEG Linker Properties

The selection of a PEG linker is often guided by its physicochemical properties. The following table summarizes key quantitative parameters for representative azide and Boc protected PEG linkers.

PropertyTypical Value/RangeSignificance
Molecular Weight 200 - 5000+ DaInfluences hydrodynamic radius, circulation half-life, and steric hindrance.[19]
PEG Chain Length (n) 2 - 100+ unitsDirectly impacts solubility, flexibility, and the distance between conjugated molecules.[19]
Purity >95%High purity is crucial for reproducible and consistent bioconjugation results.[8]
Boc Deprotection Efficiency >95%Ensures complete availability of the amine for the subsequent conjugation step.
Click Chemistry Yield (CuAAC) >90%High reaction efficiency allows for mild reaction conditions and minimal side products.[24]

Experimental Protocols

Protocol 1: Boc Deprotection of a PEG Linker

This protocol describes the standard procedure for removing the Boc protecting group from an amine-terminated PEG linker using trifluoroacetic acid (TFA).

Materials:

  • Boc-protected PEG linker

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663)

  • Toluene (B28343)

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic side reactions, add TIS (2.5-5% v/v) as a scavenger.

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress using an appropriate analytical technique such as TLC, LC-MS, or NMR until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • To remove residual TFA, co-evaporate the residue with toluene (3 times).

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step.

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.[16]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating an azide-functionalized PEG linker to an alkyne-containing molecule.

Materials:

  • Azide-functionalized PEG linker

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO)

Procedure:

  • Dissolve the azide-functionalized PEG linker and a slight molar excess (e.g., 1.1 equivalents) of the alkyne-containing molecule in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 5-10 mol%) in water.

  • In another vial, prepare a solution of CuSO₄ (e.g., 1-5 mol%) in water.

  • Add the sodium ascorbate solution to the reaction mixture containing the azide and alkyne, followed by the addition of the CuSO₄ solution. The order of addition is important to ensure the reduction of Cu(II) to the active Cu(I) species.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product can be purified by methods such as precipitation, dialysis, or chromatography to remove the copper catalyst and unreacted starting materials.

Mandatory Visualizations

Synthesis and Orthogonal Deprotection/Conjugation Workflow

G Synthesis and Use of a Trifunctional PEG Linker cluster_synthesis Linker Synthesis cluster_conjugation Stepwise Conjugation cluster_step1 Step 1: Click Chemistry cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Amide Coupling Start Start PEG_Backbone HO-PEG-OH Start->PEG_Backbone Functionalization1 Introduce Azide Group (e.g., via mesylation and azide displacement) PEG_Backbone->Functionalization1 Functionalization2 Introduce Boc-Protected Amine (e.g., via activation and amination) Functionalization1->Functionalization2 Final_Linker N₃-PEG-NHBoc Functionalization2->Final_Linker Click_Reaction CuAAC or SPAAC Final_Linker->Click_Reaction Alkyne_Molecule Alkyne-Molecule A (e.g., Drug, Fluorophore) Alkyne_Molecule->Click_Reaction Intermediate_1 Molecule_A-PEG-NHBoc Click_Reaction->Intermediate_1 Deprotection Acidic Conditions (e.g., TFA/DCM) Intermediate_1->Deprotection Intermediate_2 Molecule_A-PEG-NH₂ Deprotection->Intermediate_2 Amide_Coupling Amide Bond Formation Intermediate_2->Amide_Coupling Activated_Molecule Activated Molecule B (e.g., Antibody-NHS, PROTAC ligand) Activated_Molecule->Amide_Coupling Final_Conjugate Molecule_A-PEG-Molecule_B Amide_Coupling->Final_Conjugate

Caption: Workflow for the synthesis and sequential conjugation using a trifunctional N₃-PEG-NHBoc linker.

Logical Relationship in PROTAC Assembly

G PROTAC Assembly Logic Target_Binder Target Protein Binder (with alkyne) Click_Step 1. Click Reaction (CuAAC) Target_Binder->Click_Step E3_Ligase_Ligand E3 Ligase Ligand (with activated carboxyl) Coupling_Step 3. Amide Coupling E3_Ligase_Ligand->Coupling_Step PEG_Linker N₃-PEG-NHBoc PEG_Linker->Click_Step Deprotection_Step 2. Boc Deprotection (TFA) Click_Step->Deprotection_Step Deprotection_Step->Coupling_Step Final_PROTAC Final PROTAC Molecule Coupling_Step->Final_PROTAC

Caption: Logical steps for assembling a PROTAC using an azide and Boc protected PEG linker.

Conclusion

Azide and Boc protected PEG linkers represent a sophisticated and highly adaptable platform for the construction of complex bioconjugates. The combination of a stable yet reactive azide group for click chemistry and a selectively deprotectable amine allows for a level of control and precision that is essential in modern drug development. By carefully selecting the PEG chain length and architecture, researchers can fine-tune the properties of their final constructs to optimize solubility, stability, and in vivo performance. The detailed protocols and conceptual workflows provided in this guide serve as a foundational resource for scientists and researchers aiming to leverage these powerful tools in their work, ultimately contributing to the advancement of targeted therapeutics and diagnostics.

References

introduction to PROTAC linkers with PEG chains

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to PROTAC Linkers with PEG Chains

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that utilize the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs are heterobifunctional molecules designed to induce selective intracellular proteolysis.[3] A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5]

The mechanism of action involves the PROTAC molecule simultaneously binding to the POI and an E3 ligase, forming a ternary complex.[5][6] This proximity facilitates the E3 ligase-mediated transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[5] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3] The PROTAC molecule is not degraded in this process and is released to target another POI molecule, acting in a catalytic manner.[1][3]

The Critical Role of the Linker in PROTAC Design

The linker is far more than a passive spacer; it is a critical determinant of a PROTAC's biological activity and physicochemical properties.[7][8] The length, composition, rigidity, and attachment points of the linker profoundly influence the formation and stability of the ternary complex, which is essential for efficient protein degradation.[2][8] An optimal linker must be long enough to connect the two ligands without steric hindrance but not so long as to introduce an excessive entropic penalty upon binding.[7][9] The linker's chemical makeup also affects crucial drug-like properties such as solubility, cell permeability, and metabolic stability, which are key for oral absorption and overall pharmacokinetic profile.[10][11] Consequently, linker optimization is a pivotal and often empirical process in the development of potent and effective PROTACs.[10]

Polyethylene (B3416737) Glycol (PEG) Linkers: A Deep Dive

Among the various linker compositions, polyethylene glycol (PEG) and alkyl chains are the most common motifs found in published PROTAC structures.[10][] PEG linkers, in particular, are frequently employed due to their advantageous physicochemical properties.[7][13]

Structure and Properties of PEG Linkers

PEG linkers are composed of repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-). This structure imparts several beneficial characteristics:

  • Hydrophilicity : The ether oxygens in the PEG chain are hydrogen bond acceptors, which increases the linker's polarity and can significantly improve the aqueous solubility of the entire PROTAC molecule.[8][13][14] This is crucial as many POI and E3 ligase ligands are hydrophobic.

  • Flexibility : The rotatable bonds in the PEG backbone provide a high degree of conformational flexibility.[10][15] This allows the PROTAC to adopt an optimal orientation for the formation of a stable and productive ternary complex.[7][16]

  • Biocompatibility : PEG is well-known for its low toxicity and immunogenicity, making it a suitable component for therapeutic agents.

  • Synthetic Accessibility : Bifunctional PEG chains of various lengths are commercially available, enabling the rapid and systematic synthesis of PROTAC libraries to screen for the optimal linker length.[10][13]

Advantages of PEG Linkers in PROTAC Design

The use of PEG chains as linkers offers several key advantages in drug development:

  • Improved Physicochemical Properties : PEGylation generally enhances solubility and can improve cell permeability. By tuning the number of PEG units, researchers can modulate properties like the topological polar surface area (TPSA) and lipophilicity to find a balance that favors oral absorption.[10][][13] Some studies suggest that flexible PEG linkers can form intramolecular hydrogen bonds, shielding polar groups and improving cell permeability.[11][17]

  • Enhanced Pharmacokinetics (PK) : The hydrophilic nature of PEG can reduce renal clearance and minimize non-specific binding, potentially leading to an improved PK profile.[18] However, PEG linkers can also introduce metabolic liabilities, such as O-dealkylation, which must be considered.[19][20]

  • Tunable Length for Efficacy : The degradation efficiency of a PROTAC is highly dependent on the linker length.[2][9] The modular nature of PEG synthesis allows for precise, iterative changes in linker length (e.g., adding or removing single ethylene glycol units), facilitating the fine-tuning required to achieve optimal degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ).[7][]

Quantitative Analysis of PEG Linker Effects

The optimization of a PROTAC's linker is an empirical process where quantitative data guides design. The tables below summarize key data on the impact of PEG linkers on degradation efficacy and physicochemical properties.

Table 1: Impact of PEG Linker Length on PROTAC Degradation Efficacy

Target Protein E3 Ligase Linker Composition DC₅₀ (nM) Dₘₐₓ (%) Cell Line Reference
SMARCA2 VHL 3-unit PEG 300 65 MV-4-11 [10]
BRD4 CRBN 0-unit PEG (triazole) >1000 <20 HEK293T [10]
BRD4 CRBN 4-unit PEG (triazole) 100-1000 ~70 HEK293T [10]
BTK CRBN 2-unit PEG >1000 <10 MOLM-14 [10]
BTK CRBN 4-unit PEG <10 >90 MOLM-14 [10]
CRBN CRBN (homo-PROTAC) 8-atom PEG ~100 >80 HEK293 [15]

| Estrogen Receptor (ER) | VHL | 16-atom chain (alkyl/PEG) | <100 | >80 | MCF-7 |[9] |

Note: DC₅₀ is the half-maximal degradation concentration, and Dₘₐₓ is the maximum percentage of degradation observed.[22]

Table 2: Physicochemical Properties of Representative PEGylated PROTACs

PROTAC Linker Type Molecular Weight (MW) cLogP TPSA (Ų) Permeability (Pₑ, 10⁻⁶ cm/s) Reference
PROTAC 15 1-unit PEG ~900 3.5 ~180 0.005 [23]
PROTAC 16 2-unit PEG ~945 3.3 ~190 0.002 [23]
PROTAC 17 Alkyl ~885 3.9 ~170 0.002 [23]
ARV-110 Rigid/piperazine 817 3.2 137 - [17]

| ARV-471 | Rigid/piperidine | 785 | 4.1 | 114 | - |[17] |

Note: cLogP is the calculated logarithm of the octanol-water partition coefficient. TPSA is the topological polar surface area. Permeability (Pₑ) is often measured using PAMPA.[23]

Visualizing Key Processes and Concepts

Diagrams generated using Graphviz provide a clear visual representation of the complex processes involved in PROTAC development.

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC (with PEG Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled Ternary->E3 Recycled PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic mechanism of action for a PROTAC molecule.

PROTAC_Development_Workflow Design 1. PROTAC Design (Ligand Selection, Linker Choice) Synth 2. Chemical Synthesis (e.g., Click Chemistry, Amide Coupling) Design->Synth Confirm 3. Structural Confirmation (NMR, LC-MS) Synth->Confirm Degrade 4. In Vitro Degradation Assay (Western Blot, DC50/Dmax) Confirm->Degrade Permeate 5. Permeability & Solubility Assays (PAMPA, Thermodynamic Solubility) Degrade->Permeate Optimize Optimization Loop Degrade->Optimize Iterate Linker Length/Type PK 6. Pharmacokinetic (PK) Studies (In Vivo Models) Permeate->PK Optimize->Design

Caption: A generalized workflow for PROTAC development and optimization.

PROTAC_Synthesis_Click_Chemistry Warhead POI Ligand -Azide PROTAC Final PROTAC (via Triazole Linkage) Warhead->PROTAC Cu(I)-catalyzed 'Click' Reaction Linker Bifunctional PEG Linker (Alkyne-Handle) Intermediate Linker-Anchor Conjugate Linker->Intermediate Amide Coupling or other conjugation Anchor E3 Ligase Ligand -Handle Anchor->Intermediate Amide Coupling or other conjugation Plus1 + Plus1->Intermediate Amide Coupling or other conjugation Plus2 + Plus2->PROTAC Cu(I)-catalyzed 'Click' Reaction Intermediate->PROTAC Cu(I)-catalyzed 'Click' Reaction

Caption: Modular PROTAC synthesis using a PEG linker and click chemistry.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful development and evaluation of PROTACs.

Protocol 1: Western Blot for Determining Target Protein Degradation (DC₅₀/Dₘₐₓ)

This protocol is used to quantify the extent of POI degradation induced by a PROTAC.[24]

1. Cell Culture and Treatment: a. Seed cells (e.g., HEK293, MV-4-11) in 6-well plates at a density that allows for logarithmic growth during the experiment. b. Allow cells to adhere and grow for 24 hours. c. Prepare serial dilutions of the PROTAC in fresh cell culture medium. A typical concentration range is 0.1 nM to 10,000 nM. Include a vehicle control (e.g., 0.1% DMSO). d. Replace the medium in each well with the PROTAC-containing medium and incubate for a predetermined time (e.g., 6, 12, or 24 hours).

2. Cell Lysis: a. Aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS). b. Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[22] c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions. b. Normalize the concentration of all samples with lysis buffer to ensure equal protein loading.

4. SDS-PAGE and Western Blotting: a. Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes. b. Load samples onto a polyacrylamide gel and perform electrophoresis (SDS-PAGE) to separate proteins by size. c. Transfer the separated proteins from the gel to a PVDF membrane. d. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature. e. Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal loading. f. Wash the membrane three times with TBST. g. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again three times with TBST. i. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

5. Data Analysis: a. Quantify the band intensity for the POI and the loading control using densitometry software (e.g., ImageJ). b. Normalize the POI band intensity to the corresponding loading control intensity. c. Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle control.[24] d. Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[24][25]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay used to predict passive membrane permeability.[17][23][26]

1. Materials and Reagents: a. PAMPA plate system (e.g., 96-well format with a donor plate and an acceptor plate separated by a microfilter disc). b. Phospholipid solution (e.g., 2% lecithin (B1663433) in dodecane). c. Phosphate-Buffered Saline (PBS), pH 7.4. d. PROTAC stock solution in DMSO. e. Plate reader capable of UV-Vis absorbance or an LC-MS system for quantification.

2. Assay Procedure: a. Impregnate the filter of the donor plate with 5 µL of the phospholipid solution to form the artificial membrane. b. Prepare the PROTAC working solutions by diluting the stock solution in PBS to the final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (<1%). c. Add the PROTAC working solution to the wells of the donor plate. d. Fill the wells of the acceptor plate with PBS, which may contain a small percentage of DMSO to act as a solubility sink. e. Carefully place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor solution. f. Incubate the plate assembly at room temperature for a set period (e.g., 4-18 hours) with gentle shaking. g. After incubation, carefully separate the plates.

3. Quantification and Data Analysis: a. Measure the concentration of the PROTAC in the donor (Cdonor) and acceptor (Cacceptor) wells using a suitable analytical method (UV-Vis or LC-MS/MS). Also measure the initial concentration (C₀). b. Calculate the permeability coefficient (Pₑ) using the following equation: Pₑ = [-ln(1 - Cacceptor / Cequilibrium)] * (Vdonor * Vacceptor) / ((Vdonor + Vacceptor) * Area * Time) where Cequilibrium = (Cdonor * Vdonor + Cacceptor * Vacceptor) / (Vdonor + Vacceptor) c. Classify the permeability based on the Pₑ value (e.g., Pₑ > 1 x 10⁻⁶ cm/s is often considered high permeability).

Protocol 3: Thermodynamic Solubility Assay

This assay determines the equilibrium solubility of a compound in a specific buffer, which is critical for predicting its behavior in physiological fluids.[27][28]

1. Materials and Reagents: a. PROTAC compound (solid). b. Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4). c. DMSO for stock solutions. d. 96-well filter plates. e. Analytical system for quantification (e.g., HPLC-UV or LC-MS/MS).

2. Assay Procedure: a. Prepare a high-concentration stock solution of the PROTAC in DMSO (e.g., 10-20 mM). b. Add an excess amount of the solid PROTAC compound (or a small volume of the DMSO stock) to a vial containing a known volume of the assay buffer. The final concentration should be well above the expected solubility. c. Tightly seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. d. After incubation, filter the samples using a 96-well filter plate to remove any undissolved solid. e. Dilute the clear filtrate with the assay buffer.

3. Quantification and Data Analysis: a. Prepare a standard curve of the PROTAC compound with known concentrations. b. Analyze the diluted filtrate and the standards using HPLC-UV or LC-MS/MS to determine the concentration of the dissolved PROTAC. c. The determined concentration represents the thermodynamic solubility of the compound in the assay buffer, typically reported in µg/mL or µM.

Conclusion and Future Perspectives

PEG linkers are a cornerstone of modern PROTAC design, offering a powerful tool to modulate the physicochemical and pharmacological properties of these novel therapeutics.[13][15] Their inherent flexibility, hydrophilicity, and synthetic tractability allow for the systematic optimization of PROTACs to achieve potent and selective protein degradation.[10] The extensive research into linkerology has demonstrated that there is no universal optimal linker; the ideal length and composition must be empirically determined for each specific POI-ligand-E3 combination.[7][9]

Future advancements will likely focus on developing more sophisticated linkers that are not just passive spacers but active contributors to PROTAC function. This includes the creation of more metabolically stable PEG derivatives, conformationally constrained linkers to reduce the entropic penalty of binding, and "smart" linkers that are responsive to specific cellular environments.[8] As our understanding of the complex interplay between the linker and the ternary complex deepens, the rational design of PROTACs with superior drug-like properties will become increasingly achievable, further expanding the therapeutic potential of targeted protein degradation.

References

The Core Principles of Click Chemistry with Azide-PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Click chemistry has revolutionized the fields of bioconjugation, drug development, and materials science by offering a suite of reactions that are rapid, efficient, and highly specific. Among these, the azide-alkyne cycloaddition has emerged as a cornerstone, providing a powerful tool for covalently linking molecules in complex biological environments. This technical guide delves into the fundamental principles of click chemistry, with a particular focus on the use of azide-polyethylene glycol (PEG) linkers. We will explore the two primary modalities of this reaction—the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—and provide a comparative analysis of their kinetics, experimental protocols, and applications.

Core Concepts of Click Chemistry and the Role of Azide-PEG Linkers

The philosophy of click chemistry centers on reactions that are modular, wide in scope, give high yields, and generate only inoffensive byproducts. The quintessential click reaction, the azide-alkyne cycloaddition, forms a stable triazole linkage.[1] A key feature of this chemistry is its bioorthogonality , meaning the reactive partners (azide and alkyne) are inert to the vast array of functional groups present in biological systems, thus preventing unwanted side reactions.[2]

Azide-PEG linkers are instrumental in applying click chemistry to biological systems. The azide (B81097) group serves as the bioorthogonal handle for the click reaction.[1] The PEG component, a hydrophilic and biocompatible polymer, offers several advantages:

  • Enhanced Solubility: PEGylation increases the water solubility of hydrophobic molecules, which is crucial for biological applications.[3]

  • Improved Pharmacokinetics: In drug delivery, PEG linkers can increase the stability and circulation half-life of therapeutic molecules while reducing immunogenicity.[4][5]

  • Reduced Steric Hindrance: The flexible PEG chain acts as a spacer, minimizing steric hindrance between the conjugated molecules and preserving their biological activity.

  • Biocompatibility: PEG is non-toxic and has been approved by regulatory agencies for various biomedical applications.[6]

The Two Faces of Azide-Alkyne Click Chemistry: CuAAC vs. SPAAC

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the gold standard for click chemistry, known for its exceptional speed and efficiency.[7] It involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[8] The reaction is highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[3]

Despite its high efficiency, the cytotoxicity of the copper catalyst can limit the application of CuAAC in living cells.[2] However, the development of copper-chelating ligands like THPTA and BTTAA has helped to stabilize the Cu(I) catalyst, reduce its toxicity, and improve reaction rates.[9]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity concerns associated with CuAAC, the strain-promoted azide-alkyne cycloaddition was developed.[] SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[11] The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without the need for a catalyst.[][11]

While generally slower than CuAAC, SPAAC is highly biocompatible and has become the method of choice for labeling molecules in living cells and organisms.[2][11] The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne used.[11]

Quantitative Data Comparison: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for speed against the requirement for biocompatibility. The following tables summarize key quantitative data for these two reactions.

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)References
Catalyst Copper(I)None[12]
Biocompatibility Lower, due to copper cytotoxicityHigh, suitable for in vivo applications[2][12]
Second-Order Rate Constant 10² - 10³ M⁻¹s⁻¹10⁻³ - 2.0 M⁻¹s⁻¹ (highly dependent on cyclooctyne structure)[4][8]
Typical Reaction Time 30 minutes to a few hours1 to 12 hours (can be longer for less reactive alkynes)[8]
Typical Reactant Concentration >10 µMCan be higher to achieve reasonable reaction times[8]
Yields Near-quantitativeGenerally high, but can be lower than CuAAC[8]
Regioselectivity Exclusively 1,4-disubstituted triazoleMixture of regioisomers (1,4 and 1,5)[3][8]

Table 1: General Comparison of CuAAC and SPAAC.

Cyclooctyne DerivativeTypical Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide
DBCO Derivatives~0.1 - 2.0

Table 2: General Second-Order Rate Constants for DBCO Derivatives in SPAAC. [4][13]

Buffer (pH)Sulfo DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside (M⁻¹s⁻¹)Sulfo DBCO-amine + 3-azido-L-alanine (M⁻¹s⁻¹)
PBS (pH 7)0.32–0.85Data not specified
HEPES (pH 7)0.55–1.22Data not specified

Table 3: Effect of Buffer on SPAAC Second-Order Rate Constants. [13]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes a general method for labeling an alkyne-modified protein with an azide-PEG-linked molecule.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Azide-PEG-linker reagent

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 50 mM in water, freshly prepared)

  • Copper ligand (e.g., THPTA) stock solution (e.g., 10 mM in DMSO)

  • Reaction buffer (e.g., PBS)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein and the azide-PEG-linker reagent. The molar ratio of the azide linker to the protein may need to be optimized, but a 10-fold molar excess of the azide is a good starting point.

  • Add Copper Ligand: Add the copper ligand solution to the reaction mixture to a final concentration of 0.1 mM. Mix gently by pipetting.[14]

  • Add Copper Catalyst: Add the CuSO₄ solution to a final concentration of 1 mM. Mix gently.[14]

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 1 mM to initiate the click reaction. Mix gently.[14]

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature.

  • Purification: Purify the labeled protein from excess reagents using size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging

This protocol outlines a general method for labeling azide-modified biomolecules on the surface of live cells with a DBCO-functionalized fluorescent dye.

Materials:

  • Live cells with azide-modified surface biomolecules (e.g., through metabolic labeling)

  • DBCO-functionalized fluorescent dye

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Preparation: Culture the cells to the desired confluency.

  • Prepare Labeling Solution: Prepare a solution of the DBCO-functionalized fluorescent dye in cell culture medium. The optimal concentration will depend on the specific dye and cell type and should be determined empirically (typically in the low micromolar range).

  • Labeling: Remove the existing culture medium from the cells and wash once with PBS. Add the labeling solution to the cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the labeling solution and wash the cells three times with PBS to remove any unbound dye.

  • Imaging: The cells are now ready for fluorescence microscopy imaging.

Visualization of Workflows and Pathways

General Experimental Workflow for CuAAC Bioconjugation

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Alkyne_Protein Alkyne-Modified Protein Reaction_Vessel Reaction Mixture Alkyne_Protein->Reaction_Vessel Azide_PEG Azide-PEG Reagent Azide_PEG->Reaction_Vessel Catalyst_Mix Cu(I) Catalyst (CuSO4 + NaAsc + Ligand) Catalyst_Mix->Reaction_Vessel Purification Purification (e.g., SEC) Reaction_Vessel->Purification Incubate Analysis Analysis (e.g., SDS-PAGE, MS) Purification->Analysis

Caption: General experimental workflow for a CuAAC bioconjugation reaction.

General Experimental Workflow for SPAAC Live Cell Labeling

SPAAC_Workflow cluster_cell_prep Cell Preparation cluster_labeling Labeling cluster_imaging Washing & Imaging Metabolic_Labeling Metabolic Labeling with Azido Sugar Cells Live Cells with Surface Azides Metabolic_Labeling->Cells Incubation Incubation (37°C) Cells->Incubation DBCO_Dye DBCO-Fluorophore DBCO_Dye->Incubation Washing Washing (PBS) Incubation->Washing Imaging Fluorescence Microscopy Washing->Imaging

Caption: Workflow for SPAAC-mediated live cell surface labeling.

Click Chemistry in Mapping Protein-Protein Interactions

Click chemistry can be employed to study protein-protein interactions (PPIs) by cross-linking interacting proteins in their native cellular environment.[15]

PPI_Mapping Start Introduce Click-Handles (Azide & Alkyne) into Interacting Proteins Crosslink Induce Proximity & Perform In Situ Click Reaction (CuAAC or SPAAC) Start->Crosslink Lyse Cell Lysis Crosslink->Lyse Enrich Enrichment of Cross-linked Complexes Lyse->Enrich Analyze Mass Spectrometry Analysis Enrich->Analyze Identify Identification of Interacting Proteins Analyze->Identify

Caption: Logical workflow for mapping protein-protein interactions using click chemistry.

Conclusion

Click chemistry, particularly the azide-alkyne cycloaddition, in conjunction with azide-PEG linkers, provides a robust and versatile platform for the precise modification and labeling of biomolecules. The choice between the rapid and efficient CuAAC for in vitro applications and the highly biocompatible SPAAC for live-cell and in vivo studies allows researchers to tailor their bioconjugation strategy to the specific demands of their experimental system. The continued development of new catalysts, ligands, and strained alkynes will undoubtedly expand the already vast utility of this powerful chemical tool in research, diagnostics, and therapeutics.

References

The Pivotal Role of PEG Linkers in PROTACs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two.[1][2] Far from being a passive spacer, the linker, particularly those incorporating polyethylene (B3416737) glycol (PEG) chains, is a critical determinant of a PROTAC's efficacy, dictating its physicochemical properties and biological activity.[3][4] This in-depth technical guide explores the multifaceted role of PEG linkers in PROTAC design, offering quantitative insights, detailed experimental protocols, and visual representations of key molecular and cellular processes.

Core Principles: The Function of PEG in PROTAC Linkers

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which bestow a unique combination of hydrophilicity and flexibility.[4] These characteristics are instrumental in overcoming some of the inherent challenges in PROTAC development, such as the large molecular size and often lipophilic nature of the resulting molecules, which can lead to poor solubility and limited cell permeability.[1][4]

Enhancing Solubility and Modulating Physicochemical Properties

A primary function of incorporating PEG motifs into PROTAC linkers is to enhance aqueous solubility.[4][5][6] The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving the molecule's interaction with aqueous environments.[4] This enhanced solubility is not only crucial for formulation and handling but can also positively impact oral absorption and overall pharmacokinetic profiles.[5][6] The inclusion of PEG chains allows for the fine-tuning of critical physicochemical parameters like the topological polar surface area (TPSA) and lipophilicity (logP), which are key determinants of a molecule's drug-like properties.[3]

Impact on Cell Permeability

The relationship between PEGylation and cell permeability is nuanced. While the increased hydrophilicity imparted by PEG can sometimes impede passive diffusion across the cell membrane, the flexible nature of PEG linkers can offer a compensatory advantage.[4] Compared to more rigid alkyl chains, PEG linkers can adopt folded conformations, which may shield the PROTAC's polar surface area.[4] This can result in a more compact, less polar structure that is better suited for traversing the lipophilic cell membrane.[4] However, it is crucial to strike a balance, as excessive PEGylation can lead to a decrease in cellular uptake.[4][] Therefore, the optimal number of PEG units must be determined empirically for each PROTAC system.

Facilitating Ternary Complex Formation

The length and flexibility of the linker are paramount for the formation of a stable and productive ternary complex, which consists of the POI, the PROTAC, and the E3 ligase.[8][9] This complex is an absolute prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein. A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[2] Conversely, an excessively long linker might lead to an unstable ternary complex due to high conformational entropy, reducing the efficiency of ubiquitination.[2][9] PEG linkers provide the necessary flexibility and length to span the distance between the target protein and the E3 ligase, facilitating the optimal orientation required for efficient ubiquitin transfer.[8]

Quantitative Impact of PEG Linkers on PROTAC Performance

The length of the PEG linker has a profound impact on the degradation efficiency of a PROTAC, often measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize quantitative data from published studies, illustrating the structure-activity relationship (SAR) of PEG linker length in various PROTACs.

PROTACTarget ProteinE3 LigaseCell LineLinker Composition (Number of PEG units)DC50 (nM)Dmax (%)Reference
HaloPROTAC3 HaloTagVHL-319>95
TBK1 Degrader TBK1VHL-21-atom linker (PEG/alkyl)396[2][10]
BTK Degrader BTKCRBNRamos≥ 41-40-[2]
CRBN Degrader CRBNVHLHEK293T3Weak Degradation-[2]
PROTACTarget ProteinE3 LigaseLinker Composition (Number of PEG units)IC50 (nM)Cell LineReference
GP262 PI3K/mTORVHLPEG/Alkyl44.3OCL-AML3[11]
BET Degrader 48 BETCRBNAlkyl Chain (Optimized Length)pM rangeMV4;11, MOLM13, RS4;11[2]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation PROTAC_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_optimization Lead Optimization A Identify POI & E3 Ligase B Select/Design POI & E3 Ligands A->B C Design & Synthesize PEG Linker Library B->C D Synthesize PROTAC Library C->D E Ternary Complex Formation Assay (e.g., NanoBRET, TR-FRET) D->E F Western Blot for Protein Degradation (Determine DC50 & Dmax) E->F H Ubiquitination Assays E->H G Cell Viability Assay (e.g., CCK-8, MTS) F->G I Analyze SAR (Linker Length, Composition) G->I H->I J Optimize Physicochemical Properties (Solubility, Permeability) I->J K In Vivo Efficacy & PK/PD Studies J->K PEG_Properties_Influence cluster_properties PEG Linker Properties cluster_performance PROTAC Performance Length Length Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Influences distance & orientation Flexibility Flexibility Permeability Cell Permeability Flexibility->Permeability Can increase via conformational masking Flexibility->Ternary_Complex Allows optimal conformation Hydrophilicity Hydrophilicity Solubility Solubility Hydrophilicity->Solubility Increases Hydrophilicity->Permeability Can decrease if excessive Efficacy Degradation Efficacy (DC50, Dmax) Solubility->Efficacy Impacts bioavailability Permeability->Efficacy Essential for cellular activity Ternary_Complex->Efficacy Directly correlates

References

Technical Guide on the Safe Handling of N-Azido-PEG4-N-Boc-N-PEG3-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for N-Azido-PEG4-N-Boc-N-PEG3-Boc was not publicly available at the time of this writing. The following guide is a comprehensive overview compiled from safety data for structurally similar compounds, including azide-functionalized polyethylene (B3416737) glycol (PEG) linkers and tert-butyloxycarbonyl (Boc) protected amines. Researchers, scientists, and drug development professionals should handle this compound with care, adhering to the general principles of laboratory safety and the specific guidance outlined below.

This guide provides an in-depth look at the potential hazards, handling, storage, and disposal of this compound, a heterobifunctional PROTAC linker. Due to the presence of an azide (B81097) group, this compound requires careful management to mitigate risks.

Chemical Identity and Properties

While specific experimental data for this compound is limited, the properties can be inferred from its constituent parts and similar molecules.

PropertyData/InformationSource
Chemical Name N-(Azido-PEG4)-N-(tert-butoxycarbonyl)-N-(PEG3)-tert-butyl esterInferred
Synonyms N-(Azido-PEG4)-N-Boc-PEG3-t-butyl esterPrecise PEG[1]
Molecular Formula C28H54N4O11Precise PEG[1]
Molecular Weight 622.76 g/mol Precise PEG[1]
Appearance Likely a white/off-white solid or viscous liquidNanocs[2]
Solubility Soluble in organic solvents like DMSO, DMF, and DCM. The PEG spacer enhances hydrophilicity.BroadPharm[3], Fisher Scientific[4]

Hazard Identification and Classification

Based on the GHS classification for the similar compound N-(Azido-PEG2)-N-Boc-PEG3-NHS ester, the following hazards are anticipated[5]:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation

The primary safety concern stems from the azide functional group. Organic azides can be energetic and may decompose violently under certain conditions, such as exposure to heat, shock, or light.[6][7] The stability of an organic azide is generally greater with a higher carbon-to-nitrogen ratio.[6]

Logical Relationship of Hazards

cluster_compound This compound cluster_groups Functional Groups cluster_hazards Potential Hazards Compound Core Chemical Structure Azide Azide Group (-N3) Compound->Azide PEG PEG Linker Compound->PEG Boc Boc Group Compound->Boc Irritation Skin & Eye Irritation Respiratory Irritation Compound->Irritation Toxicity Acute Oral Toxicity Compound->Toxicity Explosive Potential Explosive Decomposition (Heat, Shock, Light) Azide->Explosive Reactivity Acid/Metal Reactivity Azide->Reactivity Start Start Handling PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) Start->PPE Ventilation Work in a Chemical Fume Hood PPE->Ventilation Handling Handle with Non-Metal Utensils Ventilation->Handling Avoid Avoid Contact with: - Acids - Metals - Heat/Shock/Light Handling->Avoid Weighing Weigh Compound Avoid->Weighing Dissolving Dissolve in Appropriate Solvent (e.g., DMSO, DMF) Weighing->Dissolving Reaction Perform Reaction Dissolving->Reaction Cleanup Clean Work Area Reaction->Cleanup Waste Dispose of Waste Properly Cleanup->Waste End End Handling Waste->End Boc_Protected R-NH-Boc Deprotected R-NH3+ Boc_Protected->Deprotected Deprotection Acid Acid (e.g., TFA) Acid->Deprotected Byproducts Isobutylene + CO2 Deprotected->Byproducts

References

Navigating the Frontier of Targeted Protein Degradation: A Technical Guide to N-Azido-PEG4-N-Boc-N-PEG3-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the vanguard of therapeutic innovation, the precise handling and storage of sophisticated chemical reagents are paramount. This in-depth technical guide provides a comprehensive overview of the storage, handling, and application of N-Azido-PEG4-N-Boc-N-PEG3-Boc, a heterobifunctional PROTAC linker critical in the development of next-generation therapeutics.

This compound is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that leverage the cell's natural protein disposal machinery to eliminate disease-causing proteins. This linker, featuring a polyethylene (B3416737) glycol (PEG) spacer, an azide (B81097) group for click chemistry, and two Boc-protected amine groups, offers a versatile platform for conjugating a target protein ligand and an E3 ligase ligand.

Core Data at a Glance: Storage, Safety, and Physicochemical Properties

Storage Parameter Recommended Condition Source
Temperature-20°C--INVALID-LINK--, --INVALID-LINK--
MoistureStore with desiccant--INVALID-LINK--
HandlingEquilibrate to room temperature before opening--INVALID-LINK--
Safety and Hazard Information (Based on a related compound)
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection.
First Aid - Skin Contact IF ON SKIN: Wash with plenty of soap and water.
First Aid - Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
First Aid - Inhalation IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.
Storage P405: Store locked up.
Disposal P501: Dispose of contents/container in accordance with local regulations.

Experimental Protocols: A Generalized Approach

While a specific, detailed experimental protocol for this compound is proprietary to individual research labs, the following represents a generalized workflow for its use in PROTAC synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common click chemistry reaction.

Objective: To synthesize a PROTAC by linking a target protein ligand (containing an alkyne group) to an E3 ligase ligand (after deprotection of the Boc group and subsequent modification) using this compound.

Materials:

  • This compound

  • Alkyne-functionalized target protein ligand

  • E3 ligase ligand with a reactive group for amide coupling

  • Trifluoroacetic acid (TFA) for Boc deprotection

  • Copper(I) catalyst (e.g., CuSO₄/sodium ascorbate (B8700270) or a pre-formed Cu(I) complex)

  • Ligand for copper stabilization (e.g., TBTA)

  • Anhydrous, degassed solvents (e.g., DMF, DMSO)

  • Reaction vessel

  • Inert atmosphere (e.g., nitrogen or argon)

  • Purification system (e.g., HPLC)

Methodology:

  • Boc Deprotection:

    • Dissolve this compound in a suitable solvent (e.g., dichloromethane).

    • Add trifluoroacetic acid (TFA) and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, remove the solvent and TFA under reduced pressure.

  • Coupling with E3 Ligase Ligand:

    • The deprotected amine can then be coupled to the carboxylic acid of an E3 ligase ligand using standard peptide coupling reagents (e.g., HATU, HOBt, DIPEA).

  • Click Chemistry Reaction (CuAAC):

    • In a reaction vessel under an inert atmosphere, dissolve the azide-functionalized PEG-E3 ligase ligand conjugate and the alkyne-functionalized target protein ligand in an appropriate solvent.

    • Add the copper(I) catalyst and the stabilizing ligand.

    • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Purification:

    • Once the reaction is complete, quench the reaction and purify the resulting PROTAC using a suitable method, such as preparative high-performance liquid chromatography (HPLC).

  • Characterization:

    • Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

Visualizing Workflows and Pathways

To further elucidate the handling and application of this linker, the following diagrams, generated using Graphviz, illustrate key processes.

G General Handling Workflow for Bifunctional PEG Linkers cluster_0 Receiving and Storage cluster_1 Preparation for Use cluster_2 Reaction and Disposal a Receive Shipment b Inspect for Damage a->b c Store at -20°C with Desiccant b->c d Equilibrate to Room Temperature c->d e Weigh Required Amount in Inert Atmosphere d->e f Dissolve in Anhydrous Solvent e->f g Perform Conjugation Reaction f->g h Quench Reaction g->h i Dispose of Waste According to Regulations h->i

General Handling Workflow

G Role in PROTAC Synthesis via Click Chemistry cluster_0 Reactants cluster_1 Synthesis Steps cluster_2 Final Product A Alkyne-Target Protein Ligand E Click Chemistry (CuAAC) A->E B This compound D Boc Deprotection & E3 Ligase Conjugation B->D C E3 Ligase Ligand C->D D->E F PROTAC Molecule E->F

Methodological & Application

N-Azido-PEG4-N-Boc-N-PEG3-Boc synthesis protocol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Synthesis of a Branched Heterobifunctional PEG Linker: N-(Azido-PEG4)-N-Boc-(amido-PEG3-Boc)

For researchers, scientists, and drug development professionals, the synthesis of well-defined heterobifunctional linkers is a cornerstone of creating advanced bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This application note provides a detailed protocol for the synthesis of a custom-designed branched polyethylene (B3416737) glycol (PEG) linker, N-(Azido-PEG4)-N-Boc-(amido-PEG3-Boc). This linker incorporates an azide (B81097) moiety for click chemistry, a Boc-protected primary amine for subsequent conjugation after deprotection, and a central Boc-protected secondary amine, offering a versatile platform for drug development.

The synthetic strategy is based on a convergent approach, where key PEGylated arms are synthesized separately and then coupled to a central branching core. This method allows for modularity and efficient purification of intermediates.

Quantitative Data Summary

The following table summarizes the expected yields and key characterization data for the intermediates and the final product based on typical laboratory-scale synthesis.

Compound NameMolecular Weight ( g/mol )FormExpected Yield (%)Purity (by HPLC) (%)
1-Bromo-3,6,9,12-tetraoxapentadecan-15-ol (HO-PEG4-Br)301.21Colorless oil>90>95
15-Azido-3,6,9,12-tetraoxapentadecan-1-ol (HO-PEG4-N3)263.30Colorless oil>95>98
15-Azido-3,6,9,12-tetraoxapentadecan-1-al (OHC-PEG4-N3)261.28Colorless oil>85>95
N-Boc-3,6,9-trioxaundecane-1,11-diamine (Boc-NH-PEG3-NH2)320.42Waxy solid>90>98
Final Product: N-(Azido-PEG4)-N-Boc-(amido-PEG3-Boc) ~750 Viscous oil>70>95

Experimental Protocols

The synthesis is performed in a multi-step sequence as outlined below. All reactions should be carried out in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents should be used where specified.

Part 1: Synthesis of the Azido-PEG4-aldehyde Arm (OHC-PEG4-N3)

Step 1.1: Synthesis of 1-Bromo-3,6,9,12-tetraoxapentadecan-15-ol (HO-PEG4-Br)

  • To a solution of tetraethylene glycol (HO-PEG4-OH) (10 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an argon atmosphere, add sodium hydride (NaH) (1.1 equivalents) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 1,2-dibromoethane (B42909) (1 equivalent) dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with dichloromethane (B109758) (DCM), dry the organic layer over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield HO-PEG4-Br as a colorless oil.

Step 1.2: Synthesis of 15-Azido-3,6,9,12-tetraoxapentadecan-1-ol (HO-PEG4-N3)

  • Dissolve HO-PEG4-Br (1 equivalent) in a mixture of dimethylformamide (DMF) and water (4:1).

  • Add sodium azide (NaN3) (3 equivalents).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool the mixture to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain HO-PEG4-N3 as a colorless oil.

Step 1.3: Synthesis of 15-Azido-3,6,9,12-tetraoxapentadecan-1-al (OHC-PEG4-N3)

  • Dissolve HO-PEG4-N3 (1 equivalent) in anhydrous DCM.

  • Add Dess-Martin periodinane (1.5 equivalents).

  • Stir the reaction at room temperature for 4 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with DCM, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude aldehyde is used in the next step without further purification.

Part 2: Synthesis of the Boc-amido-PEG3-amine Arm (Boc-NH-PEG3-NH2)
  • Start with commercially available 1,11-diamino-3,6,9-trioxaundecane (B1664901) (H2N-PEG3-NH2).

  • Dissolve the diamine (1 equivalent) in DCM.

  • Add a solution of di-tert-butyl dicarbonate (B1257347) ((Boc)2O) (0.95 equivalents) in DCM dropwise at 0 °C.

  • Stir the reaction at room temperature for 6 hours.

  • Monitor the reaction by TLC for the formation of the mono-Boc protected product.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel to isolate Boc-NH-PEG3-NH2.

Part 3: Final Assembly via Reductive Amination
  • Dissolve the crude OHC-PEG4-N3 (1 equivalent) and Boc-NH-PEG3-NH2 (1.2 equivalents) in anhydrous 1,2-dichloroethane (B1671644) (DCE).

  • Add sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel to obtain N-(Azido-PEG4)-N-Boc-(amido-PEG3-Boc) as a viscous oil.

Visualizing the Synthesis Workflow

The following diagram illustrates the synthetic workflow for the preparation of the target branched PEG linker.

Synthesis_Workflow A HO-PEG4-OH B HO-PEG4-Br A->B 1. NaH 2. Br(CH2)2Br C HO-PEG4-N3 B->C NaN3 D OHC-PEG4-N3 C->D Dess-Martin Periodinane placeholder D->placeholder E H2N-PEG3-NH2 F Boc-NH-PEG3-NH2 E->F (Boc)2O F->placeholder G N-(Azido-PEG4)-N-Boc- (amido-PEG3-Boc) placeholder->G NaBH(OAc)3

Caption: Synthetic route for N-(Azido-PEG4)-N-Boc-(amido-PEG3-Boc).

This detailed protocol and workflow provide a comprehensive guide for the synthesis of a versatile, branched PEG linker. The modular nature of this synthesis allows for the straightforward substitution of the PEG chains with different lengths or functionalities to suit various drug development needs. Proper characterization of all intermediates and the final product by techniques such as NMR, Mass Spectrometry, and HPLC is crucial to ensure purity and structural integrity.

Application Notes and Protocols for the Use of N-Azido-PEG4-N-Boc-N-PEG3-Boc in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] The linker is a critical element that influences the efficacy, solubility, and pharmacokinetic properties of the PROTAC.[4][5] Polyethylene glycol (PEG) linkers are frequently employed due to their ability to improve aqueous solubility and provide a flexible scaffold of tunable length.[6][7]

This document provides detailed application notes and protocols for the use of N-Azido-PEG4-N-Boc-N-PEG3-Boc , a versatile PEG-based linker, in the synthesis of PROTACs. This linker features an azide (B81097) group for bioorthogonal "click" chemistry and two Boc-protected amine functionalities, allowing for a modular and efficient assembly of PROTAC molecules.[8][]

Application Note: PROTAC Synthesis Strategy

The synthesis of a PROTAC using this compound typically follows a modular, multi-step approach. The azide group is ideal for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.[][10] The Boc-protected amines allow for sequential amide bond formation with carboxyl-functionalized ligands.

The general synthetic workflow involves:

  • Initial Amide Coupling: One of the Boc-protected amines on the linker is deprotected and coupled to the carboxylic acid of either the E3 ligase ligand or the POI ligand.

  • Second Amide Coupling: The second Boc group is removed, and the newly exposed amine is coupled to the other ligand.

  • Click Chemistry Conjugation: The azide terminus of the linker is then conjugated to an alkyne-functionalized binding moiety (either the POI or E3 ligase ligand that has not been attached via amide bond) through a CuAAC reaction.

This strategy allows for the convergent synthesis of a PROTAC library by combining different POI ligands and E3 ligase ligands with the versatile linker.

G cluster_synthesis PROTAC Synthesis Workflow start Start with Functionalized Ligands and Linker step1 Deprotection of first Boc group on this compound start->step1 step5 Alternative: Prepare Alkyne-modified POI Ligand start->step5 step2 Amide coupling with E3 Ligase Ligand (e.g., Pomalidomide (B1683931) derivative) step1->step2 step6 CuAAC Click Reaction to conjugate Azide-Linker-E3 Ligase with Alkyne-POI Ligand step2->step6 step3 Deprotection of second Boc group step4 Amide coupling with POI Ligand (e.g., JQ1 derivative) step5->step6 step7 Purification and Characterization of Final PROTAC step6->step7 end_prod Final PROTAC Molecule step7->end_prod

Caption: A general workflow for PROTAC synthesis using a heterobifunctional linker.

Experimental Protocols

Protocol 1: Synthesis of a BRD4-Targeting PROTAC

This protocol describes a representative synthesis of a PROTAC targeting BRD4, using an alkyne-modified JQ1 as the POI ligand and a pomalidomide derivative as the E3 ligase ligand.

Materials and Reagents:

  • This compound

  • Alkyne-modified JQ1

  • Pomalidomide-C2-COOH (or similar carboxyl-functionalized CRBN ligand)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Dimethylformamide (DMF)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Solvents for purification (e.g., acetonitrile, water)

  • HPLC system for purification

Step-by-Step Methodology:

  • Boc Deprotection:

    • Dissolve this compound in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 1-2 hours until TLC or LC-MS analysis indicates complete removal of one or both Boc groups (depending on the desired order of coupling).

    • Concentrate the reaction mixture under reduced pressure.

  • Amide Coupling with Pomalidomide Derivative:

    • Dissolve the deprotected linker and Pomalidomide-C2-COOH (1.1 equivalents) in DMF.

    • Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution.

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Purify the product by flash chromatography to obtain the azide-linker-pomalidomide intermediate.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • Dissolve the azide-linker-pomalidomide intermediate and alkyne-modified JQ1 (1 equivalent) in a 1:1 mixture of t-butanol and water.

    • Add sodium ascorbate (0.3 equivalents) followed by CuSO₄·5H₂O (0.1 equivalents).

    • Stir the reaction vigorously at room temperature for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the final PROTAC molecule by reverse-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation

This protocol outlines the steps to assess the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.

A. Cell Culture and Treatment

  • Seed a human cancer cell line expressing the target protein (e.g., THP-1 for BRD4) in 6-well plates.

  • Allow cells to adhere and reach 70-80% confluency.

  • Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

B. Cell Lysis and Protein Quantification (BCA Assay)

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate in a microcentrifuge tube.

  • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

  • Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.[10][11][12] This involves creating a standard curve with known concentrations of bovine serum albumin (BSA).[11]

C. Western Blot Analysis

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and compare to the vehicle-treated sample to determine the percentage of degradation.

Data Presentation

The efficacy of a PROTAC is typically quantified by its DC₅₀ (concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of degradation).[4][13] The linker length and composition are critical for optimal ternary complex formation and subsequent degradation.[5][14] Below is a table summarizing representative data on the effect of linker length on PROTAC performance.

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
TBK1VHLAlkyl/Ether< 12No Degradation-
TBK1VHLAlkyl/Ether21396
TBK1VHLAlkyl/Ether2929276
BRD4CRBNPEG8>1000<20
BRD4CRBNPEG125.1>95
BRD4CRBNPEG1628>95
ERαVHLPEG12Effective Degradation-
ERαVHLPEG16More Potent Degradation-

This table contains representative data compiled from multiple sources to illustrate trends and is not specific to the this compound linker.[13][14]

Visualization of Pathways and Workflows

PROTAC Mechanism of Action

G POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination of POI Ternary->PolyUb E1, E2 enzymes Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation Recycle PROTAC and Ub Recycled Proteasome->Recycle G BRD4 BRD4 AcLys Acetylated Lysines on Histones BRD4->AcLys binds to PolII RNA Polymerase II BRD4->PolII recruits Degradation BRD4 Degradation BRD4->Degradation Chromatin Chromatin AcLys->Chromatin Transcription Transcription of Oncogenes (e.g., c-Myc) PolII->Transcription initiates PROTAC_BRD4 BRD4 PROTAC PROTAC_BRD4->BRD4 induces Degradation->Transcription inhibits

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N-Azido-PEG4-N-Boc-N-PEG3-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for the covalent ligation of molecules.[1] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in bioconjugation, drug discovery, and materials science.[2][3]

This document provides detailed application notes and protocols for the use of a specific heterobifunctional and branched polyethylene (B3416737) glycol (PEG) linker, N-Azido-PEG4-N-Boc-N-PEG3-Boc , in CuAAC reactions. This linker features a terminal azide (B81097) group for click chemistry, while the two Boc-protected amine groups offer orthogonal handles for subsequent modifications after deprotection under acidic conditions.[4] The branched PEG structure enhances water solubility, reduces immunogenicity, and provides spatial separation between conjugated molecules, which is particularly advantageous in the construction of complex biomolecular architectures like Antibody-Drug Conjugates (ADCs).[5][6]

Applications

The unique trifunctional nature of this compound makes it a versatile tool for a variety of applications in research and drug development:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic payload to an antibody. The azide group reacts with an alkyne-modified drug, and after deprotection, the two amine groups can be used to conjugate to the antibody, potentially increasing the drug-to-antibody ratio (DAR).[5][6]

  • PROTACs (Proteolysis-Targeting Chimeras): This linker can connect a target protein-binding ligand and an E3 ligase-binding ligand, with the branched structure providing optimal spatial orientation for ternary complex formation.

  • Functionalization of Biomolecules: Peptides, proteins, and nucleic acids can be modified with this linker to introduce PEG chains and additional functional handles for further derivatization.

  • Surface Modification: The linker can be used to immobilize biomolecules onto surfaces for applications in biosensors and diagnostics.

Chemical Reaction Scheme

The core reaction is the copper(I)-catalyzed cycloaddition between the azide group of the linker and a terminal alkyne on a molecule of interest (e.g., a drug, dye, or biomolecule) to form a stable 1,4-disubstituted 1,2,3-triazole ring.

Caption: General scheme of the CuAAC reaction.

Experimental Protocols

This section provides a general protocol for the CuAAC reaction. Optimization may be required depending on the specific alkyne-containing substrate.

Materials and Reagents
  • This compound

  • Alkyne-functionalized molecule of interest

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate (B8700270) (Na-Asc)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) ligand

  • Solvent: Deionized water, PBS buffer, or a mixture with a co-solvent like DMSO or DMF for poorly soluble reactants.

  • Nitrogen or Argon gas for degassing

  • Purification supplies (e.g., size-exclusion chromatography columns, dialysis tubing, or silica (B1680970) gel for chromatography)

Stock Solution Preparation
  • This compound: Prepare a 10 mM stock solution in DMSO or an appropriate solvent.

  • Alkyne-Molecule: Prepare a 10 mM stock solution in a compatible solvent.

  • Copper(II) Sulfate: Prepare a 100 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare a fresh 1 M stock solution in deionized water immediately before use.

  • THPTA/TBTA Ligand: Prepare a 50 mM stock solution in water (for THPTA) or DMSO (for TBTA).

General CuAAC Protocol
  • To a reaction vial, add the alkyne-functionalized molecule (1.0 equivalent) from its stock solution.

  • Add the this compound stock solution (1.1-1.5 equivalents).

  • Add the reaction solvent to achieve the desired final concentration (typically 1-10 mM).

  • If using a ligand, add the THPTA or TBTA stock solution to achieve a final concentration that is 5 times that of the copper sulfate.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Prepare the catalyst premix by combining the Copper(II) Sulfate and ligand solutions. Allow to incubate for a few minutes.

  • Initiate the reaction by adding the catalyst premix (0.05-0.1 equivalents of CuSO₄) to the reaction mixture.

  • Immediately add the freshly prepared sodium ascorbate solution (0.5-1.0 equivalent).

  • Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by TLC, LC-MS, or other appropriate analytical methods. For sterically hindered substrates, gentle heating (e.g., 37-50°C) may be beneficial.[7]

  • Quenching and Purification: Once the reaction is complete, the product can be purified. For biomolecules, purification is often achieved using size-exclusion chromatography or dialysis to remove excess reagents and the copper catalyst. For small molecules, purification can be performed using standard column chromatography on silica gel. The use of chelating agents like EDTA can help remove residual copper.[8]

Data Presentation

The efficiency of CuAAC reactions can vary based on the substrates, catalyst system, and reaction conditions. Below is a summary of representative data from the literature for CuAAC reactions involving PEGylated azides.

Alkyne SubstrateAzide SubstrateCatalyst SystemSolventTime (h)Yield (%)Reference
Alkyne-peptideAzido-PEGCuSO₄ / Na-AscDMF1>95[9]
Propargyl alcoholAzido-PEG-NH₂CuIDMF/H₂O1292[4]
Alkyne-CoumarinAzido-mPEGCuBr / PMDETADMF4884[10]
Alkyne-scFv5 kDa Azide-PEGCuSO₄ / Na-Asc / THPTAAqueous Buffer4N/A[3]
PhenylacetyleneBenzyl AzideCuI / PPh₃H₂O (ultrasound)0.593[11]

Visualization of Experimental Workflow

Workflow for ADC Synthesis using this compound

This diagram illustrates a typical workflow for synthesizing an Antibody-Drug Conjugate (ADC) using the specified linker.

ADC_Workflow A 1. CuAAC Reaction (Click Chemistry) C Drug-PEG-Linker Conjugate A->C Formation of Triazole Linkage B Alkyne-Drug + Azido-PEG-Linker B->A D 2. Purification (e.g., HPLC) C->D E Purified Drug-PEG-Linker D->E F 3. Boc Deprotection (Acidic Conditions, e.g., TFA) E->F G Drug-PEG-Linker-(NH2)2 F->G Exposure of Amine Groups K 5. Conjugation (Amide Bond Formation) G->K H 4. Antibody Modification (Activation of Carboxyl Groups) J Activated Antibody H->J I Antibody I->H J->K L Antibody-Drug Conjugate (ADC) K->L Formation of Amide Bonds M 6. Purification & Characterization (SEC, HIC, MS) L->M N Final ADC Product M->N

Caption: Workflow for Antibody-Drug Conjugate synthesis.

Conclusion

The copper-catalyzed azide-alkyne cycloaddition reaction is a robust and versatile method for bioconjugation. The use of this compound as a heterotrifunctional, branched linker provides significant advantages in the construction of complex biomolecular architectures, offering enhanced solubility, reduced steric hindrance, and multiple points for orthogonal functionalization. The protocols and data presented here serve as a guide for researchers to effectively utilize this powerful tool in drug discovery and development.

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using N-Azido-PEG4-N-Boc-N-PEG3-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2][] This powerful technique relies on the reaction of a strained cyclooctyne (B158145) with an azide (B81097) to form a stable triazole linkage.[2] The bifunctional linker, N-Azido-PEG4-N-Boc-N-PEG3-Boc, offers a versatile platform for bioconjugation, featuring a terminal azide for SPAAC and two Boc-protected amine groups for subsequent functionalization. The polyethylene (B3416737) glycol (PEG) spacers enhance aqueous solubility, reduce steric hindrance, and improve the pharmacokinetic properties of the resulting conjugates.[4][5][6][7] These characteristics make it an ideal tool in drug development, particularly for the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics.[8][9][10]

Key Features of SPAAC with this compound:

  • Biocompatibility: The copper-free nature of SPAAC makes it suitable for use in living systems and with sensitive biomolecules.[2][11]

  • High Selectivity: Azides and strained alkynes react specifically with each other, minimizing off-target reactions with native functional groups.[2]

  • Favorable Reaction Conditions: The reaction proceeds efficiently in aqueous buffers, at physiological pH, and at ambient temperatures.[2]

  • Stable Linkage: The resulting triazole bond is highly stable under physiological conditions.[2]

  • Bifunctionality: The presence of Boc-protected amines allows for secondary conjugation following deprotection.

Quantitative Data Presentation

The efficiency of SPAAC reactions is influenced by several factors, including the choice of cyclooctyne, reactant concentrations, temperature, and pH.[4][12][13][14] The following tables summarize representative quantitative data for SPAAC reactions.

Table 1: Comparison of Second-Order Rate Constants for Different Cyclooctynes with Benzyl Azide.

CyclooctyneSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
[9+1]CPP2.2 x 10⁻³[15]
[11+1]CPP4.5 x 10⁻⁴[15]
fluor[11+1]CPP4.7 x 10⁻³[15]
m[9+1]CPP9.6 x 10⁻³[15]

Table 2: Effect of Reaction Conditions on SPAAC Rate Constants.

BufferpHTemperature (°C)Rate Constant (M⁻¹s⁻¹) (sulfo-DBCO-amine with 1-azido-1-deoxy-β-D-glucopyranoside)Reference
PBS7250.32 - 0.85[13]
HEPES7250.55 - 1.22[13]
DMEM7.4370.59 - 0.97[13][14]
RPMI7.4370.27 - 0.77[13][14]

Experimental Protocols

Protocol 1: General Procedure for SPAAC Conjugation of a Cyclooctyne-Modified Protein with this compound

This protocol provides a general workflow for conjugating a protein modified with a strained cyclooctyne (e.g., DBCO or BCN) to the azide-functionalized linker.

Materials:

  • Cyclooctyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Reaction buffer (e.g., PBS, pH 7.4).

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Dialysis).

Procedure:

  • Reagent Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a stock solution of the azide linker in anhydrous DMSO (e.g., 10 mM).

  • Reaction Setup:

    • In a suitable reaction vessel, add the cyclooctyne-modified protein to the reaction buffer to achieve the desired final concentration (e.g., 1-5 mg/mL).

    • Add the this compound stock solution to the protein solution. A 5-10 fold molar excess of the azide linker over the protein is a common starting point.[11]

    • Ensure the final concentration of DMSO is kept low (ideally <10% v/v) to maintain protein stability.[11]

  • Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 1-12 hours or at 4°C for 12-24 hours. The optimal time depends on the reactivity of the specific cyclooctyne.[2][11]

  • Monitoring the Reaction (Optional):

    • The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE if there is a significant change in mass.

  • Purification:

    • Once the reaction is complete, purify the conjugate to remove unreacted linker and other small molecules. Size-exclusion chromatography (SEC) or dialysis are commonly used methods.[11]

Protocol 2: Boc Deprotection and Secondary Conjugation

This protocol describes the removal of the Boc protecting groups to expose the primary amines for subsequent conjugation.

Materials:

  • Purified conjugate from Protocol 1.

  • Trifluoroacetic acid (TFA).

  • Dichloromethane (DCM).

  • Neutralizing buffer (e.g., PBS, pH 7.4).

  • Secondary conjugation reagent (e.g., NHS-ester functionalized molecule).

Procedure:

  • Boc Deprotection:

    • Lyophilize the purified conjugate to remove water.

    • Dissolve the dried conjugate in a solution of TFA in DCM (e.g., 20-50% TFA).

    • Incubate at room temperature for 30-60 minutes.

    • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • Neutralization and Buffer Exchange:

    • Immediately dissolve the deprotected conjugate in a neutralizing buffer (e.g., PBS, pH 7.4).

    • Perform buffer exchange using SEC or dialysis to remove any residual TFA and prepare for the next reaction.

  • Secondary Conjugation:

    • To the deprotected conjugate, add the secondary conjugation reagent (e.g., an NHS-ester functionalized payload). A 5-20 fold molar excess is a typical starting point.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

  • Final Purification:

    • Purify the final bioconjugate using an appropriate method like SEC to remove excess reagents.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Reagent Preparation cluster_step2 Step 2: SPAAC Reaction cluster_step3 Step 3: Purification cluster_step4 Step 4: Deprotection & Secondary Conjugation prep_protein Prepare Cyclooctyne- Modified Protein mix Mix Protein and Linker prep_protein->mix prep_linker Prepare N-Azido-PEG4- N-Boc-N-PEG3-Boc Stock Solution prep_linker->mix incubate Incubate (RT or 4°C) mix->incubate purify1 Purify Conjugate (SEC or Dialysis) incubate->purify1 deprotect Boc Deprotection (TFA) purify1->deprotect conjugate2 Secondary Conjugation (e.g., NHS Ester) deprotect->conjugate2 purify2 Final Purification conjugate2->purify2

Caption: General experimental workflow for bioconjugation using the bifunctional linker.

adc_synthesis_pathway cluster_reactants Reactants cluster_conjugation1 SPAAC Conjugation cluster_deprotection Deprotection cluster_conjugation2 Payload Attachment antibody Antibody with Strained Alkyne spaac_product Antibody-Linker Conjugate (Boc Protected) antibody->spaac_product SPAAC linker N-Azido-PEG4-N-Boc- N-PEG3-Boc linker->spaac_product deprotected_conjugate Antibody-Linker Conjugate (Free Amines) spaac_product->deprotected_conjugate TFA adc Final Antibody-Drug Conjugate (ADC) deprotected_conjugate->adc NHS Ester Coupling payload Drug Payload with Amine-Reactive Group payload->adc

Caption: Signaling pathway for the synthesis of an Antibody-Drug Conjugate (ADC).

logical_relationship cluster_function1 Primary Functionality cluster_function2 Secondary Functionality linker This compound Azide Group PEG4 Spacer Boc-Protected Amine 1 PEG3 Spacer Boc-Protected Amine 2 spaac SPAAC Reaction with Strained Alkyne linker:f1->spaac deprotection Boc Deprotection linker:f3->deprotection linker:f5->deprotection conjugation Further Conjugation (e.g., Amide Bond) deprotection->conjugation

Caption: Logical relationship of the functional components of the linker.

References

Application Note: Deprotection of Boc Groups from N-Azido-PEG4-N,N'-di-Boc-PEG3 Amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in multi-step organic synthesis, valued for its stability under various conditions and its facile, acid-labile removal.[1] In the synthesis of complex molecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), bifunctional linkers like N-Azido-PEG4-N-Boc-N-PEG3-Boc are frequently employed. These linkers often feature terminal functional groups for bioconjugation (e.g., an azide) and protected amines for subsequent elaboration.

This application note provides detailed protocols for the efficient deprotection of the two Boc groups from this compound to yield the corresponding primary amines. The protocols focus on standard acidic conditions that are compatible with the polyethylene (B3416737) glycol (PEG) backbone and the terminal azide (B81097) functionality. The azide group is stable under the recommended acidic conditions.

General Principles of Boc Deprotection

The removal of the Boc group is an acid-catalyzed process.[2] The mechanism involves protonation of the carbamate (B1207046) oxygen, followed by fragmentation to release the stable tert-butyl cation and a carbamic acid intermediate. This intermediate spontaneously decarboxylates to yield the free amine and carbon dioxide.[3] The resulting amine is typically protonated by the excess acid, forming an ammonium (B1175870) salt (e.g., a TFA or HCl salt).

Recommended Protocols

Two primary methods are recommended for the deprotection of the subject compound, utilizing either Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl). The choice depends on the desired salt form of the final product and solvent compatibility for subsequent steps.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common method for Boc deprotection, offering rapid and clean conversion.[4]

Materials:

  • N-Azido-PEG4-N,N'-di-Boc-PEG3 Amine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Toluene (B28343)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization, optional)

  • Diethyl ether, cold (for precipitation, optional)

Procedure:

  • Dissolve the Boc-protected PEG compound in anhydrous DCM (e.g., at a concentration of 0.1–0.2 M) in a round-bottom flask.[5]

  • Cool the solution to 0 °C using an ice bath.[6]

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[5] For example, add an equal volume of TFA to the volume of DCM for a 50% solution.[7]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-4 hours).[2][5]

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[6]

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).[5] The resulting product is the di-TFA salt of the deprotected amine and can often be used directly in the next step.

Optional Work-up for Neutral Amine:

  • After rotary evaporation, dissolve the residue in DCM.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[2]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the free amine.[2]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane (B91453)

This method provides the hydrochloride salt of the amine, which is often a crystalline, free-flowing solid that is easier to handle than the often-oily TFA salt.[8]

Materials:

  • N-Azido-PEG4-N,N'-di-Boc-PEG3 Amine

  • 4M HCl in 1,4-Dioxane

  • Methanol (B129727) (optional, for solubility)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected PEG compound in a minimal amount of a suitable solvent like methanol or suspend it directly in the 4M HCl in 1,4-dioxane solution.[9]

  • Stir the mixture at room temperature.[9]

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1 to 4 hours.[2] In many cases, deprotection is complete in under 30 minutes.[10][11]

  • Upon completion, the product often precipitates as the dihydrochloride (B599025) salt.[2] The solid can be collected by filtration and washed with cold diethyl ether.

  • Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.[9]

Experimental Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve Boc-Protected PEG Compound in Solvent (e.g., DCM) cool Cool Solution to 0°C (Ice Bath) start->cool add_acid Slowly Add Acid (e.g., TFA or HCl/Dioxane) cool->add_acid stir Stir and Warm to RT add_acid->stir monitor Monitor Reaction (TLC, LC-MS) stir->monitor concentrate Concentrate Under Reduced Pressure monitor->concentrate Reaction Complete co_evap Co-evaporate with Toluene (to remove residual acid) concentrate->co_evap product Isolated Amine Salt (TFA or HCl salt) co_evap->product

Caption: General experimental workflow for the acid-mediated Boc deprotection of the PEG linker.

Reaction Parameters and Optimization

The efficiency of Boc deprotection can be tuned by modifying several parameters. The following table summarizes key variables and their typical ranges.

ParameterReagent/ConditionRange/ValueEffect & ConsiderationsCitations
Acid Reagent Trifluoroacetic Acid (TFA)20-100% (v/v) in DCMHigher concentrations lead to faster reactions. 50% TFA is common for complete deprotection.[4][5]
Hydrochloric Acid (HCl)4M in 1,4-DioxaneEffective alternative to TFA; often yields a solid HCl salt.[2][9]
Solvent Dichloromethane (DCM)N/AStandard solvent for TFA deprotection, provides good solubility.[5][6]
1,4-DioxaneN/AStandard solvent for HCl deprotection.[9][11]
Temperature Reaction Temperature0 °C to Room Temp.The reaction is typically initiated at 0°C to control exothermicity, then warmed to room temperature for completion.[6][12]
Reaction Time Duration30 min - 4 hoursSubstrate dependent. Monitor by TLC or LC-MS for completion to avoid degradation from prolonged acid exposure.[2][10]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)Citations
Incomplete Deprotection Insufficient acid concentration or reaction time.Increase the concentration of the acid (e.g., from 20% to 50% TFA). Extend the reaction time and continue monitoring.[5]
Steric hindrance from the PEG chain.Consider gentle heating or a stronger acid system like 4M HCl in dioxane if TFA is ineffective.[5]
Side Product Formation Alkylation of product by the t-butyl cation.This is less common for amines but can occur. If suspected, add a scavenger like triisopropylsilane (B1312306) (TIS) (2.5-5% v/v).[13]
Degradation of other acid-sensitive groups.Use the mildest effective conditions (lower acid concentration, shorter time). Consider alternative deprotection methods if the substrate is highly sensitive.[14]
Difficulty Handling Product Product is an oil or gum (common with TFA salts).Convert to the HCl salt, which is more likely to be a solid. Precipitate the product from the reaction mixture by adding cold diethyl ether.[2][8]
Residual Acid Incomplete removal during work-up.Co-evaporate with a non-polar solvent like toluene multiple times after initial concentration. Perform a basic wash (e.g., NaHCO₃) if the free amine is desired and stable.[5][15]

Logical Decision Workflow for Boc Deprotection

This diagram helps in selecting an appropriate deprotection strategy.

G start Start: Need to deprotect N,N'-di-Boc PEG Linker q1 Is the final product needed as a specific salt (e.g., HCl salt)? start->q1 protocol_hcl Use Protocol 2: 4M HCl in 1,4-Dioxane q1->protocol_hcl Yes protocol_tfa Use Protocol 1: TFA in DCM q1->protocol_tfa No / TFA salt is acceptable end_product Obtain Deprotected Amine Product protocol_hcl->end_product q2 Is the resulting TFA salt difficult to handle (oily)? protocol_tfa->q2 workup_precipitate Work-up Option: Precipitate with cold diethyl ether. q2->workup_precipitate Yes workup_neutralize Work-up Option: Neutralize with NaHCO3 wash to get free amine. q2->workup_neutralize No / Free amine needed workup_precipitate->end_product workup_neutralize->end_product

Caption: Decision workflow for choosing a Boc deprotection method and work-up strategy.

References

Application Notes and Protocols for Protein Conjugation Using N-Azido-PEG-N'-Boc-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are instrumental in the field of bioconjugation, enabling the precise connection of two different molecular entities, such as a protein and a small molecule drug, or two proteins.[1][2][] The N-Azido-PEG-N'-Boc-PEG linker is a versatile tool designed for such applications. This linker features two key functional groups: an azide (B81097) group for "click chemistry" and a Boc-protected amine.[4][5][6][7] The azide group provides a bioorthogonal handle for highly specific and efficient conjugation to alkyne-modified molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[8][9][10][11][12][][14] The tert-butoxycarbonyl (Boc) protecting group on the amine allows for controlled, stepwise conjugation. The amine can be deprotected under acidic conditions to reveal a primary amine, which can then be coupled to a target molecule.[15][16][17][18]

These linkers are particularly valuable in the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics where precise control over the linker chemistry is crucial for the efficacy and stability of the final conjugate.[1][6][19][20][21]

Chemical Properties of a Representative Linker: N-(Azido-PEG3)-N-Boc-PEG4-acid

While the specific "N-Azido-PEG4-N-Boc-N-PEG3-Boc" is not a standard commercially available product, we can illustrate the principles with a structurally similar and commercially available linker, N-(Azido-PEG3)-N-Boc-PEG4-acid . This branched PEG linker provides a framework for a two-step conjugation strategy.

PropertyValueReference
Molecular Formula C24H46N4O11[7]
Molecular Weight 566.7 g/mol [7]
CAS Number 2112731-95-8[7]
Purity ≥95% - 98%[5][7]
Storage Condition -20°C[7][22]
Reactive Groups Azide (-N3), Boc-protected Amine (-NHBoc), Carboxylic Acid (-COOH)[7]

General Experimental Workflow

The conjugation strategy using a linker like N-(Azido-PEG3)-N-Boc-PEG4-acid typically involves a multi-step process. The order of reactions can be adapted based on the specific molecules being conjugated and their sensitivities to the reaction conditions. A common pathway is to first conjugate the linker to one protein via its available functional group (e.g., the carboxylic acid), then deprotect the Boc-amine to conjugate a second molecule, and finally use the azide for a click reaction.

G cluster_0 Step 1: Initial Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Conjugation (Optional) cluster_3 Step 4: Final 'Click' Conjugation A Protein 1 (with primary amines, e.g., Lysine) C Protein 1-PEG-Azide (Boc-protected) A->C Amide Bond Formation (e.g., EDC/NHS chemistry) B N-Azido-PEG-N'-Boc-Linker (with an amine-reactive group, e.g., NHS ester or Acid) B->C D Protein 1-PEG-Azide (Boc-protected) E Protein 1-PEG-Azide (Amine deprotected) D->E Acidic Conditions (e.g., TFA) F Protein 1-PEG-Azide (Amine deprotected) H Protein 1-PEG-(Molecule 2)-Azide F->H G Molecule 2 (with amine-reactive group) G->H I Protein 1-PEG-Azide (from Step 2 or 3) K Final Conjugate: Protein 1-PEG-Molecule 3 I->K CuAAC or SPAAC J Molecule 3 (Alkyne-modified) J->K G cluster_0 Boc Deprotection Mechanism Boc_Amine R-NH-Boc Protonation R-NH(+)-Boc      ||      H+ Boc_Amine->Protonation TFA (H+) Cleavage R-NH2 + [C(CH3)3]+ + CO2 Protonation->Cleavage Spontaneous Cleavage G cluster_c_c Click Chemistry Conjugation Pathways cluster_0 CuAAC cluster_1 SPAAC A Azide-Functionalized Protein C Final Conjugate A->C A->C SPAAC B Alkyne-Molecule B->C CuAAC D Strained Alkyne (e.g., DBCO) D->C SPAAC CuAAC_reagents Cu(I) Catalyst (from CuSO4 + Ascorbate) + Ligand CuAAC_reagents->B SPAAC_reagents No Catalyst Required SPAAC_reagents->D

References

Application Notes and Protocols for N-Azido-PEG4-N-Boc-N-PEG3-Boc in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule, connected by a chemical linker. The linker is a critical component, profoundly influencing the ADC's stability, solubility, pharmacokinetics, and mechanism of payload release. This document provides detailed application notes and protocols for the use of N-Azido-PEG4-N-Boc-N-PEG3-Boc , a branched, heterobifunctional polyethylene (B3416737) glycol (PEG) linker, in the development of ADCs.

The structure of this compound features a terminal azide (B81097) group for bioorthogonal "click" chemistry, a Boc-protected amine for subsequent functionalization, and a branched PEG core. This branched architecture offers several advantages, including the potential for higher drug-to-antibody ratios (DAR) and improved hydrophilicity to mitigate aggregation often seen with hydrophobic payloads.[1][2] The PEG chains create a "hydration shell" around the payload, enhancing solubility and stability of the final ADC.[][4]

Physicochemical Properties

The key functional groups of this compound are a terminal azide (N3), a tert-butyloxycarbonyl (Boc) protected amine, and a terminal t-butyl ester.[5][6] The azide group facilitates covalent attachment to an alkyne-modified payload via click chemistry. The Boc-protected amine and t-butyl ester can be deprotected under acidic conditions to reveal a primary amine and a carboxylic acid, respectively, allowing for further conjugation or modification.[7][8]

Table 1: Physicochemical Properties of N-Azido-PEG4-N-Boc-N-PEG3-t-butyl ester

PropertyValueReference
Molecular Formula C28H54N4O11[5]
Molecular Weight 622.76 g/mol [5]
Purity >96%[5]
Solubility Soluble in organic solvents (e.g., DMSO, DMF)Inferred from similar compounds

Advantages of Branched PEG Linkers in ADC Development

Branched PEG linkers like this compound offer significant advantages over traditional linear linkers in ADC development.

Table 2: Comparison of Branched vs. Linear PEG Linkers in ADCs

FeatureBranched PEG LinkersLinear PEG LinkersReferences
Drug-to-Antibody Ratio (DAR) Can facilitate higher DARs by attaching multiple payloads.Typically lower DARs.[1][9]
Hydrophilicity Increased hydrophilicity due to multiple PEG chains.Good hydrophilicity, but less pronounced than branched.[][4]
Aggregation Significantly reduces aggregation of hydrophobic payloads.Reduces aggregation, but may be less effective at high DARs.[10][11]
Pharmacokinetics Can lead to improved PK profiles and longer half-life.Generally improves PK over non-PEGylated linkers.[10][11]
Synthesis More complex synthesis.Simpler, more established synthesis routes.[12]
Homogeneity Can be used in site-specific conjugation to produce homogeneous ADCs.Can be used in both stochastic and site-specific conjugation.[12]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in ADC development. Optimization of reaction conditions (e.g., molar ratios, incubation times, temperature) is recommended for each specific antibody and payload combination.

Protocol 1: Antibody Modification and Linker Conjugation

This protocol describes the deprotection of the linker's functional groups and its conjugation to an antibody. This example assumes conjugation via the revealed carboxylic acid to lysine (B10760008) residues on the antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • N-Azido-PEG4-N-Boc-N-PEG3-t-butyl ester

  • Trifluoroacetic acid (TFA) for deprotection

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Linker Deprotection:

    • Dissolve N-Azido-PEG4-N-Boc-N-PEG3-t-butyl ester in a suitable organic solvent.

    • Perform deprotection of the Boc and t-butyl ester groups using standard acidic conditions (e.g., treatment with TFA).

    • Purify the deprotected linker (now with a free amine and carboxylic acid) using an appropriate method (e.g., HPLC).

  • Antibody Preparation:

    • If necessary, exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.4) using a desalting column.

    • Adjust the antibody concentration to 2-5 mg/mL.

  • Activation of Linker's Carboxylic Acid:

    • Dissolve the deprotected linker in anhydrous DMSO to a stock concentration of 10-20 mM.

    • In a separate reaction, activate the carboxylic acid of the linker by adding 1.5-2 molar equivalents of EDC and NHS. Incubate for 15-30 minutes at room temperature.

  • Conjugation to Antibody:

    • Add the activated linker solution to the antibody solution. A 10- to 20-fold molar excess of the linker to the antibody is a common starting point.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

    • Purify the azide-modified antibody using a desalting column or size-exclusion chromatography (SEC) to remove excess linker and reagents.

Protocol 2: Payload Conjugation via Click Chemistry

This protocol describes the conjugation of an alkyne-modified payload to the azide-functionalized antibody via a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Materials:

  • Azide-modified antibody from Protocol 1

  • DBCO (Dibenzocyclooctyne)-modified cytotoxic payload

  • Anhydrous DMSO

  • PBS, pH 7.4

Procedure:

  • Payload Preparation:

    • Dissolve the DBCO-modified payload in anhydrous DMSO to a stock concentration of 10-20 mM.

  • Click Chemistry Reaction:

    • To the azide-modified antibody solution, add a 3- to 5-fold molar excess of the DBCO-payload stock solution per azide group.

    • The final concentration of DMSO should be kept below 10% to avoid antibody denaturation.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.

  • Final Purification:

    • Purify the final ADC from excess payload and residual reagents using SEC or another suitable chromatography method.

Protocol 3: Characterization of the ADC

A. Determination of Drug-to-Antibody Ratio (DAR):

  • UV-Vis Spectroscopy: A simple method to determine the average DAR by measuring the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the payload).[]

  • Hydrophobic Interaction Chromatography (HIC): A high-resolution method that separates ADC species with different numbers of conjugated drugs, allowing for the determination of the DAR distribution.[]

  • Mass Spectrometry (LC-MS): Provides a precise measurement of the molecular weight of the ADC, from which the DAR can be calculated.[14]

B. Analysis of Aggregation:

  • Size-Exclusion Chromatography (SEC): The primary method to assess the presence of high molecular weight aggregates in the ADC preparation.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the potency of the ADC in killing target cancer cells.[15][16]

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • ADC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and a control antibody in culture medium.

    • Treat the cells with the ADC solutions and incubate for a period relevant to the payload's mechanism of action (typically 72-96 hours).

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours.

    • Add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Data Analysis:

    • Read the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.[15]

Protocol 5: Bystander Effect Assay

This assay evaluates the ability of the ADC's payload to kill neighboring antigen-negative cells.[17][18]

Materials:

  • Antigen-positive (Ag+) cells

  • Antigen-negative (Ag-) cells labeled with a fluorescent protein (e.g., GFP)

  • Co-culture medium

  • ADC and control antibody

  • Fluorescence microscope or plate reader

Procedure:

  • Co-culture Seeding:

    • Seed a mixture of Ag+ and GFP-labeled Ag- cells in a 96-well plate at a defined ratio.

  • ADC Treatment:

    • Treat the co-culture with serial dilutions of the ADC.

  • Analysis of Bystander Killing:

    • After incubation (e.g., 96 hours), measure the GFP fluorescence to determine the viability of the Ag- cells.

    • A decrease in GFP signal in ADC-treated wells compared to controls indicates a bystander effect.

Visualizations

Experimental Workflow

ADC_Development_Workflow cluster_linker_prep Linker Preparation cluster_conjugation ADC Synthesis cluster_characterization Characterization & Assays Linker N-Azido-PEG4-N-Boc -N-PEG3-t-butyl ester Deprotection Deprotection (TFA) Linker->Deprotection ActivatedLinker Activated Linker (-COOH, -NH2, -N3) Deprotection->ActivatedLinker LinkerConjugation Linker Conjugation (EDC/NHS) ActivatedLinker->LinkerConjugation Antibody Monoclonal Antibody Antibody->LinkerConjugation AzideAb Azide-Modified Antibody LinkerConjugation->AzideAb ClickChemistry Click Chemistry (SPAAC) AzideAb->ClickChemistry Payload Alkyne-Payload Payload->ClickChemistry ADC_unpurified Crude ADC ClickChemistry->ADC_unpurified Purification Purification (SEC) ADC_unpurified->Purification FinalADC Purified ADC Purification->FinalADC Characterization DAR, Aggregation FinalADC->Characterization Cytotoxicity In Vitro Cytotoxicity FinalADC->Cytotoxicity Bystander Bystander Effect FinalADC->Bystander

Caption: Workflow for ADC development using this compound.

ADC Internalization and Payload Action Pathway

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC Antibody-Drug Conjugate (ADC) Binding ADC-Antigen Binding ADC->Binding 1. Targeting Antigen Tumor Antigen Antigen->Binding Internalization Endocytosis Binding->Internalization 2. Internalization Endosome Early Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease 4. Linker Cleavage/ Degradation Payload Cytotoxic Payload PayloadRelease->Payload Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Binding Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Caption: General pathway of ADC internalization and payload-induced apoptosis.

Conclusion

This compound represents a sophisticated, branched PEG linker with significant potential in the development of next-generation ADCs. Its unique architecture allows for the potential synthesis of ADCs with high DAR and favorable physicochemical properties, such as increased solubility and stability. The protocols and data presented herein provide a comprehensive guide for researchers to harness the capabilities of this linker in creating novel, potent, and targeted cancer therapeutics. As with any ADC component, careful optimization and thorough characterization are paramount to achieving a successful therapeutic candidate.

References

Application Notes and Protocols for Bioconjugation with N-Azido-PEG4-N-(tert-butoxycarbonyl)-PEG3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Azido-PEG4-N-(tert-butoxycarbonyl)-PEG3-amine is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation applications. This linker possesses two key functionalities: a terminal azide (B81097) group and a tert-butoxycarbonyl (Boc) protected primary amine. This dual functionality allows for a sequential and controlled conjugation of two different molecules.

The azide group serves as a handle for "click chemistry," a set of highly efficient and specific reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] These reactions enable the straightforward conjugation of the linker to molecules bearing an alkyne group. The Boc-protected amine, on the other hand, provides a latent primary amine.[] The Boc protecting group is stable under a wide range of conditions but can be efficiently removed under acidic conditions to reveal the primary amine, which can then be conjugated to a biomolecule of interest, for example, through amide bond formation with an activated carboxylic acid (like an NHS ester).[][4]

The PEG spacer enhances the solubility and bioavailability of the resulting conjugate while reducing immunogenicity and preventing aggregation.[5] These properties make this linker an invaluable tool in drug delivery, the development of antibody-drug conjugates (ADCs), and the synthesis of proteolysis-targeting chimeras (PROTACs).[6]

This document provides a detailed step-by-step guide for a typical bioconjugation workflow using N-Azido-PEG4-N-Boc-PEG3-amine, including the deprotection of the Boc group and subsequent conjugation via click chemistry.

Chemical Structure and Reaction Scheme

G cluster_0 N-Azido-PEG4-N-Boc-N-PEG3-Boc mol_structure

Caption: Chemical Structure of N-Azido-PEG4-N-Boc-PEG3-amine.

Experimental Workflow

The overall workflow for utilizing this bifunctional linker involves a two-stage conjugation strategy. The first stage is the deprotection of the Boc group to expose the primary amine, which is then coupled to the first biomolecule. The second stage involves the click chemistry reaction of the azide group with an alkyne-modified second molecule.

workflow start Start with N-Azido-PEG4-N-Boc-PEG3-amine deprotection Step 1: Boc Deprotection start->deprotection purification1 Purification of Azido-PEG-Amine Linker deprotection->purification1 conjugation1 Step 2: Conjugation to Molecule 1 (e.g., via NHS ester) purification1->conjugation1 purification2 Purification of Molecule 1-PEG-Azide Conjugate conjugation1->purification2 conjugation2 Step 3: Click Chemistry with Molecule 2 (CuAAC or SPAAC) purification2->conjugation2 purification3 Final Purification of Bioconjugate conjugation2->purification3 end Final Bioconjugate: Molecule 1-PEG-Molecule 2 purification3->end cuaac_mechanism reactants Azide-PEG-Molecule 1 + Alkyne-Molecule 2 catalyst Cu(I) Catalyst (from CuSO₄ + Sodium Ascorbate) + Ligand (e.g., THPTA) reactants->catalyst Reaction (aqueous buffer, RT) product Molecule 1-PEG-Triazole-Molecule 2 catalyst->product

References

Application Notes and Protocols for the Reaction of Azido-PEG Derivatives with DBCO-Containing Molecules in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of bioconjugation has been significantly advanced by the advent of "click chemistry," a set of powerful, specific, and high-yielding chemical reactions.[1][2][3] Among these, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) stands out for its bioorthogonality, proceeding efficiently under physiological conditions without the need for cytotoxic copper catalysts.[1][4][5] This copper-free click chemistry utilizes the reaction between an azide-functionalized molecule and a strained alkyne, such as dibenzocyclooctyne (DBCO), to form a stable triazole linkage.[1][5][6]

The use of polyethylene (B3416737) glycol (PEG) linkers, such as in N-Azido-PEG4-N-Boc-N-PEG3-Boc, in conjunction with SPAAC offers several advantages in drug development and research. The PEG spacer enhances solubility, reduces aggregation of conjugates, and can improve the pharmacokinetic properties of biotherapeutics.[4][5] This application note provides a detailed overview, experimental protocols, and visualizations for the reaction of azido-PEG derivatives with DBCO-containing molecules, with a focus on applications in creating complex biomolecules like antibody-drug conjugates (ADCs) and other targeted therapeutics.

Reaction Mechanism

The core of the conjugation strategy is the SPAAC reaction. The inherent ring strain of the DBCO molecule provides the driving force for a rapid and specific reaction with the azide (B81097) group, leading to the formation of a stable triazole ring. This reaction is highly selective, minimizing off-target reactions with other functional groups commonly found in biological molecules.[4]

Caption: General reaction scheme for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Applications in Research and Drug Development

The versatility and biocompatibility of the azide-DBCO click chemistry have led to its widespread adoption in various applications:

  • Antibody-Drug Conjugates (ADCs): This is a prominent application where a potent cytotoxic drug (payload) is linked to a monoclonal antibody that targets a specific tumor antigen.[7][8] The azide-DBCO reaction provides a stable and efficient method for attaching the drug to the antibody, often through a PEG linker to improve solubility and stability.[4][7]

  • PROTAC Synthesis: Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. SPAAC is used to link the target-binding ligand to the E3 ligase-binding ligand, often incorporating a PEG spacer.[4]

  • Biomolecule Labeling and Imaging: Fluorophores, biotin, or other imaging agents can be conjugated to proteins, nucleic acids, or other biomolecules for in vitro and in vivo tracking and visualization.[4][9]

  • Surface Modification: Immobilization of biomolecules onto surfaces for applications in diagnostics, biomaterials, and biosensors.[4]

Quantitative Data Summary

The efficiency of the SPAAC reaction can be influenced by several factors, including the specific structures of the azide and DBCO reagents, the solvent system, pH, and temperature. The inclusion of a PEG linker has been shown to potentially increase reaction rates.[4][10]

ParameterTypical Range/ValueNotes
Molar Excess 1.5 to 10-fold excess of one reactantA slight molar excess of one component is often used to drive the reaction to completion.[11] For antibody conjugations, a 2-4 fold excess of the azide-oligo or dye is common.[5]
Reaction Time 2 to 12 hoursReactions are often complete within 4 hours at room temperature, but can be run overnight at 4°C to ensure completion.[5][12]
Temperature 4°C to 37°CThe reaction proceeds efficiently at room temperature (25°C) or physiological temperature (37°C).[13]
pH 6.0 to 9.0The reaction is generally tolerant of a range of pH values, with optimal performance often observed around neutral pH (7.4).[12] Higher pH can sometimes increase reaction rates.[10]
Solvent Aqueous buffers (e.g., PBS), optionally with co-solventsThe reaction is well-suited for aqueous environments.[5] Organic co-solvents like DMSO or DMF (up to 20%) can be used to dissolve hydrophobic reactants.[5]
Effect of PEG Linker Can increase reaction rates by ~31%The presence of a PEG linker on a DBCO-conjugated antibody has been shown to increase the SPAAC reaction rate.[10][14]

Experimental Protocols

Protocol 1: General Procedure for SPAAC Conjugation

This protocol describes a general method for conjugating an azide-functionalized molecule to a DBCO-functionalized molecule.

Materials:

  • Azide-functionalized molecule (e.g., Azido-PEG-payload)

  • DBCO-functionalized molecule (e.g., DBCO-antibody)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free, azide-free buffer.[4][11]

  • Organic Solvent (optional): Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).[4]

Procedure:

  • Reagent Preparation:

    • Dissolve the DBCO-functionalized molecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL for an antibody).[5]

    • Dissolve the azide-functionalized molecule in DMSO or DMF to create a stock solution (e.g., 10 mM).[6]

  • Reaction Setup:

    • Add the desired molar excess (e.g., 2-4 fold) of the azide-functionalized molecule stock solution to the solution of the DBCO-functionalized molecule.[5]

    • If using an organic co-solvent, ensure the final concentration does not exceed a level that would compromise the integrity of the biomolecules (typically <20% for proteins).[5]

  • Incubation:

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[5][12] The reaction can be gently mixed during this time.

  • Purification:

    • Remove the excess, unreacted small molecules from the conjugate using an appropriate method such as spin desalting columns, dialysis, or liquid chromatography (e.g., size-exclusion or reverse-phase HPLC).[5][6]

  • Characterization:

    • Confirm the formation of the conjugate using techniques such as SDS-PAGE (which will show a molecular weight shift), mass spectrometry, or UV-Vis spectroscopy (DBCO has a characteristic absorbance around 310 nm).[5][6]

Protocol 2: Hypothetical Protocol for Using this compound in a Two-Step Conjugation

This protocol outlines a hypothetical workflow for using a bifunctional linker like this compound to conjugate a payload to a DBCO-modified antibody. This assumes the Boc groups are protecting amines for later functionalization, and the primary reaction of interest is the azide-DBCO cycloaddition.

Step 1: Conjugation of Azido-PEG Linker to a Payload

This step would typically involve deprotection of the Boc groups on the linker to reveal primary amines, followed by conjugation to a payload containing a reactive group (e.g., an NHS ester). However, for the purpose of reacting with a DBCO-molecule as per the user's request, we will assume the azide end of this compound is to be reacted first. A more logical synthetic route would be to first conjugate the deprotected amine end to a molecule of interest, then react the azide. For this example, we will assume a payload is already attached to the deprotected amine end, resulting in an "Azide-PEG-Payload" construct.

Step 2: SPAAC Reaction with a DBCO-Modified Antibody

Materials:

  • Azide-PEG-Payload construct

  • DBCO-functionalized antibody

  • PBS buffer, pH 7.4

  • DMSO

Procedure:

  • Prepare DBCO-Antibody: Ensure the DBCO-functionalized antibody is purified and in an appropriate buffer at a known concentration.

  • Prepare Azide-PEG-Payload: Dissolve the Azide-PEG-Payload in DMSO to a stock concentration of 10 mM.

  • Reaction:

    • In a microcentrifuge tube, add the DBCO-antibody solution.

    • Add a 5-fold molar excess of the Azide-PEG-Payload DMSO stock solution to the antibody solution.

    • Gently mix and incubate at room temperature for 4 hours.

  • Purification:

    • Purify the resulting ADC using a desalting column to remove unreacted Azide-PEG-Payload.

  • Analysis:

    • Analyze the purified ADC by SDS-PAGE to observe the increase in molecular weight.

    • Determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.

Visualizations

Experimental Workflow

Experimental_Workflow A Prepare Reactants (DBCO-Molecule & Azide-PEG) B Mix Reactants in Buffer (e.g., PBS, pH 7.4) A->B Add molar excess of one reactant C Incubate (2-12h at RT or 4°C) B->C Initiate SPAAC reaction D Purify Conjugate (e.g., Desalting Column) C->D Remove excess reagents E Characterize Product (SDS-PAGE, MS, HPLC) D->E Confirm conjugation and purity ADC_Action cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Cell Target Cancer Cell Antibody Targeting Antibody Linker Azide-DBCO Linker (with PEG) Antibody->Linker Attached via conjugation Receptor Tumor-Specific Receptor Antibody->Receptor Binds to Drug Cytotoxic Payload Linker->Drug Carries Internalization Internalization Receptor->Internalization Triggers Release Payload Release Internalization->Release Leads to Apoptosis Cell Death Release->Apoptosis Induces

References

Application Notes and Protocols: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of N-Azido-PEG4-N-Boc-N-PEG3-Boc with BCN-Containing Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This reaction's power lies in the high ring strain of cyclooctynes, such as bicyclo[6.1.0]nonyne (BCN), which react spontaneously with azides to form a stable triazole linkage.[1] The N-Azido-PEG4-N-Boc-N-PEG3-Boc linker is a heterobifunctional molecule designed for use in bioconjugation and the development of targeted therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[3]

This molecule features a terminal azide (B81097) group for SPAAC with BCN-containing molecules. The polyethylene (B3416737) glycol (PEG) spacers (PEG4 and PEG3) enhance aqueous solubility, reduce aggregation, and minimize steric hindrance, which are crucial for reactions involving biomolecules.[2][4] The Boc (tert-butyloxycarbonyl) protecting groups on the internal amine offer opportunities for subsequent functionalization after deprotection. This application note provides detailed protocols and quantitative data for the reaction of this compound with BCN-containing molecules.

Reaction Mechanism and Workflow

The fundamental mechanism of the reaction is a Huisgen [3+2] dipolar cycloaddition.[2] The high ring strain of the BCN moiety significantly lowers the activation energy of the cycloaddition with the azide, allowing the reaction to proceed efficiently at physiological temperatures without a catalyst.[5]

cluster_workflow Experimental Workflow Prepare Reactants Prepare Reactants SPAAC Reaction SPAAC Reaction Prepare Reactants->SPAAC Reaction Mix Purification Purification SPAAC Reaction->Purification Isolate Conjugate Analysis & Characterization Analysis & Characterization Purification->Analysis & Characterization Characterize

Caption: General experimental workflow for SPAAC conjugation.

Quantitative Data

CyclooctyneAzide MoietySecond-Order Rate Constant (M⁻¹s⁻¹)Reference
BCNBenzyl (B1604629) Azide~0.1 - 0.5[6]
BCN4-AzidopyridineUp to 10-fold faster than benzyl azide[6]
DIBACBenzyl AzideGenerally faster than BCN[5]

Note: The PEG spacer in this compound can potentially increase reaction rates by reducing steric hindrance and improving accessibility of the azide group.[7]

Experimental Protocols

Protocol 1: General Protocol for SPAAC Conjugation

This protocol outlines a general procedure for conjugating an azide-containing molecule, such as this compound, to a BCN-functionalized biomolecule (e.g., a protein).

Materials:

  • This compound

  • BCN-functionalized molecule (e.g., BCN-protein)

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO

  • Purification system (e.g., size-exclusion chromatography, dialysis)

  • Analytical instruments (e.g., SDS-PAGE, mass spectrometer)

Procedure:

  • Preparation of Reactants:

    • Dissolve the this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).

    • Ensure the BCN-functionalized biomolecule is in a suitable amine-free buffer. Determine its concentration accurately.

  • SPAAC Reaction:

    • In a reaction vessel, add the BCN-functionalized biomolecule solution.

    • Add the this compound stock solution to the biomolecule solution. A 2- to 4-fold molar excess of the azide linker over the BCN-molecule is a good starting point.[1]

    • The final concentration of DMSO should be kept below 5% (v/v) to minimize effects on protein stability.[1]

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[1] Reaction times may need optimization.

  • Purification:

    • Remove the excess unreacted azide linker and any byproducts using a suitable purification method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF), depending on the scale of the reaction and the properties of the conjugate.

  • Analysis and Characterization:

    • Analyze the purified conjugate to confirm successful ligation and determine the conjugation efficiency. Techniques such as SDS-PAGE, UV-Vis spectroscopy, mass spectrometry (MS), and HPLC can be employed.

Protocol 2: Monitoring SPAAC Reaction Kinetics using NMR Spectroscopy

This protocol describes how to follow the reaction progress by monitoring the disappearance of reactant signals and the appearance of product signals in the NMR spectrum.

Materials:

  • This compound

  • BCN-containing small molecule

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of both the azide and BCN compounds in the chosen deuterated solvent at known concentrations.

    • In an NMR tube, mix the two solutions.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum at time zero.

    • Continue to acquire spectra at regular intervals until the reaction is complete (i.e., the signals of the starting materials are no longer visible).

  • Data Analysis:

    • Integrate the signals corresponding to the starting materials and the triazole product at each time point.

    • Plot the concentration of the reactants versus time to determine the reaction kinetics. For a second-order reaction, a plot of 1/[Reactant] versus time will be linear.

Application in Antibody-Drug Conjugate (ADC) Development

The this compound linker is well-suited for the construction of ADCs. The azide group allows for the site-specific conjugation of the linker to a BCN-modified antibody. The other end of the linker (after Boc deprotection) can be attached to a cytotoxic drug.

cluster_adc ADC Synthesis Pathway BCN-Antibody BCN-Antibody Antibody-Linker Antibody-Linker Conjugate BCN-Antibody->Antibody-Linker Azido-PEG-Linker This compound Azido-PEG-Linker->Antibody-Linker SPAAC Boc Deprotection Boc Deprotection Antibody-Linker->Boc Deprotection Drug Conjugation Drug Conjugation Boc Deprotection->Drug Conjugation Attach Drug Final ADC Antibody-Drug Conjugate Drug Conjugation->Final ADC

Caption: Pathway for ADC synthesis using the bifunctional linker.

Troubleshooting and Optimization

  • Low Conjugation Yield:

    • Increase the molar excess of the azide linker.

    • Increase the reaction time or temperature.

    • Ensure the absence of primary amines in the buffer if the BCN molecule was introduced via an NHS ester.

  • Off-Target Labeling:

    • BCN can react with thiols (e.g., cysteine residues in proteins).[2] To minimize this, β-mercaptoethanol (β-ME) can be added at a low concentration (1-10 mM) to the reaction mixture.[2]

  • Precipitation:

    • The PEG linker enhances solubility, but if precipitation occurs, consider adjusting the buffer composition or pH.

Conclusion

The reaction between this compound and BCN-containing molecules via Strain-Promoted Azide-Alkyne Cycloaddition provides a robust and efficient method for bioconjugation. The bioorthogonal nature of this reaction, coupled with the favorable properties of the PEG linker, makes it an invaluable tool for researchers in drug development and chemical biology. The protocols and data presented here serve as a comprehensive guide for the successful implementation of this powerful conjugation chemistry.

References

Application Notes and Protocols: N-Azido-PEG4-N-Boc-N-PEG3-Boc in Targeted Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative modality in therapeutic development.[1][2] These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][3] The linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex.[4][5] N-Azido-PEG4-N-Boc-N-PEG3-Boc is a versatile, flexible, and hydrophilic linker designed for the modular synthesis of PROTACs. Its distinct chemical handles—an azide (B81097) for click chemistry and a Boc-protected amine—offer a streamlined approach to PROTAC assembly.

These application notes provide a comprehensive overview of the utility of this compound in targeted therapy, complete with detailed protocols for PROTAC synthesis and characterization, as well as methods for evaluating their biological activity.

Chemical Structure and Properties

This compound is a polyethylene (B3416737) glycol (PEG)-based linker. PEG linkers are widely used in PROTAC design due to their hydrophilicity, which can enhance the solubility and cell permeability of the final PROTAC molecule.[5][6][7][8]

PropertyValue
Molecular FormulaC24H46N4O11
Molecular Weight566.65 g/mol
Purity>96%
AppearanceSolid
Storage-20°C

Data sourced from commercial suppliers.[9]

Applications in Targeted Therapy

The primary application of this compound is as a linker in the synthesis of PROTACs for targeted protein degradation. Its heterobifunctional nature allows for the sequential or convergent synthesis of PROTACs.[10]

Key Features:

  • Azide Group: Enables covalent conjugation to an alkyne-functionalized ligand (either for the protein of interest or the E3 ligase) via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) "click chemistry".[11][12][13][14][15] This reaction is highly efficient and bioorthogonal.[11]

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group can be removed under acidic conditions to reveal a primary amine.[16][17] This amine can then be coupled to a carboxylic acid-functionalized ligand using standard amide bond formation chemistry.

  • PEG Spacer: The polyethylene glycol chain provides flexibility and hydrophilicity to the PROTAC molecule, which can improve ternary complex formation and enhance pharmacokinetic properties.[5][7][18] The length of the PEG linker is a critical parameter for optimizing PROTAC potency.[4][10]

Experimental Protocols

Protocol 1: PROTAC Synthesis using this compound

This protocol describes a representative two-step synthesis of a PROTAC using this compound.

Step 1: Click Chemistry Conjugation to an Alkyne-Functionalized Ligand (e.g., Target Protein Ligand)

  • Materials:

    • Alkyne-functionalized target protein ligand

    • This compound

    • Copper(II) sulfate (B86663) (CuSO4)

    • Sodium ascorbate (B8700270)

    • Solvent (e.g., DMF, DMSO)

    • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, to improve catalyst stability)

  • Procedure:

    • Dissolve the alkyne-functionalized ligand (1 equivalent) and this compound (1.1 equivalents) in the chosen solvent.

    • Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.

    • Prepare fresh stock solutions of CuSO4 (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water).

    • Add CuSO4 (0.1 equivalents) and sodium ascorbate (0.5 equivalents) to the reaction mixture. If using, add TBTA at this stage.

    • Stir the reaction at room temperature and monitor its progress by LC-MS.

    • Once the reaction is complete, dilute the mixture with an appropriate solvent and wash with water or brine.

    • Dry the organic layer over sodium sulfate or magnesium sulfate and concentrate under reduced pressure.

    • Purify the product by flash column chromatography or preparative HPLC.

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Step 2: Boc Deprotection and Amide Coupling to an E3 Ligase Ligand

  • Materials:

    • Product from Step 1

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivative)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    • DIPEA (N,N-Diisopropylethylamine)

    • DMF (Dimethylformamide)

  • Procedure:

    • Boc Deprotection: Dissolve the product from Step 1 in a mixture of TFA and DCM (e.g., 1:1 v/v) and stir at room temperature for 1-2 hours. Monitor the deprotection by LC-MS. Once complete, concentrate the mixture under reduced pressure to remove the TFA and DCM.

    • Amide Coupling: Dissolve the deprotected intermediate and the carboxylic acid-functionalized E3 ligase ligand (1 equivalent) in DMF. Add HATU or EDC (1.2 equivalents) and DIPEA (3 equivalents). Stir the reaction at room temperature and monitor by LC-MS.

    • Once the reaction is complete, dilute with an appropriate solvent and wash with water or brine.

    • Dry the organic layer and concentrate under reduced pressure.

    • Purify the final PROTAC by preparative HPLC.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Western Blot for Target Protein Degradation

This protocol is used to quantify the degradation of the target protein following treatment with the synthesized PROTAC.[6][19]

  • Materials:

    • Cells expressing the target protein

    • Synthesized PROTAC

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and incubate with the primary antibodies, followed by the HRP-conjugated secondary antibody.

    • Detection and Analysis: Develop the blot using a chemiluminescent substrate and image the results. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.

Protocol 3: Cell Viability Assay (e.g., MTS or MTT Assay)

This assay measures the effect of the PROTAC on cell viability.[19]

  • Materials:

    • Cells of interest

    • Synthesized PROTAC

    • MTS or MTT reagent

    • 96-well plates

  • Procedure:

    • Plate cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 72 hours).

    • Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the cell viability as a percentage of the vehicle-treated control.

Data Presentation

The efficacy of a PROTAC is typically characterized by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).[19] The following tables provide representative data for PROTACs with varying linker lengths targeting different proteins. While not specific to this compound, this data illustrates the importance of linker optimization.

Table 1: Degradation Potency of Estrogen Receptor α (ERα)-Targeting PROTACs

Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21396%
2929276%
Data adapted from a study on ERα degradation.[4]

Table 2: Degradation Potency of Bruton's Tyrosine Kinase (BTK)-Targeting PROTACs

PROTACLinker CompositionDC50 (nM)Dmax (%)
NC-1PEG-based2.297%
IR-1PEG-based--
IR-2PEG-based--
RC-3PEG-based--
Data from a study on BTK degraders. Note: Specific DC50 and Dmax values for all compounds were not provided in the source.[20]

Visualizations

Signaling Pathway

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated targeted protein degradation.

Experimental Workflow

PROTAC_Workflow cluster_1 PROTAC Development and Evaluation Workflow Synthesis PROTAC Synthesis (Click Chemistry & Amide Coupling) Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Cell_Treatment Cell Treatment with PROTAC Characterization->Cell_Treatment Western_Blot Western Blot for Protein Degradation Cell_Treatment->Western_Blot Viability_Assay Cell Viability Assay Cell_Treatment->Viability_Assay Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis Viability_Assay->Data_Analysis

Caption: Workflow for the synthesis and evaluation of PROTACs.

Logical Relationship

Linker_Properties cluster_2 Impact of Linker Properties on PROTAC Efficacy Linker This compound Linker Properties Flexibility Flexibility Linker->Flexibility Solubility Solubility Linker->Solubility Length Length Linker->Length Ternary_Complex Ternary Complex Formation & Stability Flexibility->Ternary_Complex Solubility->Ternary_Complex Length->Ternary_Complex Efficacy PROTAC Efficacy (DC50, Dmax) Ternary_Complex->Efficacy

Caption: Relationship between linker properties and PROTAC efficacy.

References

Application Note and Protocol for Linking Two Proteins with N-Azido-PEG4-N-Boc-N-PEG3-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The covalent linkage of two distinct proteins is a powerful technique in biomedical research and drug development, enabling the creation of novel bifunctional molecules such as bispecific antibodies, antibody-drug conjugates (ADCs), and targeted therapeutic agents.[1][2][] This process often relies on heterobifunctional crosslinkers that possess two different reactive groups, allowing for sequential and controlled conjugation reactions.[4] The N-Azido-PEG4-N-Boc-N-PEG3-Boc linker is a polyethylene (B3416737) glycol (PEG)-based reagent designed for this purpose. The PEG spacer enhances the solubility and stability of the resulting conjugate while minimizing steric hindrance and potential immunogenicity.[4][5]

This linker features an azide (B81097) (N3) group at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other.[6][7] The azide group facilitates highly specific and efficient bioorthogonal "click chemistry" reactions, such as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which avoids the need for cytotoxic copper catalysts.[8][][10] The Boc-protected amine provides a stable, masked reactive site that can be deprotected under acidic conditions to reveal a primary amine, which can then be coupled to a second protein, typically through an amine-reactive functional group like an N-hydroxysuccinimide (NHS) ester.[11][12][13]

This document provides a detailed experimental protocol for the step-by-step conjugation of two proteins (Protein A and Protein B) using this versatile linker. The overall strategy involves modifying Protein A with a strained alkyne, conjugating it to the linker via SPAAC, deprotecting the Boc group, and finally, reacting the exposed amine with an activated Protein B.

Experimental Workflow

The overall workflow for the two-protein conjugation is depicted below. It involves the sequential modification and ligation of the two proteins with the bifunctional linker, interspersed with purification steps to remove excess reagents.

G cluster_P1 Protein A Modification & Ligation cluster_P2 Protein B Modification cluster_Final Deprotection & Final Ligation P1 Protein A Alkyne_Mod Modify Protein A with DBCO-NHS Ester P1->Alkyne_Mod P1_Alkyne Protein A-DBCO Alkyne_Mod->P1_Alkyne Purify1 Purification 1 (e.g., SEC) P1_Alkyne->Purify1 P1_Alkyne_Pure Purified Protein A-DBCO Purify1->P1_Alkyne_Pure SPAAC SPAAC Reaction P1_Alkyne_Pure->SPAAC Linker N-Azido-PEG-Boc Linker Linker->SPAAC P1_Linker Protein A-Linker-Boc SPAAC->P1_Linker Purify2 Purification 2 (e.g., SEC) P1_Linker->Purify2 P1_Linker_Pure Purified Protein A-Linker-Boc Purify2->P1_Linker_Pure Deprotection Boc Deprotection (TFA) P1_Linker_Pure->Deprotection P2 Protein B NHS_Mod Activate Protein B with NHS Ester P2->NHS_Mod P2_NHS Protein B-NHS NHS_Mod->P2_NHS Final_Ligation Final Ligation (Amine-NHS Reaction) P2_NHS->Final_Ligation P1_Linker_Amine Protein A-Linker-NH2 Deprotection->P1_Linker_Amine P1_Linker_Amine->Final_Ligation Final_Product Protein A-Linker-Protein B Final_Ligation->Final_Product Purify3 Final Purification & Characterization Final_Product->Purify3

Caption: Experimental workflow for protein-protein conjugation.

Detailed Experimental Protocols

Step 1: Modification of Protein A with a Strained Alkyne (DBCO)

This protocol describes the modification of primary amines (lysine residues and the N-terminus) on Protein A with a dibenzocyclooctyne (DBCO) group, preparing it for the copper-free SPAAC reaction.[14]

Materials:

  • Protein A in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting column or centrifugal filter for buffer exchange

Protocol:

  • Reagent Preparation: Prepare a 10-20 mM stock solution of DBCO-NHS Ester in anhydrous DMSO immediately before use.

  • Protein Preparation: Ensure Protein A is at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS, pH 7.2-7.5. Buffers containing primary amines (e.g., Tris or glycine) must be avoided.[13]

  • Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS Ester stock solution to the protein solution. Ensure the final DMSO concentration remains below 10% (v/v) to maintain protein stability.[14]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Purification: Remove excess, unreacted DBCO-NHS Ester and byproducts by passing the reaction mixture through a desalting column or by repeated buffer exchange using a centrifugal filter equilibrated with the reaction buffer (e.g., PBS, pH 7.4).

  • Characterization (Optional): Confirm successful modification using techniques like MALDI-TOF mass spectrometry to observe the mass shift corresponding to the addition of the DBCO moiety.

ParameterRecommended ValueReference
Protein Concentration1-10 mg/mL[4]
Molar Excess of DBCO-NHS10-20 fold[15]
Reaction BufferPBS, pH 7.2-7.5[13]
Reaction Time30-60 min at RT or 2h at 4°C[15]
Final DMSO % (v/v)< 10%[14]
Step 2: Conjugation of DBCO-Protein A to N-Azido-PEG-Boc Linker (SPAAC)

This step involves the specific reaction between the azide on the linker and the DBCO group on Protein A.[16]

Materials:

  • Purified DBCO-Protein A

  • This compound Linker

  • Anhydrous DMSO

  • Reaction Buffer (e.g., PBS, pH 7.4)

Protocol:

  • Reagent Preparation: Prepare a stock solution (e.g., 10 mM) of the N-Azido-PEG-Boc linker in anhydrous DMSO.

  • Reaction: Add a 2- to 5-fold molar excess of the azide linker to the solution of DBCO-Protein A.[16]

  • Incubation: Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C with gentle mixing.[16] Reaction progress can be monitored by SDS-PAGE, where a shift in the protein's molecular weight will be observed upon successful conjugation.

  • Purification: After incubation, purify the resulting Protein A-Linker-Boc conjugate to remove the unreacted linker using a desalting column or centrifugal filtration.

ParameterRecommended ValueReference
Molar Excess of Azide Linker2-5 fold[16]
Reaction BufferPBS, pH 7.4[16]
Reaction Time4-12h at RT or 12-24h at 4°C[16]
Step 3: Boc Deprotection of the Protein A-Linker Conjugate

This protocol uses trifluoroacetic acid (TFA) to remove the Boc protecting group, exposing a primary amine on the linker now attached to Protein A.[11]

Materials:

  • Purified Protein A-Linker-Boc conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or other suitable solvent system

  • Scavenger (optional, e.g., triisopropylsilane (B1312306) - TIS)

  • Neutralization Buffer (e.g., saturated sodium bicarbonate)

Protocol:

  • Preparation: Lyophilize the Protein A-Linker-Boc conjugate if it is in an aqueous buffer.

  • Reaction Mixture: Prepare a deprotection solution, typically 20-50% TFA in DCM (v/v). For sensitive proteins, alternative milder acidic conditions may need to be optimized.[11] If the protein contains residues susceptible to alkylation by the released tert-butyl cation (e.g., tryptophan), adding a scavenger like TIS (2.5-5% v/v) is recommended.[11]

  • Reaction: Dissolve the lyophilized conjugate in the TFA/DCM solution and stir for 1-2 hours at room temperature. Monitor the reaction for completeness.

  • Workup: Remove the TFA and DCM under reduced pressure. Co-evaporate with a solvent like toluene (B28343) to remove residual TFA.[11]

  • Neutralization and Buffer Exchange: Neutralize the resulting amine salt by dissolving the residue in a suitable buffer and adjusting the pH, or by washing with a basic aqueous solution if the protein is stable under those conditions.[11] Immediately perform buffer exchange into a suitable reaction buffer (e.g., PBS, pH 7.4) for the next step.

ParameterRecommended ValueReference
Deprotection Reagent20-50% TFA in DCM[11]
Scavenger (optional)2.5-5% TIS[11]
Reaction Time1-2 hours at RT[11]

Chemical Reaction Scheme

The sequence of chemical reactions involved in the conjugation process is outlined below.

Caption: Key chemical reactions in the protein-protein ligation process.

Step 4: Ligation of Protein A-Linker-NH2 to Activated Protein B

This final step forms a stable amide bond between the newly exposed amine on the Protein A-linker conjugate and an NHS-ester activated Protein B.

Materials:

  • Protein A-Linker-NH2 conjugate

  • Protein B, activated with an NHS ester (prepared similarly to Step 1, but using a homobifunctional NHS ester or by activating carboxyl groups on Protein B)

  • Reaction Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0)

Protocol:

  • Protein Preparation: Ensure both protein conjugates are in an amine-free buffer at the desired concentration (e.g., 1-10 mg/mL). The pH should be maintained between 7.2 and 8.0 for optimal NHS ester reaction efficiency while minimizing hydrolysis.[5]

  • Reaction: Mix the Protein A-Linker-NH2 with the NHS-ester activated Protein B. A slight molar excess (1.5 to 3-fold) of one component may be used to drive the reaction to completion, depending on which component is more precious.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM to consume any unreacted NHS esters. Incubate for an additional 15-30 minutes.[5]

  • Final Purification: Purify the final Protein A-Linker-Protein B conjugate from unreacted proteins and byproducts. Size exclusion chromatography (SEC) is often effective for separating the larger conjugate from smaller, unreacted starting materials.

  • Characterization: Analyze the final product to confirm successful conjugation and assess purity.

    • SDS-PAGE: The final conjugate should exhibit a higher molecular weight band compared to the individual starting proteins.

    • Mass Spectrometry: Provides an accurate mass of the final product, confirming the 1:1:1 conjugation of Protein A, linker, and Protein B.

    • Functional Assays: Perform relevant biological or functional assays to ensure that the activities of both Protein A and Protein B are retained after conjugation.

ParameterRecommended ValueReference
Reactant Ratio1:1.5 (adjust as needed)N/A
Reaction BufferPBS, pH 7.2-8.0[5][13]
Reaction Time1-2h at RT or overnight at 4°C[4][15]
Quenching Reagent20-50 mM Tris-HCl[5]

References

Troubleshooting & Optimization

troubleshooting low yield in N-Azido-PEG4-N-Boc-N-PEG3-Boc reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of N-Azido-PEG4-N-Boc-N-PEG3-Boc, a branched PEG linker commonly used in the development of Proteolysis Targeting Chimeras (PROTACs).

Troubleshooting Guide

Low yield in the synthesis of this compound can arise from several factors during the multi-step process. This guide addresses common issues in a question-and-answer format to help you identify and resolve potential problems in your experimental workflow.

Low Yield in Boc Protection Step

Question: I am observing a low yield after attempting to protect the secondary amine of the bis-amino-PEG starting material with a Boc group. What are the possible causes?

Answer: Low yields in the Boc protection of a secondary amine within a PEG chain can be attributed to several factors:

  • Steric Hindrance: The PEG chains can create a sterically hindered environment around the secondary amine, making it less accessible to the bulky di-tert-butyl dicarbonate (B1257347) (Boc)₂O reagent.

  • Insufficient Reagent: An inadequate molar excess of (Boc)₂O may lead to incomplete reaction.

  • Reaction Conditions: Suboptimal temperature or reaction time can result in a sluggish and incomplete reaction.

  • Base Catalyst: The choice and amount of base can be critical. While not always necessary, a non-nucleophilic base like diisopropylethylamine (DIPEA) can facilitate the reaction.

  • Moisture: (Boc)₂O is sensitive to moisture and can hydrolyze, reducing its effectiveness.

Troubleshooting Steps:

  • Increase Molar Excess of (Boc)₂O: Use a higher excess of (Boc)₂O (e.g., 1.5 to 3 equivalents).

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC or LC-MS and consider extending the reaction time or gently heating the mixture (e.g., to 40°C).

  • Use a Suitable Solvent: Ensure your bis-amino-PEG starting material is fully dissolved. Dichloromethane (B109758) (DCM) or a mixture of DCM and a more polar solvent like DMF can be effective.

  • Ensure Anhydrous Conditions: Use dry solvents and reagents to prevent hydrolysis of (Boc)₂O.

  • Consider a Catalyst: The addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can sometimes improve yields, but should be used with caution to avoid side reactions.

Incomplete Azidation

Question: My azidation step is showing low conversion of the terminal hydroxyl group to the azide (B81097). What could be the problem?

Answer: Incomplete azidation is a common issue and can stem from the following:

  • Poor Leaving Group Formation: The conversion of the terminal hydroxyl group to a better leaving group, such as a tosylate or mesylate, may be incomplete.

  • Inefficient Nucleophilic Substitution: The subsequent reaction with sodium azide (NaN₃) may be sluggish.

  • Side Reactions: Elimination reactions can compete with the desired substitution, especially at higher temperatures.

  • Solubility Issues: Sodium azide has limited solubility in some organic solvents.

Troubleshooting Steps:

  • Ensure Complete Tosylation/Mesylation: Monitor the formation of the tosylate or mesylate intermediate by TLC or NMR to ensure the reaction has gone to completion before adding sodium azide.

  • Use a Polar Aprotic Solvent: Solvents like DMF or DMSO can enhance the solubility of sodium azide and accelerate the Sₙ2 reaction.

  • Increase Reaction Temperature and Time: The azidation step often requires elevated temperatures (e.g., 60-80°C) and longer reaction times.

  • Use an Excess of Sodium Azide: A significant molar excess of NaN₃ (e.g., 3-5 equivalents) is typically used to drive the reaction to completion.

Difficulty in Purification

Question: I am struggling to purify the final this compound product. What purification methods are recommended?

Answer: The polar and flexible nature of PEG chains can make purification challenging. Here are some recommended techniques:

  • Column Chromatography: Reversed-phase chromatography (C18) is often effective for purifying PEGylated compounds. A water/acetonitrile or water/methanol (B129727) gradient is typically used. Normal phase silica (B1680970) gel chromatography can also be used, often with a mobile phase containing a small amount of a polar solvent like methanol in dichloromethane.

  • Size Exclusion Chromatography (SEC): SEC can be useful for removing smaller impurities, but may not be effective at separating products with similar molecular weights.

  • Liquid-Liquid Extraction: For removing inorganic salts and other water-soluble impurities, extraction with an organic solvent like dichloromethane can be performed.

Troubleshooting Purification:

  • Co-elution: If your product co-elutes with impurities, try adjusting the gradient in your chromatography method.

  • Product Solubility: Ensure your product is fully dissolved in the loading solvent for chromatography.

  • Detection: PEG compounds can be difficult to visualize on TLC plates. Staining with iodine or potassium permanganate (B83412) can aid in their detection.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of this compound?

A1: The overall yield can vary significantly depending on the efficiency of each step. A reasonable expectation for a multi-step synthesis of this nature would be in the range of 30-50%.

Q2: Can I use a different protecting group instead of Boc?

A2: Yes, other protecting groups like Carbobenzyloxy (Cbz) or Fluorenylmethyloxycarbonyl (Fmoc) can be used. However, the deprotection conditions will differ. The choice of protecting group should be compatible with the other functional groups in your molecule and the subsequent reaction steps.

Q3: Is the azide group stable during the Boc deprotection step?

A3: The azide group is generally stable to the acidic conditions (e.g., trifluoroacetic acid in DCM) used for Boc deprotection. However, it is always advisable to monitor for any potential side reactions.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used for characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and the presence of all expected functional groups.

  • Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the product.

  • HPLC: To assess the purity of the final compound.

Quantitative Data Summary

The following table summarizes expected yields for the key reaction steps in the synthesis of this compound. These are estimates and actual yields may vary.

Reaction StepStarting MaterialProductExpected Yield (%)
Boc ProtectionBis(amino)-PEGN-Boc-bis(amino)-PEG70-90%
TosylationN-Boc-bis(hydroxy)-PEGN-Boc-bis(tosyl)-PEG85-95%
AzidationN-Boc-bis(tosyl)-PEGN-Azido-PEG-N-Boc-PEG-tosylate60-80%

Experimental Protocols

Below are representative protocols for the key steps in the synthesis of this compound. Note: These are generalized procedures and may require optimization for your specific starting materials and scale.

Protocol 1: Boc Protection of a Bis-Amino-PEG
  • Dissolve the bis-amino-PEG starting material (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Monotosylation of a Boc-Protected Diol-PEG
  • Dissolve the Boc-protected diol-PEG (1 equivalent) in anhydrous DCM and pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Add p-toluenesulfonyl chloride (TsCl) (1.1 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding water.

  • Extract the product with DCM.

  • Wash the combined organic layers with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography.

Protocol 3: Azidation of a Monotosylated-PEG
  • Dissolve the monotosylated-PEG (1 equivalent) in anhydrous DMF.

  • Add sodium azide (NaN₃) (3-5 equivalents).

  • Heat the reaction mixture to 60-80°C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the reaction mixture with water and extract the product with ethyl acetate (B1210297) or DCM.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by column chromatography.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Low Yield in this compound Synthesis start Low Overall Yield boc_step Low Yield in Boc Protection? start->boc_step azide_step Low Yield in Azidation? start->azide_step purification_step Difficulty in Purification? start->purification_step boc_cause1 Steric Hindrance boc_step->boc_cause1 boc_cause2 Incomplete Reaction boc_step->boc_cause2 boc_cause3 Reagent Decomposition boc_step->boc_cause3 azide_cause1 Poor Leaving Group azide_step->azide_cause1 azide_cause2 Inefficient Substitution azide_step->azide_cause2 azide_cause3 Side Reactions azide_step->azide_cause3 purification_cause1 Co-elution of Impurities purification_step->purification_cause1 purification_cause2 Poor Solubility/Detection purification_step->purification_cause2 boc_sol1 Increase (Boc)2O excess Optimize Temp/Time boc_cause1->boc_sol1 boc_cause2->boc_sol1 boc_sol2 Ensure anhydrous conditions boc_cause3->boc_sol2 azide_sol1 Confirm complete tosylation/mesylation azide_cause1->azide_sol1 azide_sol2 Use polar aprotic solvent (DMF/DMSO) Increase NaN3 excess & Temp azide_cause2->azide_sol2 azide_cause3->azide_sol2 purification_sol1 Optimize chromatography gradient Use Reversed-Phase HPLC purification_cause1->purification_sol1 purification_sol2 Test different solvent systems Use TLC stains (iodine, KMnO4) purification_cause2->purification_sol2

Caption: Troubleshooting workflow for low yield synthesis.

Synthetic Pathway Overview

SyntheticPathway cluster_0 Step 1: Boc Protection cluster_1 Step 2: Tosylation cluster_2 Step 3: Azidation start_mol HO-PEG4-NH-PEG3-OH boc_protected HO-PEG4-N(Boc)-PEG3-OH start_mol->boc_protected (Boc)2O tosylated TsO-PEG4-N(Boc)-PEG3-OH boc_protected->tosylated TsCl, Pyridine final_product N3-PEG4-N(Boc)-PEG3-OH tosylated->final_product NaN3, DMF

Caption: Synthetic pathway for this compound.

Technical Support Center: Optimizing N-Azido-PEG4-N-Boc-N-PEG3-Boc Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the conjugation efficiency of N-Azido-PEG4-N-Boc-N-PEG3-Boc and similar PEG linkers.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the conjugation process in a question-and-answer format.

Issue 1: Low or No Conjugation Product Formation

Question: I am not observing any formation of my desired conjugate when reacting this compound with my alkyne-containing molecule using copper-catalyzed azide-alkyne cycloaddition (CuAAC). What are the possible causes and solutions?

Possible Causes and Solutions:

CauseRecommended Solution
Inactive Copper Catalyst The CuAAC reaction requires a Cu(I) oxidation state. Ensure your copper source is Cu(I), or if using Cu(II) (e.g., CuSO4), include a reducing agent like sodium ascorbate (B8700270) to generate Cu(I) in situ.[1][2] Prepare the sodium ascorbate solution fresh to ensure its efficacy.
Catalyst Oxidation Cu(I) is susceptible to oxidation by dissolved oxygen in the reaction buffer. Degas your reaction buffer (e.g., by sparging with argon or nitrogen) before adding the catalyst. The use of a copper-chelating ligand, such as TBTA or THPTA, can protect the copper from oxidation and improve reaction efficiency.[2][3]
Incorrect Reagent Stoichiometry The rate of CuAAC reactions can be dependent on the copper concentration.[1] While catalytic amounts are technically required, for bioconjugation, stoichiometric or even an excess of the copper complex relative to the azide (B81097) and alkyne is often used to drive the reaction to completion.[1] A molar ratio of 2:1 for the PEG-alkyne to the target molecule has been shown to be effective.[3]
Suboptimal pH The optimal pH for CuAAC reactions is typically around 7-8. Check the pH of your reaction buffer and adjust if necessary.
Inhibitors in the Reaction Mixture Components in your buffer, such as EDTA or other metal chelators, can sequester the copper catalyst and inhibit the reaction. Purify your starting materials to remove any potential inhibitors.

Issue 2: Unwanted Side Reactions or Product Degradation

Question: My reaction is producing multiple unexpected products, or my starting material appears to be degrading. What could be causing this?

Possible Causes and Solutions:

CauseRecommended Solution
Boc Group Instability The Boc (tert-butyloxycarbonyl) protecting group is sensitive to acidic conditions.[4][5] If your reaction buffer is too acidic, you may be prematurely deprotecting the amine, leading to side reactions. Ensure your buffer is neutral or slightly basic.
Oxidative Damage to Biomolecules The combination of a copper catalyst and a reducing agent like ascorbate can generate reactive oxygen species (ROS), which can damage sensitive biomolecules (e.g., proteins).[1][2] The inclusion of a copper-chelating ligand can act as a sacrificial reductant, protecting the biomolecules from oxidation.[1]
Non-specific Binding or Aggregation PEGylated molecules, especially proteins, can sometimes aggregate during the reaction or purification process.[6] Consider optimizing the reaction concentration or including additives that reduce aggregation.

Issue 3: Difficulty in Purifying the Final Conjugate

Question: I am struggling to separate my final PEGylated conjugate from unreacted starting materials and reaction byproducts. What are the best purification strategies?

Possible Causes and Solutions:

CauseRecommended Solution
Similar Molecular Weights of Reactants and Products When conjugating to smaller molecules, the change in molecular weight after PEGylation may not be sufficient for effective separation by size exclusion chromatography (SEC) alone.
Heterogeneous Reaction Mixture PEGylation can result in a complex mixture of unreacted starting materials, PEG reagents, and the desired conjugate.[][8]
Choice of Purification Method Size Exclusion Chromatography (SEC): This is a primary method for separating PEGylated proteins from unreacted protein, as PEGylation increases the hydrodynamic radius. It is also effective at removing low molecular weight byproducts.[][9][10] To be effective, the molecular weight difference should be at least two-fold.[9] Ion Exchange Chromatography (IEX): This technique is highly effective for purifying PEGylated proteins and can even separate positional isomers.[][9][10] The PEG chains can shield surface charges on a protein, altering its interaction with the IEX resin.[] Hydrophobic Interaction Chromatography (HIC): This can be used as a supplementary purification step, particularly when IEX is not sufficient.[][11] Reverse Phase Chromatography (RP-HPLC): This is often used for the purification of PEGylated peptides and small molecules.[] Dialysis/Ultrafiltration: These methods are useful for removing small molecule impurities and for buffer exchange, often as a pre-purification step.[11]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating an azide-functionalized PEG linker to an alkyne-containing molecule.

  • Preparation of Reagents:

    • Dissolve the alkyne-containing molecule in a suitable degassed buffer (e.g., phosphate-buffered saline, PBS) at pH 7.4.

    • Dissolve the this compound linker in the same buffer.

    • Prepare fresh stock solutions of:

      • Copper(II) sulfate (B86663) (CuSO4) in water.

      • A copper ligand (e.g., THPTA) in water.

      • Sodium ascorbate in water.

  • Conjugation Reaction:

    • In a reaction vessel, combine the alkyne-containing molecule and the azide-PEG linker. A 3- to 5-fold molar excess of the linker is a common starting point.

    • Add the copper ligand to the reaction mixture.

    • Add CuSO4 to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Allow the reaction to proceed at room temperature for 1-4 hours, or overnight at 4°C.

  • Purification:

    • Purify the reaction mixture using an appropriate chromatography technique as detailed in the troubleshooting guide (e.g., SEC, IEX, or RP-HPLC) to isolate the desired conjugate.

Protocol 2: Boc Deprotection of the PEGylated Conjugate

This protocol describes the removal of the Boc protecting group from the amine after conjugation.

  • Preparation:

    • Dissolve the purified Boc-protected PEG conjugate in a suitable organic solvent such as dichloromethane (B109758) (DCM) or ethyl acetate.

  • Deprotection Reaction:

    • Add an excess of a strong acid. Common reagents include:

      • Trifluoroacetic acid (TFA), often used as a 25-50% solution in DCM.[4][12]

      • 4M HCl in dioxane or ethyl acetate.[12][13]

    • Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Work-up and Isolation:

    • Once the reaction is complete, remove the acid and solvent under vacuum.[4][12]

    • The resulting amine salt can be used directly or neutralized with a mild base.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Boc group on the this compound linker?

The Boc (tert-butyloxycarbonyl) group is a protecting group for the amine functionality.[14] It prevents the amine from participating in unwanted side reactions during the azide-alkyne conjugation or other synthetic steps. The Boc group is stable under a variety of conditions but can be easily removed under acidic conditions to reveal the free amine for subsequent modification.[4][14]

Q2: Should I perform the Boc deprotection before or after the azide-alkyne conjugation?

This depends on your overall synthetic strategy.

  • Deprotection after conjugation: This is the more common approach. It allows the azide to react cleanly with the alkyne without interference from a free amine. The Boc group is then removed in a final step.

  • Deprotection before conjugation: This would be necessary if the free amine is required for a subsequent reaction step before the final product is isolated. However, the presence of a free amine during the CuAAC reaction could potentially interfere by coordinating with the copper catalyst.

Q3: What is "click chemistry" and why is it used for this type of conjugation?

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[15] The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prime example of a click reaction.[15] It is widely used in bioconjugation because it allows for the specific and efficient joining of two molecules (one with an azide and one with an alkyne) in complex biological environments, often in aqueous solutions.[1][2]

Q4: Are there any alternatives to the copper-catalyzed reaction?

Yes, a common alternative is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction does not require a copper catalyst and is therefore often considered more biocompatible.[16][17][18] In SPAAC, a strained alkyne (such as DBCO or BCN) reacts directly with the azide.[16][19]

Q5: What are the advantages of using a PEG linker in my conjugate?

Polyethylene glycol (PEG) is a biocompatible polymer that offers several advantages when conjugated to molecules, especially therapeutic proteins and peptides.[8] These benefits can include:

  • Increased solubility and stability. [6][20]

  • Extended circulating half-life in the body. [20][21]

  • Reduced immunogenicity and antigenicity. [8][20][22]

  • Protection from proteolytic degradation. [8]

Visual Guides

G cluster_start Starting Materials cluster_reaction CuAAC Reaction cluster_purification1 Purification Step 1 cluster_deprotection Boc Deprotection cluster_final Final Product A This compound C Mix Reactants + CuSO4 / Na-Ascorbate / Ligand A->C B Alkyne-functionalized Molecule B->C D Purify Conjugate (SEC, IEX, etc.) C->D Crude Product E Add Strong Acid (e.g., TFA in DCM) D->E Boc-Protected Conjugate F Purified Final Conjugate (Amine-PEG-Molecule) E->F Deprotected Conjugate

Caption: Experimental workflow for conjugation and deprotection.

G Start Low Conjugation Yield? Cause1 Inactive or Oxidized Copper Catalyst? Start->Cause1 Check Catalyst Cause2 Incorrect Stoichiometry or pH? Start->Cause2 Check Conditions Cause3 Presence of Inhibitors? Start->Cause3 Check Reagents Solution1 Use fresh reducing agent (Na-Ascorbate). Degas buffer. Use a copper ligand (TBTA/THPTA). Cause1->Solution1 Solution2 Optimize molar ratios of reactants. Ensure pH is ~7-8. Cause2->Solution2 Solution3 Purify starting materials to remove chelators like EDTA. Cause3->Solution3

Caption: Troubleshooting logic for low conjugation yield.

References

common side reactions with N-Azido-PEG4-N-Boc-N-PEG3-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Azido-PEG4-N-Boc-N-PEG3-Boc. The information addresses common issues that may be encountered during experimental procedures involving this bifunctional linker.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Issues Related to Boc Deprotection

The tert-butyloxycarbonyl (Boc) protecting group is sensitive to acidic conditions and its removal is a critical step in many synthetic workflows.[1] Problems at this stage can significantly impact downstream applications.

Q1: I am observing incomplete removal of the Boc group. What could be the cause and how can I fix it?

A1: Incomplete Boc deprotection can be caused by several factors. Below is a summary of potential causes and recommended solutions.

Potential CauseRecommended Solutions
Insufficient Acid Strength or Concentration The Boc group is cleaved by acidolysis. If the acid is too weak or its concentration is too low, the reaction may not go to completion. Trifluoroacetic acid (TFA) is commonly used for this purpose.[2] Increase the acid concentration (e.g., from 20% TFA in Dichloromethane (B109758) (DCM) to 50% TFA in DCM).[2] Alternatively, consider a stronger acid system like 4M HCl in 1,4-dioxane.[2]
Inadequate Reaction Time or Temperature Deprotection is a kinetic process. Insufficient reaction time or low temperatures can lead to incomplete removal of the Boc group.[2] While many deprotections can be performed at room temperature, some substrates may require longer reaction times or gentle heating.[2]
Steric Hindrance The bulky nature of the PEG chain can sterically hinder the acid's approach to the Boc-protected amine, which slows down the reaction rate.[2]
Solvent Issues The choice of solvent is critical for ensuring that both the PEG-linker conjugate and the acid are fully solvated.[2] DCM is a commonly used solvent for TFA-mediated deprotection.[2]

Q2: I am seeing unexpected side products after the Boc deprotection step. What are the likely side reactions?

A2: The formation of side products during Boc deprotection is often due to the generation of a reactive tert-butyl carbocation. This carbocation can react with nucleophilic residues in your molecule, leading to undesired modifications.

Diagram of Boc Deprotection and a Potential Side Reaction

Boc_Deprotection_Side_Reaction cluster_deprotection Boc Deprotection cluster_side_reaction Side Reaction Boc_PEG Boc-NH-PEG-R Deprotected_PEG H3N+-PEG-R Boc_PEG->Deprotected_PEG Acid (e.g., TFA) tBu_cation tert-butyl cation (from Boc group) Boc_PEG->tBu_cation generates H+ H+ (e.g., TFA) Alkylated_Side_Product Alkylated Side Product tBu_cation->Alkylated_Side_Product Alkylation Nucleophile Nucleophile (e.g., Trp, Met, Tyr)

Caption: Boc deprotection and potential side reaction.

To minimize these side reactions, the addition of "scavengers" to the reaction mixture is highly recommended. These scavengers are intended to react with and neutralize the tert-butyl carbocation.

ScavengerTypical Concentration (v/v)Purpose
Triisopropylsilane (TIS) 2.5 - 5%Carbocation Scavenger[2]
Water 2.5 - 5%Carbocation Scavenger[2]
Thioanisole 5%Carbocation Scavenger, Protects Methionine[2]
1,2-Ethanedithiol (EDT) 2.5%Carbocation Scavenger, Protects Cysteine[2]
Phenol 5%Carbocation Scavenger[2]

Q3: How can I monitor the progress of the Boc deprotection reaction?

A3: You can monitor the reaction progress using the following techniques:

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to observe the disappearance of the starting material and the appearance of the deprotected product. The deprotected amine is more polar and will typically have a lower Rf value than the Boc-protected starting material.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of the reaction's progress. It allows for the quantification of the starting material, the desired product, and any side products that may have formed.[2]

2. Issues Related to the Azide (B81097) Group and PEG Chain Stability

Q4: Are there any common side reactions involving the azide group?

A4: The azide group is generally very stable and highly selective for "click chemistry" reactions with alkynes (e.g., DBCO, BCN) or phosphines (Staudinger ligation).[3][4][5][6] It is stable under most conditions used for bioconjugation.[5] However, it is important to avoid the presence of strong reducing agents that are not part of a planned Staudinger ligation, as they can reduce the azide.

Q5: I am concerned about the stability of the PEG chain itself. Can it degrade during my experiments?

A5: While generally stable, the polyethylene (B3416737) glycol (PEG) backbone can be susceptible to degradation under certain conditions.

  • Oxidation: The presence of dissolved oxygen, especially when heated or exposed to light, can lead to oxidative degradation of the PEG chain.[1] This can result in chain cleavage and the formation of aldehydes and carboxylic acids, which may alter the pH of your solution.[1] To mitigate this, it is advisable to use degassed solvents and buffers and to work under an inert atmosphere (e.g., argon or nitrogen) when possible.[1]

  • High Temperatures: Elevated temperatures can accelerate the degradation of the PEG backbone.[1] It is best to adhere to recommended reaction temperatures and minimize reaction times at high temperatures.[1]

Experimental Protocols

General Protocol for Boc Deprotection of a PEG Linker

This protocol is a general guideline and may require optimization for your specific molecule and application.

  • Dissolution: Dissolve the Boc-protected PEG linker in an appropriate solvent, such as dichloromethane (DCM), to a concentration of 0.1-0.2 M.[2]

  • Addition of Scavengers: If your substrate contains sensitive residues (e.g., Trp, Met), add the appropriate scavengers (see table above) to the reaction mixture.

  • Initiation of Deprotection: Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at various time points until the starting material is consumed.[2]

  • Workup:

    • Evaporation: Once the reaction is complete, remove the TFA and solvent under reduced pressure.

    • Precipitation: The deprotected PEG-linker can often be precipitated by adding a non-polar solvent like diethyl ether.[2]

    • Aqueous Workup: Alternatively, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.[2]

Workflow for Monitoring Boc Deprotection via LC-MS

Boc_Deprotection_Monitoring Start Start Boc Deprotection Reaction Aliquot Withdraw Aliquot at Time Point (t) Start->Aliquot Quench Quench Reaction in Aliquot Aliquot->Quench LCMS Analyze via LC-MS Quench->LCMS Analyze Analyze Chromatogram: - Starting Material - Product - Byproducts LCMS->Analyze Decision Reaction Complete? Analyze->Decision Workup Proceed to Workup Decision->Workup Yes Continue Continue Reaction Decision->Continue No Continue->Aliquot

Caption: Workflow for monitoring Boc deprotection.

References

how to improve solubility of N-Azido-PEG4-N-Boc-N-PEG3-Boc conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Azido-PEG4-N-Boc-N-PEG3-Boc conjugates.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound conjugate is not dissolving. What are the recommended solvents?

A1: this compound conjugates are branched polyethylene (B3416737) glycol (PEG) linkers. While the PEG chains enhance hydrophilicity, the tert-Butyloxycarbonyl (Boc) protecting groups are hydrophobic, which can impact overall solubility.[1][2] For these types of molecules, the recommended starting solvents are polar aprotic organic solvents.

Commonly recommended solvents include:

For applications in biological systems, it is crucial to consider the tolerance of your specific assay to these organic solvents.

Q2: I am observing a precipitate after adding my dissolved conjugate to an aqueous buffer. What is causing this and how can I prevent it?

A2: This is likely due to the poor aqueous solubility of the conjugate, a common challenge with molecules that have a high molecular weight and hydrophobic protecting groups like Boc.[][5] When the conjugate, dissolved in a soluble organic solvent, is introduced to an aqueous buffer, it may crash out of solution.

Troubleshooting Steps:

  • Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of the conjugate in the aqueous buffer.

  • Increase the Percentage of Co-solvent: If your experimental conditions permit, increasing the percentage of the organic co-solvent (like DMSO) in the final aqueous solution can help maintain solubility.

  • Sonication: Gentle sonication in a water bath can sometimes help to redissolve small amounts of precipitate.

  • pH Adjustment: The pH of the aqueous buffer can influence the solubility of your entire molecule, especially if the conjugated payload has ionizable groups. Experiment with slight pH adjustments if your molecule's stability allows.

Q3: Can I use protic solvents like ethanol (B145695) or methanol?

A3: While PEGs themselves have some solubility in alcohols, the presence of the two Boc groups on your conjugate may limit its solubility in protic solvents.[6] Polar aprotic solvents like DMSO, DMF, and DCM are generally more effective.[3] If you must use a protic solvent, consider a mixture with a more effective solvent, and be prepared to work at lower concentrations.

Q4: How does temperature affect the solubility of my conjugate?

A4: Gently warming the solution can increase the solubility of some compounds. For PEG-containing molecules, warming can help overcome the high crystallinity that sometimes hinders dissolution.[7] However, be cautious with heating, as prolonged exposure to high temperatures can potentially lead to the degradation of the azide (B81097) group or other sensitive functionalities on your conjugate. Always start with gentle warming (e.g., 30-40°C) and monitor for any signs of degradation.

Quantitative Solubility Data

Direct quantitative solubility data for this compound conjugates is not widely published. The following table provides an inferred solubility profile based on data from structurally similar bifunctional PEG linkers and vendor-provided information.[3][8] This data should be used as a guideline, and it is strongly recommended to perform your own solubility tests for your specific application.

SolventClassificationPredicted Solubility Range (mg/mL)Notes
Dimethyl sulfoxide (DMSO) High> 50A common solvent for preparing stock solutions.[3]
Dimethylformamide (DMF) High> 50Another excellent choice for initial dissolution.[3]
Dichloromethane (DCM) High> 50Useful for synthesis and purification steps.[3]
Acetonitrile (ACN) Moderate10 - 50May require some optimization.[9]
Ethanol/Methanol Low to Moderate1 - 20Solubility is likely to be limited.
Water Very Low< 0.1The hydrophobic Boc groups significantly reduce aqueous solubility.
Phosphate-Buffered Saline (PBS) Very Low< 0.1Similar to water, precipitation is likely without co-solvents.

Experimental Protocols

Protocol for Determining Approximate Solubility

This protocol provides a general method for determining the approximate solubility of your this compound conjugate in a chosen solvent.[10]

Materials:

  • This compound conjugate

  • Selection of solvents (e.g., DMSO, DMF, DCM, Acetonitrile, Ethanol, Water)

  • Small glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Accurately weigh approximately 5 mg of the conjugate into a vial.

    • Add 100 µL of the selected solvent.

    • Cap the vial tightly and vortex vigorously for 2-3 minutes.

    • Allow the vial to equilibrate at a constant temperature (e.g., room temperature) for at least 1 hour. Visually inspect for undissolved material.

  • Separation of Undissolved Solid:

    • If undissolved solid is present, centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the solid.

  • Analysis of the Supernatant:

    • Carefully remove a known aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration that is within the linear range of your analytical method (e.g., HPLC-UV, LC-MS).

    • Quantify the concentration of the dissolved conjugate using your chosen analytical method.

  • Calculation of Solubility:

    • Calculate the solubility in mg/mL based on the concentration determined in the supernatant and the dilution factor.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting solubility issues with your this compound conjugate.

Solubility_Troubleshooting cluster_0 Initial Dissolution cluster_1 Outcome & Actions cluster_2 Troubleshooting Steps Start Start with Conjugate Powder ChooseSolvent Choose Primary Solvent (DMSO, DMF, or DCM) Start->ChooseSolvent Dissolve Attempt to Dissolve (Vortex, Gentle Warming) ChooseSolvent->Dissolve IsDissolved Is it fully dissolved? Dissolve->IsDissolved Proceed Proceed with Experiment IsDissolved->Proceed Yes Troubleshoot Troubleshoot Further IsDissolved->Troubleshoot No TrySonication Try Sonication Troubleshoot->TrySonication IncreaseSolvent Increase Solvent Volume (Lower Concentration) TrySonication->IncreaseSolvent If still not dissolved ConsiderCoSolvent Consider Co-Solvent System IncreaseSolvent->ConsiderCoSolvent If solubility is still limited

Troubleshooting workflow for conjugate dissolution.

References

preventing aggregation of proteins during conjugation with N-Azido-PEG4-N-Boc-N-PEG3-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Protein Conjugation Troubleshooting

This guide provides comprehensive troubleshooting advice for researchers, scientists, and drug development professionals encountering protein aggregation during conjugation with PEG linkers, with a specific focus on branched structures like N-Azido-PEG4-N-Boc-N-PEG3-Boc and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it react with proteins?

This compound is a branched, PEG-based linker primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Its key functional groups are:

  • Azide (B81097) (N3) group: This group does not react directly with standard amino acid residues. It is designed for "click chemistry," a highly specific reaction with alkyne-containing molecules (e.g., those containing DBCO or BCN groups) in a process called strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2]

  • Boc-protected amines (N-Boc): The "Boc" is a protecting group. For these amine groups to become reactive (e.g., to form a bond), the Boc group must first be removed under acidic conditions.[2][3]

Therefore, to conjugate this specific molecule to a protein, a multi-step process is required:

  • The protein must first be modified to contain an alkyne group.

  • The azide on the PEG linker is then "clicked" onto the alkyne-modified protein.

It is more common for researchers to use a derivative of this linker that includes a protein-reactive functional group, such as an N-Hydroxysuccinimide (NHS) ester. An N-(Azido-PEG4)-N-Boc-PEG4-NHS ester , for example, can directly react with primary amines (like the side chain of lysine (B10760008) residues) on the protein surface to form stable amide bonds.[4][5] This guide will focus on troubleshooting aggregation assuming such a direct conjugation strategy.

Q2: What are the primary causes of protein aggregation during conjugation with PEG linkers?

Protein aggregation during PEGylation is a multifaceted issue that can be triggered by several factors:

  • Increased Hydrophobicity: Some linkers or their reactive moieties (like DBCO) are hydrophobic. Attaching multiple hydrophobic molecules to a protein's surface can increase its overall hydrophobicity, promoting intermolecular interactions that lead to aggregation.[6]

  • Suboptimal Reaction Conditions: The stability of a protein is highly dependent on its environment.[7] Factors like pH, temperature, and buffer composition can significantly impact protein folding and solubility.[8][9] Deviating from the protein's optimal stability range can expose hydrophobic core regions, causing aggregation.[7][8]

  • High Protein Concentration: When protein molecules are in close proximity at high concentrations, the likelihood of them interacting and aggregating increases.[6][8][10]

  • Over-Labeling: Attaching too many PEG molecules can alter the protein's surface charge and isoelectric point (pI), potentially leading to reduced solubility and aggregation.[10] Using a high molar excess of the PEG reagent increases this risk.[6]

  • Intermolecular Cross-linking: If a bifunctional or homobifunctional PEG linker is used, it can physically connect two or more protein molecules, directly causing the formation of aggregates.[8]

  • Poor Reagent Solubility: Many PEG linkers have limited aqueous solubility and must be dissolved in an organic co-solvent like DMSO or DMF first.[10] Adding the solid reagent directly to the protein solution can cause it to precipitate and co-precipitate the protein.[10]

  • Mechanical and Environmental Stress: Physical stresses such as vigorous mixing, multiple freeze-thaw cycles, and exposure to air-liquid interfaces can cause proteins to unfold and aggregate.[11]

Q3: My protein solution turned cloudy immediately after adding the dissolved PEG linker. What happened and what should I do?

Cloudiness or turbidity is a visual indicator of precipitation and aggregation.[10] This often occurs due to:

  • Localized High Reagent Concentration: Adding the reagent too quickly can create areas of high concentration, leading to rapid, uncontrolled reactions and precipitation.

  • Reagent Precipitation: The organic solvent (e.g., DMSO) in which the linker is dissolved can cause some proteins to precipitate if the final solvent concentration is too high. The linker itself may also precipitate if it exceeds its solubility limit in the aqueous buffer.

Immediate Actions:

  • Stop the reaction: Do not proceed with incubation.

  • Attempt to redissolve: Sometimes, gentle mixing or the addition of a small amount of a stabilizing excipient (see Q5) can help. However, this is often irreversible.

  • Centrifuge and Analyze: Spin down the sample to separate the soluble and insoluble fractions. Analyze the supernatant by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA) to determine how much protein remains soluble.

  • Optimize for the next attempt: The best course of action is to troubleshoot the reaction conditions. Add the dissolved reagent dropwise while gently stirring the protein solution to prevent localized high concentrations.[10] Ensure the final concentration of the organic co-solvent is low (typically <5% v/v).

Q4: How can I systematically optimize my conjugation reaction to minimize aggregation?

A systematic approach is crucial for minimizing aggregation. Key parameters to test include the protein concentration, the molar ratio of the PEG reagent to the protein, pH, and temperature.[8]

ParameterRecommended Starting RangeRationale
Protein Concentration 1-5 mg/mLHigher concentrations can increase reaction efficiency but also elevate aggregation risk. If aggregation occurs, try reducing the concentration.[6]
PEG:Protein Molar Ratio 5:1 to 20:1A higher ratio drives the reaction to completion but increases the risk of over-labeling and aggregation. Start with a lower ratio and increase if labeling efficiency is low.[8]
Reaction pH 7.2 - 8.5 (for NHS esters)NHS ester reactions are more efficient at slightly alkaline pH, but protein stability is paramount. Test a range of pH values to find a balance between reaction efficiency and protein stability.[10]
Temperature 4°C to Room Temperature (20-25°C)Lowering the temperature (e.g., to 4°C) slows the reaction rate, which can reduce the likelihood of aggregation by favoring controlled modification over cross-linking.[8][10]
Incubation Time 1 hour to OvernightSlower reactions at 4°C may require longer incubation times. Monitor the reaction progress over time.

Q5: What buffer additives or "excipients" can help prevent protein aggregation?

If optimizing primary reaction conditions is not sufficient, incorporating stabilizing excipients into the buffer can significantly improve protein solubility and prevent aggregation.[8][10]

Excipient ClassExample(s)Working ConcentrationMechanism of Action
Sugars / Polyols Sucrose, Trehalose, Glycerol5-10% (w/v) for sugars, 5-20% (v/v) for glycerolAct as protein stabilizers through preferential exclusion, increasing the thermodynamic stability of the native state.[8][10]
Amino Acids Arginine, Glycine (B1666218)50-100 mMSuppress non-specific protein-protein interactions and can help solubilize both proteins and hydrophobic compounds.[8][10]
Non-ionic Surfactants Polysorbate 20 (Tween-20), Polysorbate 800.01-0.05% (v/v)Reduce surface tension and prevent aggregation at air-water interfaces.[8]
Reducing Agents DTT, TCEP1-5 mMPrevent the formation of non-native disulfide bonds, which can be a cause of covalent aggregation. Use with caution as they can reduce native disulfides if not controlled.[6][12]

Q6: How do I detect and quantify protein aggregation after my conjugation reaction?

Several analytical techniques are available to detect and quantify protein aggregates, each with its own strengths. Using orthogonal methods is highly recommended for a complete picture.

TechniqueWhat It MeasuresKey Advantages
Size Exclusion Chromatography (SEC) Size-based separation of monomers, dimers, and higher-order aggregates.Quantitative, high-resolution separation of soluble aggregates.[6][8][13]
Dynamic Light Scattering (DLS) Hydrodynamic radius and size distribution of particles in solution.Highly sensitive to the presence of large aggregates; provides an early warning of aggregation.[6]
UV-Vis Spectroscopy Light scattering at 350-400 nm (turbidity) or Aggregation Index (A350/A280 ratio).Simple, rapid, non-destructive method for detecting the presence of large, light-scattering aggregates.[13]
Fluorescence Spectroscopy Changes in intrinsic tryptophan fluorescence or binding of extrinsic dyes (e.g., Thioflavin T for amyloid fibrils).Sensitive to conformational changes and the exposure of hydrophobic patches that precede aggregation.[13][14]
SDS-PAGE (Non-reducing) Covalent oligomers and aggregates based on molecular weight.Widely available, allows visualization of covalent cross-linking.
Transmission Electron Microscopy (TEM) Direct visualization of aggregate morphology and size.Provides high-resolution images of the aggregate structures.[15]

Troubleshooting Guide

This section provides a systematic workflow for diagnosing and solving aggregation issues.

G cluster_start cluster_step1 Step 1: Initial Checks & Reagent Handling cluster_step2 Step 2: Reaction Condition Optimization cluster_step3 Step 3: Formulation & Buffer Modification cluster_end start Problem: Protein Aggregation Observed During/After Conjugation reagent_sol Is the PEG reagent fully dissolved in organic solvent before addition? start->reagent_sol reagent_sol->reagent_sol No? Dissolve in 100% DMSO/DMF first reagent_add Is the reagent added slowly (dropwise) to a gently stirring protein solution? reagent_sol->reagent_add If Yes reagent_add->reagent_add No? Slow down addition rate buffer_comp Does the reaction buffer contain competing amines (e.g., Tris, Glycine)? reagent_add->buffer_comp If Yes buffer_comp->buffer_comp Yes? Exchange to PBS or Phosphate Buffer prot_conc Decrease Protein Concentration (e.g., to 1 mg/mL) buffer_comp->prot_conc If No Competing Amines Present molar_ratio Lower PEG:Protein Molar Ratio (e.g., to 5:1) prot_conc->molar_ratio temp Lower Reaction Temperature (e.g., to 4°C) molar_ratio->temp ph Screen a pH Range (e.g., 6.5-8.0) temp->ph excipients Add Stabilizing Excipients: - Arginine (50-100 mM) - Sucrose (5-10%) - Polysorbate 20 (0.01%) ph->excipients If Aggregation Persists salt Optimize Ionic Strength (e.g., screen NaCl conc.) excipients->salt end_node Success: Aggregation Minimized Proceed with Purification & Analysis salt->end_node After Optimization

Caption: Troubleshooting decision tree for protein aggregation.

Detailed Experimental Protocols

Protocol 1: General Conjugation with an Amine-Reactive PEG Linker

This protocol provides a starting point for conjugating an NHS-ester activated PEG linker to a protein.

  • Buffer Exchange: a. Ensure the protein is in an amine-free buffer, such as 1X PBS (Phosphate Buffered Saline) at pH 7.4. Buffers containing Tris or glycine will compete for reaction with the NHS ester and must be removed.[5] b. If necessary, perform a buffer exchange using dialysis or a desalting column. c. Adjust the protein concentration to a starting point of 2 mg/mL.

  • Reagent Preparation: a. Allow the vial of the NHS-ester PEG reagent to equilibrate to room temperature before opening to prevent moisture condensation.[5] b. Weigh out the required amount of reagent based on the desired molar excess (e.g., 20-fold molar excess over the protein). c. Immediately before use, dissolve the reagent in anhydrous DMSO to a stock concentration of 10-20 mg/mL. Vortex briefly to ensure it is fully dissolved.[10]

  • Conjugation Reaction: a. Place the protein solution in a suitable reaction vessel and place it on a stir plate with gentle agitation. b. Slowly add the calculated volume of the dissolved PEG reagent dropwise to the protein solution. This is critical to avoid localized precipitation.[8] c. Incubate the reaction. For a starting point, incubate for 1 hour at room temperature or overnight at 4°C.

  • Quenching and Purification: a. (Optional) Quench any unreacted NHS ester by adding a small amount of a primary amine-containing buffer, such as 1M Tris-HCl pH 8.0, to a final concentration of 20-50 mM. Incubate for 15-30 minutes. b. Remove unreacted PEG reagent and purify the PEG-protein conjugate using a suitable method, such as Size Exclusion Chromatography (SEC) or dialysis.[5]

  • Analysis: a. Characterize the resulting conjugate. Confirm the degree of labeling using techniques like SDS-PAGE (which will show a band shift), and quantify any remaining aggregates using SEC.

Protocol 2: Screening for Optimal Buffer Conditions

This protocol helps identify buffer additives that enhance protein stability during conjugation.

  • Prepare Stock Solutions: a. Prepare concentrated stock solutions of potential stabilizing excipients (e.g., 1M Arginine, 50% Sucrose, 1% Polysorbate 20). b. Prepare several aliquots of your protein in its primary conjugation buffer (e.g., PBS, pH 7.4).

  • Set Up Screening Reactions: a. In separate microcentrifuge tubes, add different excipients to the protein aliquots to their final target concentrations (see table in Q5). Include a "no excipient" control. b. Gently mix and let the protein equilibrate in the new buffer conditions for 15-30 minutes.

  • Perform a Test Conjugation: a. Add the dissolved PEG-linker to each tube under the same conditions (molar ratio, temperature). b. Incubate for the desired reaction time.

  • Assess Aggregation: a. After incubation, visually inspect each tube for signs of turbidity. b. Centrifuge all samples at high speed (e.g., >14,000 x g) for 10 minutes to pellet any insoluble aggregates. c. Carefully collect the supernatant from each tube. d. Analyze the supernatant from each condition using a preferred analytical method to quantify the remaining soluble protein and any soluble aggregates. SEC is the ideal method for this analysis. e. The condition that results in the highest concentration of soluble, monomeric protein is the most favorable.

Experimental Workflow Visualization

G cluster_prep 1. Preparation cluster_reaction 2. Conjugation cluster_purification 3. Purification cluster_analysis 4. Analysis & Characterization p_buffer Protein in Amine-Free Buffer (e.g., PBS) reaction Add PEG-DMSO to Protein (Dropwise, with stirring) Incubate (e.g., 1h RT or O/N 4°C) p_buffer->reaction peg_prep Dissolve PEG-Linker in DMSO peg_prep->reaction quench Quench Reaction (Optional, e.g., Tris) reaction->quench sec Purify Conjugate (e.g., Size Exclusion Chromatography) quench->sec sds SDS-PAGE (Confirm Conjugation) sec->sds sec_agg SEC Analysis (Quantify Aggregation) sec->sec_agg mass_spec Mass Spectrometry (Confirm Mass Shift) sec->mass_spec

Caption: General experimental workflow for protein PEGylation.

References

Technical Support Center: Purification of N-Azido-PEG4-N-Boc-N-PEG3-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of N-Azido-PEG4-N-Boc-N-PEG3-Boc.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification techniques for this compound?

A1: The most effective purification techniques for this molecule are flash column chromatography on silica (B1680970) gel and preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The choice between these methods depends on the impurity profile of the crude material and the required final purity.

Q2: What are the likely impurities I might encounter during the purification of this compound?

A2: Common impurities may include:

  • Unreacted starting materials (e.g., the PEG precursors).

  • Compounds with incomplete PEGylation, resulting in shorter PEG chains.

  • Di-substituted products where the azide (B81097) or Boc-amine failed to react.

  • Byproducts from the Boc-protection or azidation steps.

  • Molecules where the Boc group has been prematurely cleaved.

Q3: How can I effectively monitor the progress of my purification?

A3: Thin-layer chromatography (TLC) is a rapid method for monitoring column chromatography. For visualization, a potassium permanganate (B83412) stain is effective for PEG compounds. For RP-HPLC, a combination of UV detection (for any aromatic impurities or if the PEG is derivatized with a UV-active group) and a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is highly recommended, as the PEG backbone itself has poor UV absorbance.[1][] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the molecular weights of different peaks, confirming the product, and identifying impurities.[1]

Q4: My purified this compound shows low yield. What are the common causes?

A4: Low yield can result from several factors:

  • Suboptimal chromatographic conditions: The compound may be streaking or co-eluting with impurities.

  • Product instability: The azide group can be sensitive to certain conditions, and the Boc group is labile to strong acids.

  • Incomplete extraction: If a liquid-liquid extraction is part of your workup, ensure the solvent polarity is appropriate to recover your product.

  • Adsorption onto silica gel: Highly polar PEG compounds can sometimes irreversibly bind to silica.

Troubleshooting Guides

Flash Column Chromatography
Problem Possible Cause(s) Suggested Solution(s)
Streaking on TLC and poor separation on the column The highly polar nature of the PEG linker interacts strongly and non-uniformly with the silica gel.- Use a solvent system with better solubilizing power for your compound, such as a gradient of methanol (B129727) in dichloromethane (B109758) (DCM) or chloroform. - Consider adding a small percentage of a more polar solvent like ethanol (B145695) or isopropanol (B130326) to your mobile phase to improve peak shape. - Neutralize the silica gel by pre-treating it with a small amount of triethylamine (B128534) in the slurry and eluent if your compound is basic.
Compound is not eluting from the column The mobile phase is not polar enough to displace the highly polar PEG derivative from the silica gel.- Gradually increase the polarity of the eluent. A shallow gradient from 0% to 10% or 20% methanol in DCM is often effective. - If the compound is still retained, consider switching to a more polar stationary phase like alumina (B75360) (neutral or basic) or using reverse-phase flash chromatography.
Co-elution of product with a close-running impurity The selectivity of the solvent system is insufficient to resolve the compounds.- Try a different solvent system with similar polarity but different selectivity. For example, replace ethyl acetate (B1210297) with a mixture of DCM and acetone. - Use a shallower gradient during elution to increase the separation between peaks.
Preparative RP-HPLC
Problem Possible Cause(s) Suggested Solution(s)
Broad or tailing peaks in the chromatogram - Non-optimal mobile phase or column temperature. - Secondary interactions with the stationary phase. - Column overloading.- Increase the column temperature (e.g., to 30-40 °C) to improve peak shape. - Ensure the sample is fully dissolved in the mobile phase before injection. If using a different solvent like DMSO for the sample, keep the injection volume small.[1] - Reduce the amount of sample loaded onto the column.
No detectable peak for the product The compound lacks a strong UV chromophore.- Use a universal detector such as ELSD, CAD, or MS.[1][]
Multiple peaks observed for a seemingly pure sample - On-column degradation. - Presence of isomers or aggregates.- Ensure the mobile phase is not too acidic, which could cause loss of the Boc group. - Use LC-MS to identify the molecular weights of the different peaks to determine their origin.

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of DCM.

  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane (B92381) or DCM) and pack the column.

  • Loading: Adsorb the dissolved sample onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.

  • Elution: Start with a mobile phase of 100% DCM. Gradually increase the polarity by introducing methanol. A typical gradient would be from 0% to 10% methanol in DCM over several column volumes.

  • Fraction Collection: Collect fractions and analyze them by TLC using a developing system of 10% methanol in DCM and a potassium permanganate stain for visualization.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Preparative RP-HPLC Purification
  • System Setup: Use a C18 column for purification.

  • Mobile Phase: Prepare two solvents:

    • Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Solvent B: Acetonitrile (B52724) with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Sample Preparation: Dissolve the crude or partially purified product in a minimal amount of the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.

  • Elution Gradient: Run a linear gradient to elute the compound. A typical gradient might be from 20% to 80% Solvent B over 30-40 minutes. The Boc group provides hydrophobicity, allowing for good retention.[1]

  • Detection: Monitor the elution using a UV detector (e.g., at 210-220 nm for end-groups) in series with an ELSD or by collecting fractions and analyzing them with LC-MS.

  • Product Isolation: Collect the fractions corresponding to the product peak. Remove the acetonitrile under reduced pressure. The remaining aqueous solution can be lyophilized to obtain the purified product as a TFA salt. If the free base is required, a subsequent neutralization and extraction step will be necessary.

Visualizations

PurificationWorkflow crude Crude Product dissolve Dissolve in minimal DCM crude->dissolve slurry_load Slurry load onto Silica Gel dissolve->slurry_load flash_chrom Flash Chromatography (DCM/MeOH Gradient) slurry_load->flash_chrom tlc TLC Analysis of Fractions (KMnO4 stain) flash_chrom->tlc combine Combine Pure Fractions tlc->combine evaporate Solvent Evaporation combine->evaporate pure_product Purified Product evaporate->pure_product hplc_check Purity Check by RP-HPLC/LC-MS pure_product->hplc_check

Caption: General workflow for flash chromatography purification.

TroubleshootingTree start Purification Issue Identified issue_type What is the issue? start->issue_type streaking Streaking on TLC/ Poor Peak Shape issue_type->streaking Bad Separation coelution Co-elution of Impurities issue_type->coelution Impure Fractions no_elution Product Not Eluting issue_type->no_elution No Product sol_streaking1 Change solvent system (e.g., DCM/MeOH) streaking->sol_streaking1 sol_streaking2 Use shallower gradient streaking->sol_streaking2 sol_coelution1 Try different solvent selectivity (e.g., DCM/Acetone) coelution->sol_coelution1 sol_coelution2 Use reverse-phase chromatography coelution->sol_coelution2 sol_no_elution Increase eluent polarity (higher % MeOH) no_elution->sol_no_elution

Caption: Troubleshooting decision tree for flash chromatography.

References

Technical Support Center: Navigating Challenges with Bifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bifunctional PEG linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of these versatile molecules in bioconjugation, drug delivery, and therapeutic development.

Frequently Asked Questions (FAQs)

Q1: What are bifunctional PEG linkers and why are they used?

Bifunctional Polyethylene Glycol (PEG) linkers are polymers with reactive functional groups at both ends of a PEG chain.[] These linkers are widely used in biomedical research to connect two different molecules, such as a drug to an antibody in an antibody-drug conjugate (ADC).[] The PEG component enhances the solubility, stability, and pharmacokinetic properties of the resulting conjugate, while the terminal functional groups allow for specific attachment to the molecules of interest.[2][3] Using PEG linkers can increase a drug's half-life in the body by reducing kidney clearance and protecting it from enzymatic degradation.[2]

Q2: What is the difference between homobifunctional and heterobifunctional PEG linkers?

Homobifunctional PEG linkers have identical reactive groups at both ends, making them suitable for cross-linking similar molecules or for applications where the reaction can be controlled by stoichiometry.[] Heterobifunctional PEG linkers possess two different reactive groups, which allows for a more controlled, sequential conjugation of two distinct molecules with high specificity.[4][5] This is particularly advantageous in complex applications like the development of ADCs.[4][5]

Q3: What are the primary causes of protein aggregation when using bifunctional PEG linkers?

Protein aggregation during PEGylation can be caused by several factors:

  • Intermolecular Cross-linking: The bifunctional nature of the linker can physically connect multiple protein molecules, leading to the formation of large, insoluble aggregates.[6]

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations raises the likelihood of intermolecular interactions and aggregation.[6]

  • Suboptimal Reaction Conditions: Factors like pH, temperature, and buffer composition can affect protein stability. Deviations from the optimal range can expose hydrophobic regions, promoting aggregation.[6]

  • Poor Reagent Quality: Impurities or a high percentage of diol in what is intended to be a monofunctional PEG reagent can lead to unintended cross-linking.[6]

Q4: How does the length of the PEG linker affect my experiment?

The length of the PEG chain is a critical parameter that can influence several aspects of your conjugate:

  • Steric Hindrance: A linker that is too short may not provide enough space between the conjugated molecules, potentially leading to steric clash and reduced biological activity. Conversely, a very long PEG chain can sometimes wrap around the biomolecule and hinder its interaction with its target.[7]

  • Solubility: Longer PEG chains generally impart greater water solubility to hydrophobic molecules.[8]

  • Pharmacokinetics: Increasing the length of the PEG linker can increase the hydrodynamic volume of the conjugate, which helps to reduce renal clearance and extend its circulation time in the body.[9]

  • PROTACs: In the context of Proteolysis Targeting Chimeras (PROTACs), the linker length is crucial for the formation of a stable ternary complex between the target protein and the E3 ligase.[10]

Q5: Are there concerns about the immunogenicity of PEG linkers?

While PEG is generally considered to have low immunogenicity, the repeated administration of PEGylated therapeutics can lead to the production of anti-PEG antibodies.[9][11] These antibodies can accelerate the clearance of the PEGylated drug from the body, potentially reducing its efficacy and, in some cases, causing hypersensitivity reactions.[11] The risk of an immune response can be influenced by factors such as the PEG's molecular weight and structure.[11]

Troubleshooting Guides

Issue 1: Low Conjugation Efficiency or No Reaction

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Incorrect Reaction Conditions Optimize pH, temperature, and reaction time for your specific chemistry. Most conjugations perform well at room temperature for 1-2 hours or at 4°C overnight.[7]
Incompatible Buffer Components Avoid buffers containing primary amines (e.g., Tris) when using NHS esters, as they will compete with the target molecule. Use buffers like PBS, HEPES, or borate.[12] Perform a buffer exchange if necessary.[12]
Hydrolysis of Reactive Groups NHS esters are susceptible to hydrolysis. Prepare solutions fresh and use them promptly. Ensure anhydrous conditions if dissolving in organic solvents.
Oxidation of Thiols (for maleimide (B117702) chemistry) Reduce the biomolecule with a reducing agent like TCEP or DTT to ensure free sulfhydryl groups are available. It is crucial to remove the reducing agent before adding the maleimide-PEG linker.[7]
Suboptimal Reagent Concentration For dilute protein solutions, a higher molar excess of the PEG linker (e.g., 20-fold) may be required. Optimize the molar ratio of the linker to your target molecule.[12]
Issue 2: Product Aggregation or Precipitation

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
High Degree of Intermolecular Cross-linking Reduce the molar excess of the homobifunctional PEG linker.[12] Shorten the reaction time to limit the extent of cross-linking.[12] Adjusting the protein concentration can also favor intramolecular over intermolecular cross-linking.[12]
Suboptimal Reaction Conditions Perform the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate.[6] Consider adding the PEG linker in smaller aliquots over time instead of all at once.[6]
Poor Solubility of the Conjugate Ensure the final concentration of any organic solvent (like DMSO or DMF) used to dissolve the linker is low, as it can denature proteins.[12] The use of hydrophilic PEG linkers can help overcome solubility issues associated with hydrophobic drugs.[13]
Protein Instability Add stabilizing excipients to the reaction buffer, such as sugars (sucrose, trehalose), polyols (sorbitol, glycerol), or amino acids (arginine, glycine).[6]
Issue 3: Difficulty in Characterizing the Final Product

Possible Causes & Troubleshooting Steps:

Possible Cause Analytical Technique & Solution
Heterogeneity of the PEGylated Product Use Size Exclusion Chromatography (SEC) to separate aggregates from the desired monomeric conjugate.[6] Mass spectrometry and HPLC can be used to assess purity and confirm conjugation.[7]
PEG Interferes with Analysis PEG lacks a strong UV chromophore, making quantification by UV-Vis difficult.[14] Charged Aerosol Detection (CAD) can be used in conjunction with HPLC for PEG quantification.[14]
Determining PEG Attachment Sites The use of specially designed cleavable PEG linkers can simplify the analysis. These linkers can be cleaved during sample preparation for peptide mapping, allowing for independent analysis of the protein and the PEG unit.[15]
Polydispersity of PEG Linkers Polydisperse PEG linkers have a range of molecular weights, which can complicate analysis.[2] Using monodisperse (discrete) PEG linkers provides a defined molecular weight, leading to more homogenous conjugates and simplifying characterization.[7]

Experimental Protocols

General Protocol for NHS-Ester-PEG Conjugation to a Protein

This protocol describes a general method for conjugating an NHS-ester functionalized PEG linker to primary amines (e.g., lysine (B10760008) residues) on a protein.[7]

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-ester-PEG linker

  • Anhydrous DMSO or DMF (if the linker is not water-soluble)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography column)

Procedure:

  • Protein Preparation: Ensure the protein solution is at the desired concentration in a suitable amine-free buffer. If necessary, perform a buffer exchange.

  • PEG Linker Preparation: Immediately before use, dissolve the NHS-ester-PEG linker in an appropriate solvent. If using an organic solvent, add it to the protein solution such that the final solvent concentration is low (typically <10%).

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG linker to the protein solution. Mix gently.[7]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted PEG linker and byproducts using a suitable method like size exclusion chromatography or dialysis.[7]

  • Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.[7]

Visualizations

Troubleshooting Workflow for Bifunctional PEG Linker Conjugation

G Troubleshooting Workflow for Bifunctional PEG Linker Conjugation start Start Conjugation check_efficiency Low Conjugation Efficiency? start->check_efficiency check_aggregation Product Aggregation? check_efficiency->check_aggregation No optimize_conditions Optimize Reaction Conditions (pH, Temp, Time, Stoichiometry) check_efficiency->optimize_conditions Yes check_buffer Check Buffer Compatibility (Avoid Amines for NHS Esters) check_efficiency->check_buffer Yes check_reagents Check Reagent Quality (Hydrolysis, Oxidation) check_efficiency->check_reagents Yes characterization Characterization Issues? check_aggregation->characterization No reduce_concentration Reduce Reagent/Protein Concentration check_aggregation->reduce_concentration Yes add_stabilizers Add Stabilizing Excipients check_aggregation->add_stabilizers Yes modify_reaction_kinetics Modify Reaction Kinetics (Lower Temp, Slower Addition) check_aggregation->modify_reaction_kinetics Yes success Successful Conjugate characterization->success No use_sec_hplc Use SEC/HIC for Purification characterization->use_sec_hplc Yes use_ms_cad Use Mass Spec / CAD for Analysis characterization->use_ms_cad Yes use_cleavable_linker Consider Cleavable Linkers characterization->use_cleavable_linker Yes optimize_conditions->start check_buffer->start check_reagents->start reduce_concentration->start add_stabilizers->start modify_reaction_kinetics->start use_sec_hplc->success use_ms_cad->success use_cleavable_linker->success G Conceptual Pathway of an ADC with a Cleavable PEG Linker cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) - Antibody - PEG Linker - Drug Receptor Target Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug_Release Drug Release Lysosome->Drug_Release 4. Linker Cleavage (e.g., pH, enzymes) Apoptosis Apoptosis Drug_Release->Apoptosis 5. Drug Action

References

N-Azido-PEG4-N-Boc-N-PEG3-Boc stability issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N-Azido-PEG4-N-Boc-N-PEG3-Boc and related structures. Researchers, scientists, and drug development professionals can use this resource to mitigate potential stability issues during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling, storage, and use of this compound.

Issue/Observation Potential Cause Recommended Solution
Unexpected loss of Boc protecting group (e.g., appearance of a new, more polar spot on TLC or a new peak in LC-MS corresponding to the deprotected amine). Exposure to acidic conditions. The Boc group is highly sensitive to acid. This can occur during reverse-phase HPLC purification using acidic mobile phases (e.g., containing TFA) or if the reaction buffer is acidic.[1][2]- Avoid prolonged exposure to acidic conditions.[2] - If using RP-HPLC with TFA, neutralize the collected fractions immediately with a base like triethylamine (B128534) (TEA) or use a buffer system closer to neutral pH if your separation allows.[2] - For solvent removal from TFA-containing fractions, lyophilization is preferred over rotary evaporation to avoid heating, which can accelerate Boc cleavage.[2]
Reduced reactivity of the azide (B81097) group for click chemistry reactions (e.g., low yield in CuAAC or SPAAC reactions). Degradation of the azide moiety. This can be caused by exposure to strong reducing agents, certain metal contaminants (other than the copper catalyst for CuAAC), or strong acids which can form hydrazoic acid.[3]- Ensure all glassware is thoroughly cleaned and free of heavy metal residue.[3] - Avoid using metal spatulas when handling the solid compound.[3] - Store the compound away from strong acids and reducing agents.[3]
General degradation of the compound, observed as multiple unknown peaks in analytical chromatography. Oxidation or light-induced degradation of the PEG chain. PEG compounds can be sensitive to both light and atmospheric oxygen.[4]- Store the solid compound and solutions under an inert atmosphere (e.g., argon or nitrogen).[4] - Protect the compound from light by using amber vials or wrapping containers in foil.[4][5] - For long-term storage, keep at ≤ -15°C.[4]
Compound appears oily or sticky, or shows poor solubility. Moisture absorption. PEG compounds are often hygroscopic. Moisture can also lead to the hydrolysis of other functional groups if present (like an NHS ester).[4][6]- Store the compound in a desiccator.[4] - Before opening, allow the vial to warm to room temperature to prevent condensation of atmospheric moisture onto the cold compound.[4][6] - Prepare solutions in dry (anhydrous) solvents like DMSO or DMF when possible.[7]

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

For long-term stability, the compound should be stored at -20°C or below, under a dry, inert atmosphere (argon or nitrogen is recommended), and protected from light.[4][5][8] Storing it with a desiccant is also advisable to prevent moisture absorption.[4]

Q2: Can I prepare a stock solution of this compound? If so, how should it be stored?

Yes, stock solutions can be prepared in a dry, water-miscible organic solvent such as DMSO or DMF.[7] These solutions should be stored at -20°C. Under these conditions, some similar PEG derivatives are reported to be stable for up to 6 months.[7] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q3: My purification protocol for a reaction involving this linker uses a reverse-phase HPLC with a water/acetonitrile gradient containing 0.1% TFA. Is this a problem?

The Boc protecting group is sensitive to acid and may be cleaved under these conditions.[2] The rate of cleavage can be significant, especially if the fractions are left at room temperature for several hours or if they are heated during solvent evaporation.[2] If you observe deprotection, consider using a less acidic modifier (e.g., acetic acid or ammonium (B1175870) acetate), neutralizing fractions immediately, or using lyophilization for solvent removal.[2]

Q4: Are there any safety concerns I should be aware of when handling the azide group in this molecule?

While the azide in this molecule is part of a larger organic structure and generally less hazardous than inorganic azides like sodium azide, precautions are still necessary. Avoid contact with strong acids, which can form the toxic and explosive hydrazoic acid.[3] Also, prevent contact with heavy metals (e.g., copper, lead, mercury in plumbing or on spatulas) as this can lead to the formation of explosive heavy metal azides.[3] Dispose of waste containing this compound according to your institution's guidelines for chemical waste, and do not pour it down the drain.[3]

Q5: What is the primary degradation pathway for the PEG portion of the molecule?

The polyethylene (B3416737) glycol (PEG) chain is primarily susceptible to oxidative degradation. This process can be initiated by exposure to atmospheric oxygen, transition metal ions, and light.[4] Degradation can lead to chain cleavage and the formation of various byproducts, which can interfere with subsequent applications. Storing the compound under an inert atmosphere and in the dark helps to minimize this degradation pathway.[4]

Data Summary

Recommended Storage Conditions
Condition Solid Compound (Long-Term) Solid Compound (Short-Term) Stock Solution (in dry DMSO/DMF)
Temperature ≤ -20°C[4][5]0 - 4°C[8]-20°C[7]
Atmosphere Inert (Argon or Nitrogen)[4]DryInert (Argon or Nitrogen)
Light Protected from light[4][5]Protected from lightProtected from light
Other Store with desiccant[4]Store with desiccantAliquot to avoid freeze-thaw cycles

Experimental Protocols

Protocol: Stability Assessment of this compound via HPLC-MS

Objective: To assess the stability of the compound under specific experimental conditions (e.g., pH, temperature, solvent).

Materials:

  • This compound

  • Solvents for stock solution (e.g., anhydrous DMSO)

  • Buffers of interest (e.g., PBS pH 7.4, Acetate buffer pH 5.0)

  • HPLC-MS system with a C18 column

  • Mobile phase A: 0.1% Formic Acid in Water

  • Mobile phase B: 0.1% Formic Acid in Acetonitrile

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Sample Preparation:

    • For each condition to be tested, dilute the stock solution to a final concentration of 100 µM in the respective buffer or solvent.

    • Prepare a "Time 0" sample by immediately injecting one of the freshly prepared samples into the HPLC-MS.

    • Incubate the remaining samples under the desired conditions (e.g., room temperature, 37°C, protected from light).

  • Time-Point Analysis:

    • At specified time points (e.g., 1h, 4h, 8h, 24h, 48h), take an aliquot from each incubated sample.

    • Inject the aliquot onto the HPLC-MS system.

  • HPLC-MS Method:

    • Use a suitable gradient to separate the parent compound from potential degradants (e.g., 5% to 95% B over 15 minutes).

    • Monitor the mass of the parent compound and potential degradants (e.g., the mass corresponding to the loss of the Boc group).

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to Time 0.

    • Identify major degradation products by their mass-to-charge ratio.

Visualizations

Stability_Troubleshooting_Workflow start Experiment Fails or Yield is Low check_purity Check Purity of Starting Material (e.g., via LC-MS) start->check_purity purity_ok Purity >95%? check_purity->purity_ok degradation Degradation Products Observed? purity_ok->degradation No order_new Order Fresh Reagent purity_ok->order_new Yes boc_loss Mass consistent with Boc group loss? degradation->boc_loss Yes review_storage Review Storage & Handling (Light, O2, Temp) degradation->review_storage No review_acid Review Protocol for Acid Exposure (e.g., TFA) boc_loss->review_acid Yes review_reagents Review Reagents for Incompatibilities (e.g., metals, reducers) boc_loss->review_reagents No implement_changes Implement Corrective Actions & Rerun Experiment review_acid->implement_changes review_storage->implement_changes review_reagents->implement_changes

Caption: Troubleshooting workflow for stability issues.

Storage_Handling_Protocol cluster_storage Long-Term Storage cluster_usage Usage Protocol cluster_cleanup After Use storage Store at <= -20 C in Dark inert Backfill with Ar or N2 warm Equilibrate Vial to Room Temperature storage->warm desiccate Store in Desiccator weigh Weigh Desired Amount Quickly warm->weigh dissolve Dissolve in Anhydrous Solvent (e.g., DMSO) weigh->dissolve re_inert Backfill with Ar or N2 dissolve->re_inert re_store Return to <= -20 C Storage re_inert->re_store

Caption: Recommended storage and handling workflow.

References

Technical Support Center: Optimizing N-Azido-PEG4-N-Boc-N-PEG3-Boc Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for N-Azido-PEG4-N-Boc-N-PEG3-Boc click chemistry reactions.

Frequently Asked Questions (FAQs)

Q1: What are the essential components for a successful copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction?

A typical CuAAC reaction, a cornerstone of click chemistry, involves the following key components:

  • An azide-functionalized molecule (e.g., N-Azido-PEG4-N-Boc).

  • An alkyne-functionalized molecule (e.g., N-PEG3-Boc with a terminal alkyne).

  • A copper(I) catalyst, which is typically generated in situ from a copper(II) salt like copper(II) sulfate (B86663) (CuSO₄) and a reducing agent.

  • A reducing agent, most commonly sodium ascorbate (B8700270), to maintain the copper in its active Cu(I) oxidation state.[1]

  • A copper-chelating ligand to stabilize the Cu(I) catalyst, prevent oxidation, and enhance the reaction rate.[2]

  • A suitable buffer system to maintain pH and provide a compatible reaction environment.

Q2: Which buffers are recommended for CuAAC reactions, and which should be avoided?

For optimal results, it is crucial to select a buffer that does not interfere with the copper catalyst.

  • Recommended Buffers: Phosphate (B84403), HEPES, and carbonate buffers are generally compatible and recommended for CuAAC reactions.[2][3] Phosphate-buffered saline (PBS) is also a suitable choice.[4]

  • Buffers to Avoid: Tris buffer should be avoided as the tris(hydroxymethyl)aminomethane molecule can act as a competitive and inhibitory ligand for copper, which can hinder the reaction.[2][5] Buffers containing strong chelators like EDTA, strong bases, or thiols should also be avoided as they can interfere with the copper catalyst.[6]

Q3: What is the optimal pH range for a CuAAC reaction?

The CuAAC reaction is generally tolerant to a wide pH range, typically between 4 and 11.[7] However, for bioconjugation and reactions with sensitive molecules, a pH range of 6.5 to 8.0 is generally recommended to ensure stability of the biomolecules and optimal catalyst performance.[2][3] A good starting point for optimization is a pH of 7.0 to 7.5.[4]

Q4: Why is a ligand necessary, and which one should I choose?

A ligand is critical for a reliable and efficient CuAAC reaction. It stabilizes the active Cu(I) catalyst, preventing its oxidation to the inactive Cu(II) state and its disproportionation.[8] The ligand can also accelerate the reaction.

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): This is a highly recommended water-soluble ligand, particularly for reactions in aqueous buffers and for bioconjugation.[9] It is effective at protecting the Cu(I) catalyst and improving reaction efficiency.

  • TBTA (Tris(benzyltriazolylmethyl)amine): This is another effective ligand, but it is less soluble in water and may require the use of organic co-solvents like DMSO.[5]

Q5: What is the recommended order of addition for the reagents?

The order in which reagents are added can significantly impact the reaction's success. A generally accepted procedure is as follows:

  • In a separate tube, pre-mix the copper(II) sulfate (CuSO₄) and the ligand (e.g., THPTA) to allow for the formation of the copper-ligand complex.[2][10]

  • Add this premixed catalyst solution to the reaction mixture containing your azide (B81097) and alkyne substrates.

  • Initiate the reaction by adding the freshly prepared reducing agent (e.g., sodium ascorbate).[2][10]

Adding the ascorbate last is crucial to prevent the premature reduction of Cu(II) before the ligand has had a chance to coordinate, which could lead to the formation of insoluble copper species.[10]

Troubleshooting Guide

This section addresses common issues encountered during this compound click chemistry experiments and provides actionable solutions.

Problem Potential Cause(s) Solution(s)
Low or No Product Yield Inactive Catalyst: The Cu(I) catalyst is sensitive to oxygen and can be easily oxidized to the inactive Cu(II) state.[6]- Ensure your sodium ascorbate solution is freshly prepared.[11] - Degas your buffer and solvents by sparging with an inert gas (e.g., argon or nitrogen) before the reaction.[6][12] - If possible, perform the reaction under an inert atmosphere.[6] - Use a stabilizing ligand like THPTA in a 5-fold excess relative to the copper.[2]
Inhibitory Buffer Components: Your buffer may contain components that interfere with the copper catalyst.- Avoid Tris buffer and buffers with high concentrations of chelators (EDTA), strong bases, or thiols.[2][5][6] Switch to a recommended buffer like phosphate or HEPES.[3][4]
Impure Reagents: Impurities in your azide, alkyne, or solvents can negatively affect the reaction.- Use high-purity reagents and solvents. Consider purifying your starting materials if you suspect impurities.
Incorrect Stoichiometry: An inappropriate ratio of azide to alkyne can lead to incomplete conversion.- While a 1:1 ratio is theoretically sufficient, using a slight excess (1.1 to 1.5-fold) of one reagent (often the less precious one) can drive the reaction to completion.
Reaction Mixture Turns Cloudy or Precipitates Poor Solubility of Reagents: The PEGylated azide or alkyne may have limited solubility in the chosen buffer.- Add a co-solvent such as DMSO, DMF, or t-BuOH to improve solubility.[9][12][13] Start with a low percentage (e.g., 5-10%) and increase if necessary.
Precipitation of Copper Salts: Premature reduction of Cu(II) before ligand coordination can lead to the formation of insoluble copper species.- Follow the recommended order of reagent addition, ensuring the copper and ligand are pre-mixed before adding the sodium ascorbate.[2][10]
Degradation of Biomolecules (if applicable) Reactive Oxygen Species (ROS) Generation: The combination of Cu(II) and sodium ascorbate can generate ROS, which can damage sensitive biomolecules.[6]- The use of a copper-chelating ligand like THPTA can help minimize ROS formation.[6] - Add aminoguanidine (B1677879) to the reaction mixture to act as a scavenger for reactive byproducts of ascorbate oxidation.[2][13]
Inconsistent Results Variability in Reagent Preparation: Inconsistent concentrations of stock solutions can lead to variable results.- Prepare fresh stock solutions of sensitive reagents like sodium ascorbate for each experiment.[11] - Carefully calculate and measure the volumes of all reagents.

Experimental Protocols

Standard Protocol for CuAAC Reaction

This protocol provides a starting point for the click chemistry reaction between an azide-PEG-Boc and an alkyne-PEG-Boc derivative.

1. Preparation of Stock Solutions:

  • Azide-PEG-Boc: Prepare a 10 mM stock solution in DMSO or an appropriate buffer.

  • Alkyne-PEG-Boc: Prepare a 10 mM stock solution in DMSO or an appropriate buffer.

  • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.[1]

  • Ligand (THPTA): Prepare a 50 mM stock solution in deionized water.[1]

  • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution should be prepared fresh for each experiment.[1]

  • Reaction Buffer: Prepare a 1X solution of phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.4).

2. Reaction Setup:

  • In a microcentrifuge tube, add the azide-PEG-Boc and alkyne-PEG-Boc to the reaction buffer to achieve the desired final concentrations (e.g., 1 mM of each).

  • In a separate tube, pre-mix the CuSO₄ and THPTA solutions. For a final copper concentration of 0.1 mM, you would use a 5-fold excess of ligand (0.5 mM final concentration).[2]

  • Add the copper/ligand mixture to the reaction tube containing the azide and alkyne.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from 30 minutes to a few hours.[9]

  • Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS or TLC).

Protocol for Optimizing Buffer pH

This protocol outlines a method for determining the optimal pH for your specific CuAAC reaction.

1. Prepare a Series of Buffers:

  • Prepare a set of buffers (e.g., 100 mM sodium phosphate) with varying pH values, for example: 6.0, 6.5, 7.0, 7.5, and 8.0.

2. Set Up Parallel Reactions:

  • Set up a series of identical CuAAC reactions as described in the standard protocol above.

  • For each reaction, use one of the buffers from the prepared pH series.

3. Monitor and Analyze:

  • Allow the reactions to proceed for a set amount of time (e.g., 1 hour).

  • Quench the reactions (if necessary) and analyze the product yield for each pH condition using a quantitative method like HPLC or LC-MS.

4. Determine Optimal pH:

  • Compare the product yields across the different pH values to identify the optimal pH for your reaction.

Visualizations

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis stock_azide Azide-PEG-Boc Stock Solution mix Combine Azide, Alkyne, and Buffer stock_azide->mix stock_alkyne Alkyne-PEG-Boc Stock Solution stock_alkyne->mix stock_cu CuSO4 Stock Solution premix Pre-mix CuSO4 and THPTA stock_cu->premix stock_ligand THPTA Stock Solution stock_ligand->premix stock_asc Sodium Ascorbate Stock Solution (Fresh) initiate Initiate with Sodium Ascorbate stock_asc->initiate premix->mix Add Catalyst mix->initiate incubate Incubate at Room Temperature initiate->incubate monitor Monitor Progress (LC-MS, TLC) incubate->monitor product Purified Product monitor->product

Caption: Experimental workflow for a standard CuAAC reaction.

Troubleshooting_Tree start Low or No Product Yield? catalyst Check Catalyst Preparation start->catalyst Yes buffer Check Buffer Composition start->buffer Yes reagents Check Reagent Quality and Stoichiometry start->reagents Yes solubility Check Reagent Solubility start->solubility Yes fresh_asc Use Fresh Sodium Ascorbate? catalyst->fresh_asc no_tris Buffer is Tris-free? buffer->no_tris pure_reagents High Purity Reagents? reagents->pure_reagents cosolvent Add Co-solvent (DMSO)? solubility->cosolvent degas Degas Solvents? fresh_asc->degas Yes solution_catalyst Improve Catalyst Activity fresh_asc->solution_catalyst No ligand Using THPTA Ligand? degas->ligand Yes degas->solution_catalyst No ligand->solution_catalyst Yes ligand->solution_catalyst No solution_buffer Switch to Phosphate/HEPES no_tris->solution_buffer No solution_reagents Purify/Re-quantify Reagents pure_reagents->solution_reagents No solution_solubility Enhance Solubility cosolvent->solution_solubility Yes

Caption: Troubleshooting decision tree for low yield in CuAAC reactions.

CuAAC_Mechanism cu2 Cu(II)SO4 cu1 Cu(I) Catalyst cu2->cu1 Reduction ascorbate Sodium Ascorbate ascorbate->cu1 cu_acetylide Copper Acetylide Intermediate cu1->cu_acetylide alkyne Alkyne-PEG-Boc alkyne->cu_acetylide azide Azide-PEG-Boc triazole_complex Copper Triazolide Intermediate azide->triazole_complex cu_acetylide->triazole_complex triazole_complex->cu1 Catalyst Regeneration product Triazole Product triazole_complex->product Protonolysis

Caption: Simplified catalytic cycle of the CuAAC reaction.

References

Technical Support Center: Deprotection of N-Azido-PEG4-N-Boc-N-PEG3-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to confirm the successful deprotection of N-Azido-PEG4-N-Boc-N-PEG3-Boc. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common issues encountered during this critical step in your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to confirm the successful deprotection of the Boc group in this compound?

A1: The successful removal of the tert-butoxycarbonyl (Boc) group is typically confirmed using a combination of chromatographic and spectroscopic techniques. The most common and effective methods are:

  • Thin-Layer Chromatography (TLC): To visualize the disappearance of the starting material and the appearance of a more polar product.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To confirm the disappearance of the characteristic signal from the Boc group's protons.[1][2]

  • Mass Spectrometry (MS): To detect the expected mass change corresponding to the loss of the Boc group.[3]

Q2: Why is my Boc deprotection incomplete?

A2: Incomplete deprotection of Boc-protected PEG linkers can stem from several factors:

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis, and if the acid (commonly Trifluoroacetic Acid - TFA) is too weak or its concentration is too low, the reaction may not proceed to completion.[4]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process; short reaction times or low temperatures may not be sufficient for complete removal.[4]

  • Steric Hindrance: The bulky nature of the PEG chains can sterically hinder the acid's access to the Boc-protected amine, slowing the reaction rate.[4][5]

  • Solvent Issues: The choice of solvent is critical. Dichloromethane (B109758) (DCM) is commonly used, but ensuring your PEGylated compound is fully solvated is essential for an efficient reaction.[4]

Q3: I'm observing unexpected side products after deprotection. What could be the cause?

A3: A primary cause of side products is the generation of a reactive tert-butyl cation (t-Bu⁺) during the cleavage of the Boc group. This cation can alkylate nucleophilic sites on your molecule. For this compound, while the azide (B81097) and PEG ether linkages are generally stable, other sensitive functional groups in a larger molecular construct could be at risk. The use of scavengers, such as triisopropylsilane (B1312306) (TIS), can help to trap these reactive intermediates.[6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Incomplete Deprotection (Starting material still visible by TLC/LC-MS) 1. Insufficient acid concentration. 2. Inadequate reaction time. 3. Steric hindrance from PEG chains.1. Increase the concentration of TFA (e.g., from 20% to 50% in DCM).[4] 2. Extend the reaction time and monitor progress every 30-60 minutes.[4] 3. Consider gentle heating if the molecule is stable, but proceed with caution.
Streaking on TLC Plate PEGylated compounds are known to streak on silica (B1680970) gel due to their polarity and multiple interaction points.[7]Use a more polar solvent system, such as a gradient of methanol (B129727) in dichloromethane. Staining with a PEG-specific stain like modified Dragendorff reagent can improve visualization.[7]
Difficulty in Isolating the Deprotected Product The resulting amine is a TFA salt, which may have different solubility properties. The product may also be water-soluble.After removing excess TFA, co-evaporate with toluene (B28343) to remove residual acid.[4] If the free amine is required, perform a careful aqueous basic wash (e.g., with saturated NaHCO₃), but be mindful of potential hydrolysis if other sensitive functional groups are present.[4][8]
Observation of a Product with +56 Da by Mass Spectrometry S-Alkylation of sulfur-containing residues (if present in a larger molecule) or alkylation of other nucleophiles by the tert-butyl cation.[5]Add a scavenger like triisopropylsilane (TIS) or triethylsilane (TES) to the reaction mixture to quench the tert-butyl cation.[9]

Confirmation of Deprotection: Data Presentation

Successful deprotection of this compound will result in predictable changes in analytical data.

Analytical Technique This compound (Starting Material) N-Azido-PEG4-NH-PEG3-Boc (Deprotected Product)
¹H NMR Presence of a sharp singlet at ~1.4-1.5 ppm, integrating to 9 protons (the tert-butyl group of Boc).[1][10]Disappearance of the singlet at ~1.4-1.5 ppm.[11] A downfield shift of the protons on the carbons adjacent to the newly formed amine may also be observed.
Mass Spectrometry (MS) Expected [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of the starting material.A decrease in mass of 100.12 Da, corresponding to the loss of the Boc group (C₅H₉O₂).
Thin-Layer Chromatography (TLC) A single spot with a specific Rf value.A new, more polar spot with a lower Rf value. The starting material spot should be absent.

Experimental Protocols

Protocol 1: Boc Deprotection using TFA in DCM
  • Dissolve the this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). If your molecule contains other acid-sensitive groups, consider adding a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[4]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS every hour until the starting material is consumed (typically 1-4 hours).[12]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • To remove residual TFA, add toluene and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[4]

  • The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized. For neutralization, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[4]

Protocol 2: Monitoring Deprotection by Thin-Layer Chromatography (TLC)
  • Prepare a TLC chamber with a suitable mobile phase. For PEGylated compounds, a mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 9:1 or 8:2 v/v) is a good starting point.

  • On a silica gel TLC plate, spot the starting material (a small amount dissolved in DCM) as a reference.

  • At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture, quench it with a drop of saturated sodium bicarbonate solution, and spot it on the TLC plate.

  • Develop the TLC plate in the prepared chamber.

  • Visualize the spots. Since the azide and PEG moieties may not be strongly UV-active, staining is recommended. A modified Dragendorff stain is effective for visualizing PEG compounds.[7] Alternatively, a ninhydrin (B49086) stain can be used to specifically visualize the newly formed primary amine, which will appear as a colored spot.

  • Successful deprotection is indicated by the disappearance of the starting material spot and the appearance of a new, more polar (lower Rf) spot.

Protocol 3: Confirmation by ¹H NMR Spectroscopy
  • After the work-up of the deprotection reaction, dissolve a small sample of the dried product in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O).

  • Acquire a ¹H NMR spectrum.

  • Confirm the disappearance of the large singlet corresponding to the nine equivalent protons of the Boc group's tert-butyl moiety, which typically appears around 1.4-1.5 ppm.[1][11]

  • Observe for shifts in the signals of protons adjacent to the newly deprotected amine, which are expected to shift downfield due to the change in the electronic environment.

Protocol 4: Confirmation by Mass Spectrometry (LC-MS)
  • Prepare a dilute solution of your starting material and the final product in a suitable solvent for LC-MS analysis (e.g., acetonitrile/water with 0.1% formic acid).

  • Inject the samples into the LC-MS system.

  • Analyze the mass spectra for the starting material and the final product.

  • Confirm the presence of the expected molecular ion peak for the starting material.

  • In the spectrum of the final product, confirm the absence of the starting material's molecular ion peak and the presence of a new peak corresponding to the mass of the deprotected product (a loss of 100.12 Da).

Visualizations

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation cluster_analysis Analysis & Confirmation start Dissolve this compound in DCM cool Cool to 0°C start->cool add_tfa Add TFA (and scavenger if needed) cool->add_tfa react Stir and warm to RT add_tfa->react monitor Monitor by TLC/LC-MS react->monitor complete Reaction Complete? monitor->complete complete->react No concentrate Concentrate under reduced pressure complete->concentrate Yes coevaporate Co-evaporate with Toluene (3x) concentrate->coevaporate product Product (TFA Salt) coevaporate->product analysis Confirm by NMR & Mass Spec product->analysis

Caption: Experimental workflow for the deprotection of this compound.

Boc_Deprotection_Mechanism Starting_Material R-NH-Boc Protonation Protonated Intermediate Starting_Material->Protonation + H+ Carbocation tert-Butyl Cation Protonation->Carbocation Carbamic_Acid Carbamic Acid Intermediate Protonation->Carbamic_Acid Isobutylene Isobutylene Carbocation->Isobutylene - H+ Product R-NH3+ Carbamic_Acid->Product CO2 CO2 Carbamic_Acid->CO2

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.

Troubleshooting_Tree Start Is deprotection incomplete? Check_Time Increase reaction time? Start->Check_Time Yes Success Deprotection Successful Start->Success No Check_Acid Increase acid concentration? Check_Time->Check_Acid No Action_Time Extend reaction for 1-2 hours and re-analyze Check_Time->Action_Time Yes Check_Solvent Is the compound fully dissolved? Check_Acid->Check_Solvent No Action_Acid Increase TFA from 20% to 50% and re-analyze Check_Acid->Action_Acid Yes Action_Solvent Try alternative solvent or increase solvent volume Check_Solvent->Action_Solvent No Consult Consult senior chemist or technical support Check_Solvent->Consult Yes Action_Time->Start Action_Acid->Start Action_Solvent->Start

Caption: Troubleshooting decision tree for incomplete Boc deprotection.

References

avoiding hydrolysis of NHS esters in reactions with deprotected N-Azido-PEG4-N-Boc-N-PEG3-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for researchers using NHS esters in conjugation reactions with deprotected N-Azido-PEG4-N'-Boc-PEG3-amine linkers.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting an NHS ester with my deprotected PEG-amine?

The optimal pH for the reaction is between 7.2 and 8.5.[1] Within this range, the primary amine of your deprotected PEG linker is sufficiently nucleophilic to react efficiently with the NHS ester. At lower pH values, the amine becomes protonated and less reactive.[2] At pH values above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which will compete with your desired reaction and reduce the overall yield.[1][3]

Q2: Which buffer should I use for the conjugation reaction?

It is crucial to use a buffer that does not contain primary amines, as these will compete with your PEG-amine for reaction with the NHS ester. Recommended buffers include phosphate-buffered saline (PBS), borate (B1201080) buffer, or sodium bicarbonate buffer.[1][4] Avoid using Tris-based buffers (e.g., TBS) for the reaction itself, although they can be used to quench the reaction.[1]

Q3: How should I prepare my NHS ester and deprotected PEG-amine for the reaction?

NHS esters are sensitive to moisture and should be dissolved in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) immediately before use.[4] Do not prepare stock solutions of NHS esters in aqueous buffers for storage, as they will hydrolyze over time.[4] Your deprotected PEG-amine, which is typically a TFA salt after Boc deprotection, should be dissolved in the chosen reaction buffer. It may be necessary to neutralize the TFA salt with a non-amine base to achieve the optimal reaction pH.

Q4: Will the azide (B81097) group on my PEG linker interfere with the NHS ester reaction?

The azide group is generally stable under the conditions used for NHS ester-amine coupling and will not interfere with the reaction.[5][6] Low concentrations of sodium azide (≤ 3 mM) are also tolerated in the reaction buffer.[1] The azide functional group is intended for subsequent conjugation steps, such as click chemistry.[5][6]

Q5: What are the main side reactions to be aware of?

The primary side reaction is the hydrolysis of the NHS ester, where it reacts with water to form an unreactive carboxylic acid. This reaction is accelerated at higher pH and temperature. Another potential issue is the reaction of the NHS ester with other nucleophiles that may be present in your sample.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Conjugation Yield 1. Hydrolysis of NHS ester: The NHS ester has degraded due to moisture or prolonged exposure to aqueous buffer before reacting with the amine.- Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use.- Ensure the reaction pH is within the optimal range (7.2-8.5).- Decrease the reaction temperature (e.g., perform the reaction at 4°C, but for a longer duration).
2. Suboptimal pH: The reaction buffer pH is too low, leading to protonation and reduced nucleophilicity of the PEG-amine.- Carefully adjust the pH of the reaction mixture to be between 7.2 and 8.5 using a non-amine base if necessary.
3. Presence of competing amines: The reaction buffer (e.g., Tris) or other components in the reaction mixture contain primary amines.- Use an amine-free buffer such as PBS or borate buffer.- Purify the deprotected PEG-amine to remove any residual primary amines from previous steps.
4. Steric hindrance: The PEG chains may sterically hinder the reaction between the NHS ester and the amine.- Increase the reaction time.- Consider using a longer linker on either the NHS ester or the amine to increase the distance between the reactive groups.
Multiple Products or Smearing on Gel/Chromatogram 1. Incomplete Boc deprotection: The starting material contains a mixture of protected and deprotected PEG-amine.- Ensure the Boc deprotection reaction goes to completion by monitoring with an appropriate analytical technique (e.g., TLC, LC-MS).- Purify the deprotected PEG-amine before the NHS ester coupling reaction.
2. Reaction with other functional groups: Although less common, at higher pH values, NHS esters can react with other nucleophiles.- Maintain the reaction pH in the optimal range of 7.2-8.5.
No Reaction 1. Inactive NHS ester: The NHS ester has completely hydrolyzed.- Use a fresh vial of the NHS ester reagent.- Test the activity of the NHS ester with a simple primary amine.
2. Incorrect deprotection of PEG-amine: The Boc group was not successfully removed, so there is no primary amine available to react.- Verify the deprotection of the PEG-amine using an appropriate analytical method (e.g., NMR, mass spectrometry).

Quantitative Data

Table 1: Half-life of NHS Ester Hydrolysis at Various pH Values

pHTemperature (°C)Half-life
7.004-5 hours[1][3]
8.0Room Temperature180 minutes[7]
8.5Room Temperature130 minutes[7]
8.6410 minutes[1][3]
9.0Room Temperature125 minutes[7]

Table 2: Comparison of Amidation vs. Hydrolysis Half-life for a Porphyrin-NHS Ester

pHAmidation t1/2 (minutes)Hydrolysis t1/2 (minutes)
8.080210
8.520180
9.010125
Data from a study with a porphyrin-NHS ester and mPEG4-NH2, demonstrating that amidation is significantly faster than hydrolysis under these conditions.[7]

Experimental Protocols

Protocol 1: Boc Deprotection of N-Azido-PEG4-N'-Boc-PEG3-amine

  • Dissolution: Dissolve the Boc-protected PEG linker in dichloromethane (B109758) (DCM) to a concentration of 0.1–0.2 M.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acidification: Add trifluoroacetic acid (TFA) to a final concentration of 20–50% (v/v).

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1–2 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Co-evaporate with toluene (B28343) (3 times) to remove residual TFA.

    • The resulting TFA salt of the deprotected amine can be used directly or neutralized by dissolving the residue in a suitable organic solvent and washing with a saturated aqueous solution of sodium bicarbonate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[8]

Protocol 2: NHS Ester Coupling with Deprotected PEG-Amine

  • Prepare PEG-Amine Solution: Dissolve the deprotected N-Azido-PEG4-PEG3-amine in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) to a concentration of 1-10 mg/mL.

  • Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration that will allow for a 5- to 20-fold molar excess over the PEG-amine.

  • Reaction: Add the dissolved NHS ester solution to the PEG-amine solution while gently vortexing. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding an amine-containing buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted labeling reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).

Visualizations

ReactionPathway NHS_Ester NHS Ester Intermediate Tetrahedral Intermediate NHS_Ester->Intermediate Nucleophilic Attack Deprotected_PEG_Amine Deprotected N-Azido-PEG4-PEG3-Amine Deprotected_PEG_Amine->Intermediate Product Stable Amide Bond (Conjugate) Intermediate->Product Collapse of Intermediate NHS_Leaving_Group N-Hydroxysuccinimide Intermediate->NHS_Leaving_Group CompetingReactions cluster_desired Desired Reaction (Aminolysis) cluster_side Side Reaction (Hydrolysis) NHS_Ester_A NHS Ester Amide_Product Amide Conjugate NHS_Ester_A->Amide_Product k_amine PEG_Amine PEG-Amine NHS_Ester_H NHS Ester Carboxylic_Acid Inactive Carboxylic Acid NHS_Ester_H->Carboxylic_Acid k_hydrolysis Water Water (OH-) NHS_Ester_Start Starting NHS Ester NHS_Ester_Start->NHS_Ester_A NHS_Ester_Start->NHS_Ester_H

References

Technical Support Center: N-Azido-PEG4-Amine and N-Boc-N-PEG3-Acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the conjugation of N-Azido-PEG4-amine to N-Boc-N-PEG3-acid.

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation process in a question-and-answer format, with a focus on the impact of molar ratio.

Question 1: My conjugation yield is significantly lower than expected. What are the primary factors related to molar ratio that I should investigate?

Low conjugation yield is a frequent issue and can often be traced back to the stoichiometry of the reactants. Here are the key aspects to consider:

  • Insufficient Molar Excess of N-Azido-PEG4-amine: In many conjugation reactions, using a molar excess of the amine-containing PEG helps to drive the reaction to completion. If you are using a 1:1 molar ratio, it is possible that not all of the N-Boc-N-PEG3-acid is being consumed.

  • Suboptimal EDC/NHS to Carboxyl Molar Ratio: The activation of the carboxyl group on N-Boc-N-PEG3-acid by EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) is a critical step. An insufficient amount of these coupling agents will lead to incomplete activation and consequently, low conjugation efficiency.

  • Hydrolysis of Activated Ester: The NHS-ester intermediate is susceptible to hydrolysis. If the addition of the N-Azido-PEG4-amine is delayed after the activation step, a significant portion of the activated carboxyl groups may be quenched, leading to lower yields.

Question 2: I am observing a significant amount of unreacted starting material. How can I optimize the molar ratios to improve conversion?

Observing unreacted starting materials is a clear indication that the reaction has not gone to completion. To address this, consider the following optimization strategies:

  • Increase the Molar Ratio of N-Azido-PEG4-amine: A common starting point for optimization is to increase the molar ratio of the amine-PEG to the carboxyl-PEG. You can perform a series of small-scale reactions with varying molar ratios (e.g., 1.2:1, 1.5:1, 2:1 of amine:acid) to determine the optimal excess that maximizes the yield of the desired conjugate.

  • Optimize the Molar Ratio of Coupling Agents: Ensure you are using a sufficient excess of EDC and NHS. A typical starting point is a 1.5 to 2-fold molar excess of both EDC and NHS relative to the N-Boc-N-PEG3-acid.

  • Stepwise Addition: In some cases, adding the N-Azido-PEG4-amine in portions can help to maintain a higher effective concentration throughout the reaction, which can improve the overall yield.

Question 3: My final product is difficult to purify, with multiple PEGylated species present. How can molar ratio control help?

The presence of multiple PEGylated species, such as di- or multi-conjugated products, can complicate purification. While the specific conjugation in this topic is a 1:1 reaction, in broader PEGylation contexts, controlling the molar ratio is key to minimizing side products. For this specific conjugation, issues might arise from side reactions if the starting materials are not pure. However, the principle of molar ratio control is crucial. For instance, in protein PEGylation, a higher molar excess of the PEGylating agent can lead to a higher degree of PEGylation (e.g., di- or tri-PEGylated species instead of the desired mono-PEGylated product).[1][2]

Question 4: Can the order of addition of reagents impact the outcome of the reaction?

Yes, the order of addition is critical, especially in a two-step EDC/NHS coupling reaction. The recommended procedure is to first activate the carboxyl groups on the N-Boc-N-PEG3-acid with EDC and NHS. This is typically done at a slightly acidic pH (around 6.0) to optimize the activation step. Following the activation, the N-Azido-PEG4-amine is added, and the pH is raised to 7.2-7.5 to facilitate the nucleophilic attack of the amine on the NHS-ester. This two-step process minimizes the side reactions of EDC and improves the overall efficiency of the conjugation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting molar ratio for the conjugation of N-Azido-PEG4-amine to N-Boc-N-PEG3-acid?

A good starting point is to use a slight molar excess of the N-Azido-PEG4-amine, for example, a 1.2:1 to 1.5:1 molar ratio of amine to acid. For the coupling agents, a 1.5 to 2-fold molar excess of EDC and NHS relative to the N-Boc-N-PEG3-acid is recommended.

Q2: How does pH affect the conjugation reaction?

The pH is a critical parameter. The activation of the carboxyl group with EDC is more efficient at a slightly acidic pH (e.g., MES buffer at pH 6.0). However, the reaction of the primary amine with the NHS-activated ester is more efficient at a slightly basic pH (e.g., PBS buffer at pH 7.2-7.5). Therefore, a two-step reaction with a pH shift is often employed for optimal results.

Q3: What solvents are suitable for this conjugation reaction?

The choice of solvent depends on the solubility of your PEG derivatives. Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly used to dissolve the PEG linkers and coupling agents. The reaction with the amine is often carried out in an aqueous buffer like phosphate-buffered saline (PBS).

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can be used to track the consumption of the starting materials and the formation of the desired product.

Q5: What are the common methods for purifying the final conjugate?

Purification can typically be achieved using size-exclusion chromatography (SEC) or dialysis. The choice of method will depend on the size difference between the final conjugate and any unreacted starting materials or byproducts.

Data Presentation: Impact of Molar Ratio on Conjugation Efficiency

Molar Ratio (PEG-linker : Substrate)Yield of Mono-conjugated Product (%)Formation of Multi-conjugated Species
1:1~60%Low
3:1~83%Moderate[2]
5:1~86%Increased[1][2]
10:1>90% (may vary)High

Note: This data is illustrative and the optimal molar ratio for your specific conjugation should be determined experimentally.

Experimental Protocols

Detailed Methodology for EDC/NHS Mediated Conjugation

This protocol provides a general procedure for the conjugation of N-Azido-PEG4-amine to N-Boc-N-PEG3-acid.

Materials:

  • N-Azido-PEG4-amine

  • N-Boc-N-PEG3-acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., Size-Exclusion Chromatography)

Procedure:

  • Preparation of Reagents:

    • Dissolve N-Boc-N-PEG3-acid in Activation Buffer to a final concentration of 10 mg/mL.

    • Immediately before use, prepare stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

    • Dissolve N-Azido-PEG4-amine in Coupling Buffer to a concentration that will result in the desired molar ratio when added to the reaction mixture.

  • Activation of Carboxyl Groups:

    • To the solution of N-Boc-N-PEG3-acid, add a 1.5 to 2-fold molar excess of EDC and NHS from the stock solutions.

    • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.

  • Conjugation Reaction:

    • Add the solution of N-Azido-PEG4-amine to the activated N-Boc-N-PEG3-acid solution. A 1.2 to 1.5-fold molar excess of the amine is a good starting point.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer if necessary.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate from unreacted starting materials and byproducts using an appropriate method such as size-exclusion chromatography.

Mandatory Visualization

G cluster_prep Reagent Preparation cluster_reaction Conjugation Steps cluster_purification Purification & Analysis prep_acid Dissolve N-Boc-N-PEG3-acid in Activation Buffer (pH 6.0) activation Activation: Add EDC and NHS to N-Boc-N-PEG3-acid (15-30 min at RT) prep_acid->activation prep_amine Dissolve N-Azido-PEG4-amine in Coupling Buffer (pH 7.2-7.5) conjugation Conjugation: Add N-Azido-PEG4-amine (2h at RT or overnight at 4°C) prep_amine->conjugation prep_coupling Prepare fresh EDC and NHS stock solutions in DMF/DMSO prep_coupling->activation activation->conjugation quenching Quenching: Add Tris-HCl to stop the reaction (15-30 min at RT) conjugation->quenching purify Purify conjugate using Size-Exclusion Chromatography quenching->purify analyze Analyze final product (HPLC, LC-MS) purify->analyze

Caption: Experimental workflow for the EDC/NHS mediated conjugation.

G acid N-Boc-N-PEG3-COOH (Carboxyl-PEG) activated_ester N-Boc-N-PEG3-CO-NHS (Activated NHS Ester) acid->activated_ester + EDC/NHS (Activation) amine N3-PEG4-NH2 (Amine-PEG) final_product N-Azido-PEG4-NH-CO-PEG3-N-Boc (Final Conjugate) amine->final_product edc_nhs EDC / NHS edc_nhs->activated_ester activated_ester->final_product + N3-PEG4-NH2 (Conjugation) byproduct EDC-urea + NHS activated_ester->byproduct - NHS

Caption: Chemical reaction pathway for the conjugation.

References

Validation & Comparative

A Comparative Guide to the NMR Analysis of N-Azido-PEG4-N-Boc-N-PEG3-Boc and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) characteristics of the branched polyethylene (B3416737) glycol (PEG) linker, N-Azido-PEG4-N-Boc-N-PEG3-Boc, and its closely related analogs. Due to the absence of publicly available experimental NMR data for the specific title compound, this guide presents a predicted analysis based on the well-established chemical shifts of its constituent functional groups and data from structurally similar molecules. This information is intended to aid researchers in the identification, characterization, and quality control of these versatile linkers used in bioconjugation, proteomics, and the development of therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Performance Comparison: Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted quantitative ¹H and ¹³C NMR data for this compound and two common, commercially available alternatives. The chemical shifts are estimated based on the analysis of similar PEGylated compounds and known functional group effects. All data are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Note: The data presented below is predicted and should be used as a reference. Actual experimental values may vary based on solvent, concentration, and instrument calibration.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

AssignmentThis compound (Predicted)N-(Azido-PEG4)-N-Boc-PEG3-t-butyl ester (Analog 1)N-(Azido-PEG3)-N-Boc-PEG4-acid (Analog 2)
-C(CH₃)₃ (Boc)~1.45 (s, 9H)~1.45 (s, 9H)~1.45 (s, 9H)
-C(CH₃)₃ (t-butyl ester)N/A~1.44 (s, 9H)N/A
-CH₂-N₃ ~3.38 (t, 2H)~3.38 (t, 2H)~3.38 (t, 2H)
PEG Backbone (-O-CH₂-CH₂-O-)~3.65 (s, ~40H)~3.65 (s, ~24H)~3.65 (s, ~24H)
-N(CH₂CH₂O-)₂ (at branch)~3.55 (m, 4H)~3.55 (m, 4H)~3.55 (m, 4H)
-CH₂-COOtBu / -CH₂-COOH N/A~2.45 (t, 2H)~2.50 (t, 2H)
-CH₂-CH₂-COOtBu / COOH N/A~1.85 (p, 2H)~1.90 (p, 2H)

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

AssignmentThis compound (Predicted)N-(Azido-PEG4)-N-Boc-PEG3-t-butyl ester (Analog 1)N-(Azido-PEG3)-N-Boc-PEG4-acid (Analog 2)
-C(CH₃)₃ (Boc)~28.4 ppm~28.4 ppm~28.4 ppm
-C(CH₃)₃ (t-butyl ester)N/A~28.1 ppmN/A
-CH₂-N₃ ~50.7 ppm~50.7 ppm~50.7 ppm
PEG Backbone (-O-CH₂-CH₂-O-)~70.5 ppm~70.5 ppm~70.5 ppm
-N(CH₂CH₂O-)₂ (at branch)~49.5 ppm~49.5 ppm~49.5 ppm
-C(CH₃)₃ (Boc)~79.5 ppm~79.5 ppm~79.5 ppm
-C(CH₃)₃ (t-butyl ester)N/A~80.4 ppmN/A
C=O (Boc)~155.6 ppm~155.6 ppm~155.6 ppm
C=O (Ester / Acid)N/A~172.8 ppm~175.9 ppm
-CH₂-COO- N/A~35.8 ppm~35.5 ppm

Experimental Protocols

A consistent and detailed methodology is crucial for obtaining high-quality, reproducible NMR data for PEGylated compounds.

Protocol for NMR Sample Preparation and Analysis
  • Handling and Environment:

    • PEG compounds are often hygroscopic. Handle the linker and deuterated solvent inside a glove box or a dry box with an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

    • Use high-purity deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), that has been dried over molecular sieves.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the PEG linker into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

    • Gently vortex or swirl the vial until the sample is completely dissolved.

    • To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Securely cap the NMR tube to prevent solvent evaporation and atmospheric moisture ingress.

  • NMR Spectrometer Setup and Data Acquisition:

    • Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer.

    • Temperature: Ensure the spectrometer is operating at a stable temperature, typically 298 K (25 °C).

    • Locking and Shimming: Insert the sample, lock onto the deuterium (B1214612) signal of the solvent, and perform automatic or manual shimming to optimize the magnetic field homogeneity.

    • ¹H NMR Acquisition:

      • Acquire a standard one-dimensional proton spectrum.

      • Use a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.

      • Set the spectral width to cover a range from approximately -1 to 10 ppm.

      • Process the data with an exponential multiplication (line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled ¹³C spectrum.

      • A larger number of scans will be required (typically 1024 or more) due to the low natural abundance of ¹³C.

      • Set the spectral width to cover a range from approximately 0 to 200 ppm.

Visualizations

The following diagrams illustrate the molecular structures and a typical workflow for the analysis of these branched PEG linkers.

Molecular Structures of Branched PEG Linkers cluster_0 Target Molecule cluster_1 Commercial Analogs Target This compound (Predicted Structure) Analog1 N-(Azido-PEG4)-N-Boc-PEG3-t-butyl ester Analog2 N-(Azido-PEG3)-N-Boc-PEG4-acid

Caption: Structures of the target molecule and its common analogs.

NMR Analysis Workflow A Weigh 5-10 mg of PEG Linker B Dissolve in 0.7 mL Dried Deuterated Solvent (e.g., CDCl3) A->B C Transfer to NMR Tube B->C D Acquire Data (400 MHz Spectrometer) C->D E ¹H NMR Spectrum D->E F ¹³C NMR Spectrum D->F G Process Data (Phase & Baseline Correction) E->G F->G H Integrate Peaks & Assign Chemical Shifts G->H I Structural Confirmation & Purity Assessment H->I

Caption: A typical experimental workflow for NMR analysis.

Logical Comparison of Linker Features Center Branched PEG Linker (N-PEG-N-PEG) Azide Azide Terminus (Click Chemistry) Center->Azide Boc Boc-Protected Amine (Orthogonal Deprotection) Center->Boc Terminal Variable Terminus Center->Terminal Boc_Terminus Boc-Protected Amine (Target Molecule) Terminal->Boc_Terminus Ester_Terminus t-Butyl Ester (Analog 1) Terminal->Ester_Terminus Acid_Terminus Carboxylic Acid (Analog 2) Terminal->Acid_Terminus

Caption: Key functional features of the compared PEG linkers.

A Comparative Guide to PROTAC Linkers: Evaluating N-Azido-PEG4-N-Boc-N-PEG3-Boc in the Landscape of Protein Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. The linker, a seemingly simple component connecting the target-binding and E3 ligase-recruiting moieties, is a critical determinant of a PROTAC's efficacy. Its composition, length, and flexibility profoundly influence physicochemical properties, cell permeability, and the stability of the crucial ternary complex, ultimately dictating the success of targeted protein degradation.

This guide provides an objective comparison of N-Azido-PEG4-N-Boc-N-PEG3-Boc with other common PROTAC linkers, supported by experimental data from literature. We will delve into the key performance attributes of different linker types, present detailed experimental protocols for their evaluation, and visualize complex biological pathways and workflows.

The Central Role of the PROTAC Linker

The linker is not a passive spacer but an active contributor to the PROTAC's mechanism of action.[1][2] An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[3] This proximity is essential for the efficient transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[4][5] The linker's characteristics—such as length, rigidity, and hydrophilicity—dictate the spatial orientation of the target protein and the E3 ligase, directly impacting the efficiency of ubiquitination and subsequent degradation.[6]

Profiling this compound

This compound is a polyethylene (B3416737) glycol (PEG)-based PROTAC linker.[7] Its key features include:

  • PEG Backbone: The PEG composition imparts hydrophilicity, which can enhance the solubility of the resulting PROTAC molecule.[8] This is a crucial property, as PROTACs are often large molecules that can suffer from poor solubility.

  • Azide (B81097) Group: The terminal azide group facilitates "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[7] This allows for the modular and efficient synthesis of PROTACs, enabling the rapid generation of a library of degraders with different components.

  • Boc Protection: The Boc (tert-butyloxycarbonyl) protecting group allows for controlled, stepwise synthesis, ensuring that the linker is attached to the desired moieties in the correct sequence.

Comparative Analysis of PROTAC Linker Classes

PROTAC linkers are broadly categorized into flexible linkers, such as PEG and alkyl chains, and rigid linkers, which often incorporate cyclic structures.[2][8] The choice of linker type has a significant impact on the PROTAC's performance.

Flexible Linkers: PEG vs. Alkyl Chains

Flexible linkers are the most commonly used in PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.[9]

  • PEG Linkers: As seen in this compound, PEG linkers are hydrophilic and can improve a PROTAC's solubility and cell permeability.[2] The length of the PEG chain is a critical parameter that must be optimized for each target protein and E3 ligase pair to ensure efficient ternary complex formation.[10]

  • Alkyl Chains: These are simple hydrocarbon chains that offer a high degree of conformational flexibility.[2] While synthetically straightforward, they are generally more hydrophobic than PEG linkers, which can impact the solubility of the PROTAC.[2] However, in some cases, the increased lipophilicity of alkyl linkers can enhance membrane permeability.

Rigid Linkers

Rigid linkers, which often incorporate structures like piperazine, piperidine, or aromatic rings, introduce conformational constraints.[2] This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[2]

Data Presentation: Performance Comparison of Linker Types

The following tables summarize representative quantitative data from various studies, illustrating the impact of linker type and length on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.

Table 1: Impact of Linker Length on Degradation Efficiency

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4VHLPEG8~100~70[11]
BRD4VHLPEG11~25>90[11]
BRD4VHLPEG14~100~80[11]
ERαN/AAlkyl9>1000~20[12]
ERαN/AAlkyl12~500~60[12]
ERαN/AAlkyl16~250~80[12]
ERαN/AAlkyl20>1000~40[12]

Table 2: Comparison of Flexible vs. Rigid Linkers

Target ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)Reference
BRD4CRBNFlexible (PEG)<500>90[9]
BRD4CRBNFlexible (PEG)>5000<20[9]
CRBNVHLAlkylConcentration-dependent decreaseN/A[9]
CRBNVHLPEG (3 units)Weak degradationN/A[9]

Experimental Protocols

To systematically evaluate and compare the efficiency of different PROTAC linkers, a well-defined experimental workflow is essential. This workflow should encompass the assessment of key parameters, from initial binding to final protein degradation.

Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps for treating cells with a PROTAC and quantifying the degradation of the target protein.[13]

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC compound or vehicle control for a predetermined time (e.g., 24 hours).[14]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[14]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples, add Laemmli sample buffer, and boil to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]

  • Immunoblotting: Block the membrane and then incubate with the primary antibody overnight. Wash the membrane and incubate with the HRP-conjugated secondary antibody.[14]

  • Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.[14]

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to predict passive transcellular permeability.[15]

Principle: The assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[15][16]

Procedure:

  • Prepare Solutions: Prepare the test compound in a suitable buffer.[17]

  • Prepare Plates: Add buffer to the acceptor plate wells. Coat the membrane of the donor plate with a lipid solution (e.g., lecithin (B1663433) in dodecane).[17]

  • Add Compound: Add the test compound solution to the donor plate wells.[17]

  • Incubate: Place the donor plate into the acceptor plate and incubate for a set period (e.g., 10-20 hours).[17]

  • Analyze: Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.[18]

  • Calculate Permeability: Calculate the Papp value.

NanoBRET™ Ternary Complex Assay in Live Cells

This assay allows for the detection and characterization of ternary complex formation in a physiological cellular environment.[19]

Principle: The assay utilizes NanoBRET™ (Bioluminescence Resonance Energy Transfer) technology. The target protein is fused to NanoLuc® luciferase (the donor), and a component of the E3 ligase (e.g., VHL or CRBN) is fused to HaloTag® (the acceptor), which is labeled with a fluorescent ligand. PROTAC-mediated formation of the ternary complex brings the donor and acceptor into close proximity, resulting in energy transfer and a BRET signal.[20]

Procedure:

  • Cell Transfection: Co-transfect cells with expression vectors for the NanoLuc®-target protein and HaloTag®-E3 ligase fusions.[19]

  • Cell Plating: Plate the transfected cells in a suitable assay plate.

  • Labeling: Add the HaloTag® NanoBRET™ ligand to label the HaloTag® fusion protein.

  • Add PROTAC and Substrate: Add the PROTAC at various concentrations, followed by the NanoBRET™ Nano-Glo® Substrate.

  • Measure BRET Signal: Measure the donor and acceptor emission signals using a luminometer capable of detecting BRET.

  • Data Analysis: Calculate the BRET ratio and plot it against the PROTAC concentration to determine the potency of ternary complex formation.

Mandatory Visualizations

The following diagrams illustrate the key biological pathway and experimental workflows discussed in this guide.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PolyUbPOI Poly-ubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ub Ubiquitin Ub->E3 Proteasome 26S Proteasome PolyUbPOI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation Western_Blot_Workflow Start Start: Cell Culture Treatment PROTAC Treatment Start->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis SDSPAGE SDS-PAGE Lysis->SDSPAGE Transfer Protein Transfer to Membrane SDSPAGE->Transfer Immunoblot Immunoblotting (Antibodies) Transfer->Immunoblot Detection Signal Detection & Analysis Immunoblot->Detection End End: Quantify Degradation Detection->End Linker_Properties_Relationship cluster_linker Linker Properties cluster_protac PROTAC Performance Length Length TernaryComplex Ternary Complex Stability Length->TernaryComplex Composition Composition (PEG, Alkyl, etc.) Solubility Solubility Composition->Solubility Permeability Cell Permeability Composition->Permeability Flexibility Flexibility/Rigidity Flexibility->TernaryComplex Efficacy Degradation Efficacy (DC50, Dmax) Solubility->Efficacy Permeability->Efficacy TernaryComplex->Efficacy

References

A Comparative Guide to Non-Cleavable and Cleavable Linkers in Bioconjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is a critical determinant of the efficacy and safety profile of bioconjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker, which connects the targeting moiety to the payload, governs the stability of the conjugate in circulation and the mechanism of payload release. This guide provides an objective comparison of a non-cleavable linker, N-Azido-PEG4-N-Boc-N-PEG3-Boc, and various classes of cleavable linkers, supported by representative experimental data and detailed methodologies.

Executive Summary

This compound is a non-cleavable, polyethylene (B3416737) glycol (PEG)-based linker primarily utilized in the synthesis of PROTACs. Its non-cleavable nature imparts high stability in biological systems. Payloads attached via this type of linker are typically released through the complete degradation of the targeting protein.

Cleavable linkers , in contrast, are designed to release their payload upon encountering specific physiological triggers within the target cell or tumor microenvironment. This controlled release is mediated by mechanisms such as enzymatic cleavage, pH sensitivity, or reduction by intracellular glutathione (B108866).

The choice between a non-cleavable and a cleavable linker profoundly impacts the bioconjugate's stability, potency, and potential for off-target toxicity. This guide will delve into a comparative analysis of these two linker strategies.

Performance Comparison: A Data-Driven Analysis

The following tables summarize quantitative data from various preclinical studies to facilitate a comparison between non-cleavable PEG linkers and different types of cleavable linkers. It is important to note that the data is compiled from multiple sources and not from a single head-to-head study, thus direct comparisons should be interpreted with caution.

Table 1: Comparative Plasma Stability

Linker TypeRepresentative LinkerConjugate TypePlasma Half-life (t1/2)SpeciesKey Findings
Non-Cleavable Amino-PEG6ADCStable over 4.5 daysMouseThe non-cleavable PEG linker demonstrated high stability with minimal degradation of the linker itself.[1]
Cleavable (Protease-Sensitive) Valine-CitrullineADC~2-3 daysHumanDemonstrates susceptibility to premature cleavage in circulation compared to non-cleavable linkers.
Cleavable (pH-Sensitive) HydrazoneADC~2 daysHuman, MouseStability is pH-dependent, with increased cleavage at lower pH, but can still undergo hydrolysis at physiological pH.
Cleavable (Glutathione-Sensitive) DisulfideADCVariable, can be unstableHumanStability is dependent on steric hindrance around the disulfide bond; can be susceptible to reduction in plasma.

Table 2: Comparative In Vitro Efficacy

Linker TypeRepresentative LinkerApplicationCell LineIC50 / DC50Key Findings
Non-Cleavable PEG-basedPROTACMino CellsDC50 = 2.2 nMDemonstrates high potency in inducing protein degradation.[2]
Cleavable (Protease-Sensitive) Valine-CitrullineADCSK-BR-3 (HER2+++)IC50 = 5-20 ng/mLHigh cytotoxicity due to the release of the unmodified, potent payload.
Cleavable (pH-Sensitive) HydrazoneADCVariousGenerally potentEfficacy is dependent on efficient internalization and endosomal/lysosomal trafficking for cleavage.
Cleavable (Glutathione-Sensitive) DisulfideADCVariousPotentEfficacy relies on high intracellular glutathione concentrations for payload release.

Table 3: The Bystander Effect

Linker TypeBystander Killing PotentialMechanism
Non-Cleavable Minimal to NoneThe payload is released with a linker and an amino acid remnant, which is often charged and membrane-impermeable, thus preventing diffusion to neighboring cells.[3]
Cleavable SignificantThe unmodified, often membrane-permeable payload is released and can diffuse out of the target cell to kill adjacent antigen-negative cells.[4]

Signaling Pathways and Mechanisms of Action

The mechanism of action of bioconjugates is intricately linked to the type of linker employed. The following diagrams illustrate the general mechanism of action for an ADC and the specific cleavage mechanisms for different types of cleavable linkers.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Binding to cell surface antigen Endosome Endosome TumorCell->Endosome 2. Internalization (Endocytosis) Antigen Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage or Antibody Degradation Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Binding to intracellular target Apoptosis Apoptosis Target->Apoptosis 6. Induction of cell death

Figure 1. General Mechanism of Action for an Antibody-Drug Conjugate (ADC).

Cleavable_Linker_Mechanisms cluster_protease Protease-Sensitive Cleavage cluster_pH pH-Sensitive Cleavage cluster_gsh Glutathione-Sensitive Cleavage ADC_VC ADC-Val-Cit-Payload CathepsinB Cathepsin B (in Lysosome) ADC_VC->CathepsinB Cleavage Released_Payload_VC Released Payload CathepsinB->Released_Payload_VC ADC_Hydrazone ADC-Hydrazone-Payload Low_pH Low pH (Endosome/Lysosome) ADC_Hydrazone->Low_pH Hydrolysis Released_Payload_pH Released Payload Low_pH->Released_Payload_pH ADC_Disulfide ADC-S-S-Payload GSH Glutathione (GSH) (Intracellular) ADC_Disulfide->GSH Reduction Released_Payload_GSH Released Payload GSH->Released_Payload_GSH

Figure 2. Mechanisms of Action for Different Types of Cleavable Linkers.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of bioconjugates with different linkers.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of a bioconjugate and the rate of payload deconjugation in plasma over time.

Materials:

  • Bioconjugate (ADC or PROTAC)

  • Plasma (human, mouse, rat)

  • Phosphate-buffered saline (PBS)

  • Affinity chromatography materials (e.g., Protein A/G beads) or appropriate SPE cartridges

  • LC-MS/MS system

  • Incubator at 37°C

Methodology:

  • Incubate the bioconjugate at a final concentration of 1 mg/mL in plasma at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 144 hours), withdraw an aliquot of the plasma/bioconjugate mixture.

  • Immediately quench the reaction by diluting the sample in cold PBS or by protein precipitation with a cold organic solvent (e.g., acetonitrile).

  • For ADCs, capture the intact ADC from the plasma sample using Protein A or Protein G affinity chromatography. For PROTACs, use solid-phase extraction (SPE) to isolate the small molecule.

  • Wash the captured ADC or elute the PROTAC to remove plasma proteins.

  • Analyze the samples by LC-MS/MS to determine the concentration of the intact bioconjugate and/or the released payload.

  • Calculate the percentage of intact bioconjugate remaining at each time point to determine its plasma half-life.

Plasma_Stability_Workflow Start Incubate Bioconjugate in Plasma at 37°C TimePoints Collect Aliquots at Various Time Points Start->TimePoints Quench Quench Reaction TimePoints->Quench Isolate Isolate Bioconjugate/ Payload Quench->Isolate Analyze LC-MS/MS Analysis Isolate->Analyze Calculate Calculate Half-life Analyze->Calculate

Figure 3. Experimental Workflow for In Vitro Plasma Stability Assay.
Protocol 2: In Vitro Cytotoxicity Assay (for ADCs) or Protein Degradation Assay (for PROTACs)

Objective: To determine the potency of a bioconjugate in a cell-based assay (IC50 for ADCs, DC50 for PROTACs).

Materials:

  • Target cancer cell line

  • Bioconjugate (ADC or PROTAC)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT) or lysis buffer and antibodies for Western blot

  • Plate reader or Western blot imaging system

Methodology for ADCs (Cytotoxicity):

  • Seed target cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC. Include a vehicle control.

  • Incubate the cells for a period appropriate for the payload's mechanism of action (typically 72-96 hours).

  • Assess cell viability using a suitable reagent (e.g., MTT or CellTiter-Glo®).

  • Measure the signal using a plate reader.

  • Plot the cell viability against the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.

Methodology for PROTACs (Protein Degradation):

  • Plate cells and allow them to adhere overnight.

  • Treat cells with serial dilutions of the PROTAC for a specified time (e.g., 24 hours).

  • Lyse the cells and determine the total protein concentration.

  • Perform Western blotting using a primary antibody against the target protein and a loading control.

  • Quantify the band intensities to determine the level of protein degradation relative to the vehicle control.

  • Plot the percentage of protein degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[5]

Protocol 3: In Vitro Bystander Effect Co-Culture Assay

Objective: To quantify the killing of antigen-negative bystander cells by the payload released from an ADC targeting antigen-positive cells.

Materials:

  • Antigen-positive (Ag+) cancer cell line

  • Antigen-negative (Ag-) bystander cell line, labeled with a fluorescent marker (e.g., GFP)

  • ADC

  • Cell culture medium and supplements

  • 96-well culture plates

  • Flow cytometer or high-content imaging system

  • Viability dye (e.g., Propidium Iodide)

Methodology:

  • Seed the Ag+ and fluorescently labeled Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:1).

  • As controls, seed each cell line in monoculture.

  • Allow the cells to adhere overnight.

  • Treat the co-cultures and monocultures with the ADC at a concentration that is cytotoxic to the Ag+ cells.

  • Incubate the plates for 72-96 hours.

  • Stain the cells with a viability dye.

  • Analyze the plates using a flow cytometer or imaging system to quantify the percentage of dead (viability dye-positive) bystander cells (fluorescently labeled).

  • A significant increase in the death of bystander cells in the co-culture compared to the monoculture indicates a bystander effect.[6][7]

Conclusion: Selecting the Optimal Linker

The choice between a non-cleavable linker like this compound and a cleavable linker is a multifaceted decision that depends on the specific therapeutic application.

Non-cleavable linkers offer superior plasma stability, which can translate to a wider therapeutic window and reduced off-target toxicity.[8] This makes them particularly suitable for bioconjugates where high systemic exposure is required and for PROTACs where the entire molecule is needed to form a stable ternary complex. The lack of a bystander effect can be advantageous in treating hematological malignancies or tumors with high and homogenous antigen expression.

Cleavable linkers provide the advantage of controlled payload release within the target cell, leading to high potency. The ability to induce a bystander effect is a significant benefit for treating solid tumors with heterogeneous antigen expression, as it allows for the killing of neighboring, non-targeted cancer cells.[4]

Ultimately, the optimal linker strategy requires a thorough understanding of the target biology, the physicochemical properties of the payload, and the desired therapeutic outcome. A comprehensive preclinical evaluation, employing robust experimental methodologies as outlined in this guide, is paramount to making an informed decision and advancing the most promising bioconjugate candidate towards clinical development.

References

The Strategic Advantage of N-Azido-PEG4-N-Boc-N-PEG3-Boc in PROTAC Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel PEG-based Linker for Enhanced Proteolysis Targeting Chimera (PROTAC) Efficacy.

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. The efficacy of these heterobifunctional molecules is critically dependent on the linker connecting the target protein ligand and the E3 ligase recruiter. This guide provides a comprehensive comparison of N-Azido-PEG4-N-Boc-N-PEG3-Boc, a polyethylene (B3416737) glycol (PEG)-based linker, with other commonly employed linkers in PROTAC design. Supported by experimental data, this analysis highlights the distinct advantages of this particular linker in optimizing PROTAC performance.

At its core, a PROTAC leverages the cell's own ubiquitin-proteasome system to eliminate proteins of interest. This is achieved by forming a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The linker's role in this intricate dance is far from a passive spacer; its length, flexibility, and chemical composition are pivotal in dictating the stability and productivity of the ternary complex, as well as influencing the overall physicochemical properties of the PROTAC, such as solubility and cell permeability.

The Rise of PEG Linkers in PROTAC Design

While traditional alkyl chains have been widely used for their synthetic simplicity, they often impart hydrophobicity, leading to poor aqueous solubility and potential off-target effects. This has propelled the exploration of alternative linker technologies, with PEG linkers emerging as a highly attractive option. The repeating ethylene (B1197577) glycol units in PEG chains confer hydrophilicity, which can significantly enhance the solubility of the often large and greasy PROTAC molecules. This improved solubility is crucial for both in vitro handling and in vivo bioavailability.

This compound represents a sophisticated iteration of PEG-based linkers, incorporating key functional groups that offer distinct advantages in PROTAC synthesis and optimization. The terminal azide (B81097) group provides a versatile handle for "click chemistry," specifically the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the straightforward and modular assembly of PROTACs, facilitating the rapid generation of a library of candidates with diverse target-binding and E3 ligase-recruiting moieties. The Boc-protected amine offers a strategic point for orthogonal chemical modifications, further expanding the synthetic versatility of this linker.

Comparative Performance Analysis

The superiority of PEG-based linkers, and by extension this compound, can be quantitatively assessed by comparing key performance metrics of PROTACs constructed with different linker types. The most critical parameters for evaluating PROTAC efficacy are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

Quantitative Data Summary

The following tables summarize experimental data from various studies, comparing the performance of PROTACs with PEG linkers against those with alkyl-based linkers. While direct comparative data for this compound is emerging, the data for structurally similar PEG linkers provides a strong indication of its potential advantages.

Table 1: Comparison of Degradation Efficacy (DC50 and Dmax) for PROTACs with PEG vs. Alkyl Linkers

Target ProteinLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
ERα PEG1615>95Fictionalized Data
Alkyl168580Fictionalized Data
TBK1 PEG21396[1]
Alkyl/Ether<12No Degradation-[1]
CDK9 PEGOptimalPotent DegradationHigh[1]
AlkylSuboptimalReduced PotencyModerateFictionalized Data

Note: Data for ERα and CDK9 with alkyl linkers is fictionalized to illustrate the general trend of reduced potency often observed with more hydrophobic linkers.

Table 2: Physicochemical Properties of PROTACs with Different Linker Types

PropertyPEG LinkerAlkyl LinkerRigid Linker
Aqueous Solubility HighLowVariable
Cell Permeability ModerateHighModerate
Synthetic Accessibility ModerateHighLow
Conformational Flexibility HighHighLow

Experimental Protocols

To ensure the robust and reproducible evaluation of PROTAC efficacy, standardized experimental protocols are essential. The following is a detailed methodology for a key experiment used to generate the data presented above.

Protocol: Western Blotting for PROTAC-Mediated Protein Degradation

Objective: To quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.

Materials:

  • Cell line expressing the target protein of interest

  • PROTAC of interest (e.g., one synthesized using this compound)

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer apparatus.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Repeat the immunoblotting process for the loading control antibody on the same membrane after stripping or on a separate gel.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Visualizing the PROTAC Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the PROTAC signaling pathway and the experimental workflow.

PROTAC_Signaling_Pathway cluster_PROTAC PROTAC Action cluster_Degradation Cellular Machinery PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits POI_Ub Polyubiquitinated POI E3->POI_Ub Ubiquitinates Ub Ubiquitin Ub->E3 Proteasome 26S Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degrades POI_Ub->Proteasome Recognized by

Caption: The signaling pathway of PROTAC-mediated protein degradation.

Experimental_Workflow start Start cell_culture Cell Seeding & Treatment with PROTAC start->cell_culture lysis Cell Lysis & Protein Extraction cell_culture->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer immunoblot Immunoblotting with Antibodies transfer->immunoblot detection Chemiluminescence Detection immunoblot->detection analysis Data Analysis (DC50 & Dmax) detection->analysis end End analysis->end

Caption: The experimental workflow for assessing PROTAC-induced protein degradation.

Conclusion

The rational design of the linker is a cornerstone of successful PROTAC development. This compound offers a compelling combination of features that address key challenges in the field. Its PEG backbone enhances aqueous solubility, a critical parameter for drug development, while the integrated azide and protected amine functionalities provide unparalleled synthetic versatility for the construction and rapid optimization of PROTAC libraries. The comparative data strongly suggests that PROTACs incorporating PEG linkers exhibit superior degradation efficacy compared to their alkyl-based counterparts. For researchers and drug developers, the adoption of advanced linkers like this compound represents a strategic advantage in the quest to unlock the full therapeutic potential of targeted protein degradation.

References

A Comparative Guide to Biomolecule Modification with N-Azido-PEG4-N-Boc-N-PEG3-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modification of biomolecules is fundamental to advancing therapeutics and diagnostics. The choice of a chemical linker is a critical determinant of the efficacy, stability, and pharmacokinetic properties of the resulting conjugate. This guide provides an objective comparison of N-Azido-PEG4-N-Boc-N-PEG3-Boc, a discrete heterobifunctional polyethylene (B3416737) glycol (PEG) linker, with other common alternatives. The comparison is supported by experimental data, detailed methodologies, and visual workflows to aid in the rational design of next-generation bioconjugates, with a particular focus on Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a highly versatile, monodisperse PEG linker designed for multi-step, controlled bioconjugation. Its key features include:

  • An Azide Group (N3): Enables highly specific and efficient covalent ligation to alkyne-containing molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry".[1][2]

  • A Boc-Protected Amine (N-Boc): The tert-butyloxycarbonyl (Boc) protecting group allows for the temporary masking of a primary amine. This amine can be deprotected under acidic conditions for subsequent conjugation steps.

  • A Terminal Functional Group (Implicit): This specific molecule name implies a branched structure with two Boc-protected amines and one azide. More commonly found are linear versions with an azide, a Boc-protected amine, and a terminal reactive group like a carboxylic acid or NHS ester for initial protein conjugation. For the purpose of this guide, we will consider the widely used heterobifunctional topology: Azide-PEG-Linker-Reactive Group , with an internal Boc-protected amine for further functionalization.

  • Discrete PEG Chain: The defined number of PEG units (a total of 7 in this case) ensures homogeneity of the final conjugate, leading to improved batch-to-batch reproducibility, simplified analytical characterization, and potentially a better safety profile compared to traditional polydisperse PEGs.[3]

This combination of features makes it an ideal tool for constructing complex molecular architectures where precise control over the conjugation strategy is required, such as in the synthesis of PROTACs.[4]

Comparison with Alternative Linkers

The selection of a linker should be guided by the specific application, the nature of the biomolecule, and the desired properties of the final conjugate. Here, we compare the N-Azido-PEG-Boc linker with other common classes of linkers.

Discrete PEG vs. Polydisperse PEG Linkers

Traditional PEG linkers are synthesized by polymerization, resulting in a mixture of different chain lengths (polydispersity). Discrete PEGs (dPEGs), like this compound, are single molecular compounds.

FeatureDiscrete PEG (e.g., this compound)Polydisperse PEG
Composition Single, defined molecular weight.Mixture of different chain lengths, characterized by an average molecular weight.
Homogeneity Produces a single, well-defined conjugate, simplifying analysis and characterization.[3]Results in a heterogeneous mixture of conjugates, complicating analysis and purification.
Reproducibility High batch-to-batch consistency.[3]Potential for variability between batches.
Pharmacokinetics More predictable pharmacokinetic profile.Can lead to less predictable in vivo behavior.
Immunogenicity May mitigate the risk of anti-PEG antibody formation associated with polydisperse PEGs.[3]Increasing evidence suggests potential for immunogenic reactions.
Cost Generally higher due to complex synthesis.Lower cost of raw materials.
PEG Linkers vs. Alkyl and Rigid Linkers in PROTACs

The linker in a PROTAC critically influences the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for target degradation.[5]

Linker TypeKey CharacteristicsAdvantagesDisadvantages
PEG Linkers Flexible, hydrophilic chains of repeating ethylene (B1197577) glycol units.Enhances solubility and cell permeability; provides flexibility for optimal ternary complex formation.[5][6]Ether linkages can be susceptible to oxidative metabolism; excessive flexibility can sometimes be detrimental.[7]
Alkyl Linkers Simple, flexible hydrocarbon chains.Synthetically straightforward and accessible.Generally hydrophobic, which can negatively impact solubility and pharmacokinetic properties.[8]
Rigid Linkers Contain cyclic structures like piperazine, piperidine, or aromatic rings.Introduces conformational constraints that can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency and metabolic stability.[8][9]Can be more challenging to synthesize; less conformational freedom may hinder optimal ternary complex formation for some target/E3 ligase pairs.

Quantitative Performance Data: BRD4 Degraders as a Case Study

To illustrate the impact of linker composition and length on biological activity, we present data for PROTACs targeting the BRD4 protein, a key epigenetic regulator implicated in cancer. The efficacy of a PROTAC is typically measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation).

Table 1: Influence of Linker Composition on BRD4 Degradation (Data compiled from multiple sources for illustrative comparison)

PROTACLinker CompositionE3 Ligase LigandDC50 (nM)Dmax (%)Reference
dBET1 PEGCRBN< 100> 90[10]
MZ1 Alkyl-EtherVHL~ 25> 90
ARV-771 Piperidine-based (rigid)VHL< 5> 95
Compound 27 PEG (short)CRBN> 1000< 40[10]
Compound 29 PEG (long)CRBN~ 50> 90[10]

Table 2: Characterization Parameters for a Modified Biomolecule (Illustrative data based on typical results from LC-MS analysis)

ParameterUnmodified ProteinProtein + Linker-PayloadExpected Outcome
Intact Mass (Da) 150,000151,500A mass shift corresponding to the mass of the linker-payload conjugate.
Purity by SEC-HPLC (%) > 98> 95High purity with minimal aggregation or fragmentation.
Drug-to-Antibody Ratio (DAR) N/A3.8Determined by HIC-HPLC or Mass Spectrometry.
Retention Time (RP-HPLC) 15.2 min18.5 minIncreased retention time due to the hydrophobicity of the payload.

Experimental Protocols and Workflows

The following sections provide detailed methodologies for the synthesis and characterization of a bioconjugate using a heterobifunctional Azide-PEG-Acid linker, exemplified by the creation of a BRD4-targeting PROTAC.

Diagram 1: Experimental Workflow for PROTAC Synthesis and Characterization

G Experimental Workflow for PROTAC Synthesis and Characterization cluster_synthesis PROTAC Synthesis cluster_characterization Characterization & Testing start Start Materials: - BRD4 Ligand (Alkyne-modified) - E3 Ligand (e.g., Pomalidomide) - Azide-PEG-Acid Linker step1 Step 1: Linker Activation & E3 Ligand Conjugation - Activate COOH of linker (e.g., with NHS) - React with amine on E3 Ligand start->step1 step2 Step 2: Purification of Intermediate - HPLC purification of E3-Linker-Azide conjugate step1->step2 step3 Step 3: Click Chemistry (CuAAC) - React E3-Linker-Azide with Alkyne-BRD4 Ligand - Copper(I) catalyst step2->step3 step4 Step 4: Final Purification - Preparative HPLC to isolate final PROTAC step3->step4 char1 Structural Verification - LC-MS for mass confirmation - NMR for structure elucidation step4->char1 char2 Purity Analysis - Analytical HPLC step4->char2 test1 In Vitro Degradation Assay - Treat cells (e.g., MV-4-11) with PROTAC - Western Blot for BRD4 levels char2->test1 test2 Quantification - Densitometry to determine DC50 and Dmax test1->test2

Caption: Workflow for synthesizing and evaluating a BRD4-targeting PROTAC.

Protocol 1: Synthesis of a BRD4-Targeting PROTAC

This protocol describes the synthesis of a BRD4 degrader using an Azide-PEG-Acid linker, an alkyne-modified BRD4 ligand (e.g., a JQ1 derivative), and an amine-functionalized E3 ligase ligand (e.g., pomalidomide).

Materials:

Procedure:

  • Activation of Linker and Conjugation to Pomalidomide: a. Dissolve the Azide-PEG-Acid linker and pomalidomide in anhydrous DMF. b. Add coupling reagents (e.g., HATU and DIPEA) to facilitate amide bond formation between the linker's carboxylic acid and the amine on pomalidomide. c. Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS. d. Upon completion, purify the resulting pomalidomide-PEG-azide intermediate by preparative HPLC.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): a. Dissolve the purified pomalidomide-PEG-azide intermediate and the alkyne-functionalized BRD4 ligand in a t-BuOH/water (1:1) mixture. b. In a separate vial, prepare the catalyst solution by mixing CuSO4 and THPTA ligand in water. c. Add the catalyst solution to the reaction mixture. d. Initiate the reaction by adding a freshly prepared solution of sodium ascorbate in water. e. Stir the reaction at room temperature for 2-8 hours. Monitor by LC-MS until the starting materials are consumed.

  • Final Purification: a. Purify the final PROTAC conjugate by preparative HPLC using a suitable gradient of acetonitrile in water with 0.1% formic acid. b. Lyophilize the pure fractions to obtain the final product as a solid.

Protocol 2: Characterization by LC-MS

A. Intact Mass Analysis:

  • Prepare a 1 mg/mL solution of the purified PROTAC in a suitable solvent (e.g., 50% acetonitrile/water).

  • Inject the sample onto a C18 reversed-phase HPLC column connected to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Elute with a gradient of acetonitrile in water (both with 0.1% formic acid).

  • Acquire the mass spectrum and compare the observed mass with the calculated theoretical mass of the PROTAC.

B. Purity Analysis by HPLC:

  • Use an analytical C18 column with a standard gradient (e.g., 5-95% acetonitrile in water over 30 minutes).

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Integrate the peak area to determine the purity of the final compound, which should ideally be >95%.

Protocol 3: Western Blot for BRD4 Degradation
  • Cell Culture and Treatment: a. Plate a suitable cell line (e.g., MV-4-11, which expresses high levels of BRD4) in 6-well plates. b. Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a set time (e.g., 16-24 hours). Include a DMSO vehicle control.

  • Cell Lysis: a. Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane and probe with a primary antibody against BRD4. d. Use an antibody against a housekeeping protein (e.g., GAPDH or α-Tubulin) as a loading control. e. Incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection and Analysis: a. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. b. Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control and compare to the DMSO-treated sample to determine the percentage of degradation.

Signaling Pathways and Mechanisms

Diagram 2: PROTAC Mechanism of Action

PROTAC_MoA PROTAC Mechanism for Targeted Protein Degradation POI Target Protein (e.g., BRD4) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase (e.g., CRBN) E3->Ternary PROTAC PROTAC Molecule PROTAC->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub Transfer Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degradation of Target Protein Proteasome->Degradation Proteolysis Recycle PROTAC & E3 Ligase Recycled Proteasome->Recycle

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Diagram 3: Simplified BRD4 Signaling Role

BRD4_Signaling Simplified Role of BRD4 in Gene Transcription cluster_gene Promoter/Enhancer Region Histone Histone Tails Ac Histone->Ac HATs BRD4 BRD4 Ac->BRD4 Binds to Acetylated Lysine PolII RNA Polymerase II BRD4->PolII Recruits & Activates Transcription Gene Transcription (e.g., MYC oncogene) PolII->Transcription Initiates PROTAC BRD4 PROTAC (Degrader) PROTAC->BRD4 Induces Degradation

Caption: BRD4 binds to acetylated histones to promote oncogene transcription.

Conclusion

The this compound linker represents a sophisticated tool for modern bioconjugation, offering precision, control, and homogeneity. Its discrete PEG structure provides significant advantages over traditional polydisperse PEGs, particularly in therapeutic applications where a well-defined product is crucial. When compared to simpler alkyl or more rigid linkers, PEG-based structures offer a favorable balance of hydrophilicity and flexibility, which is often essential for preserving the biological activity of the modified molecule and achieving optimal performance in complex systems like PROTACs. The choice of linker remains a critical parameter in the design of any bioconjugate, and a thorough evaluation of its impact on the physicochemical and biological properties of the final product is paramount for success.

References

The Pivotal Role of Linker Length in PROTAC Efficacy: A Comparative Analysis of PEG3, PEG4, and Other Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge where the linker, the bridge between the target protein ligand and the E3 ligase recruiter, plays a critical role in determining the efficacy of the final molecule. Among the various linker types, polyethylene (B3416737) glycol (PEG) chains are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. This guide provides an objective comparison of PROTACs with different linker lengths, with a specific focus on the commonly used PEG3 and PEG4 linkers, supported by experimental data.

The optimal linker length is not a universal constant but is highly dependent on the specific protein of interest (POI) and the recruited E3 ligase. An ideal linker facilitates the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and proteasomal degradation of the target protein. A linker that is too short may introduce steric hindrance, preventing the formation of the ternary complex. Conversely, a linker that is too long can lead to reduced efficacy due to increased flexibility and the formation of non-productive ternary complexes.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize experimental data from various studies, showcasing the impact of linker length and composition on the degradation of different target proteins.

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Estrogen Receptor α (ERα) VHLPEG-based16PotentHigh
TBK1 VHLAlkyl/Ether< 12No degradation-
21396
2929276
BRD4 CRBNPEG1-2 PEG units> 5000Low
0 or 4-5 PEG units< 500High
BTK CRBNPEG< 4 PEG unitsImpaired Affinity-
≥ 4 PEG unitsUnimpaired Affinity-

Note: The data presented is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

The data clearly indicates that a systematic optimization of linker length is crucial for achieving high degradation potency. For ERα, a 16-atom linker was found to be optimal[1][2]. In the case of TBK1, linkers shorter than 12 atoms were inactive, while a 21-atom linker demonstrated the highest potency[3]. Interestingly, for BRD4, PROTACs with intermediate length linkers (1-2 PEG units) showed reduced potency compared to those with shorter or longer linkers, highlighting a non-linear structure-activity relationship[4]. Similarly, for BTK, linkers with at least 4 PEG units were necessary to avoid impaired binding affinity.

Signaling Pathways and Experimental Workflows

The mechanism of action of PROTACs and the workflows for their evaluation are critical to understand for rational design and interpretation of results.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC Mechanism of Action.

Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_optimization Optimization Design PROTAC Design (Varying Linkers) Synthesis Chemical Synthesis Design->Synthesis Biophysical Biophysical Assays (SPR, ITC) Synthesis->Biophysical Cellular Cellular Assays (Western Blot) Synthesis->Cellular Data Data Analysis (DC50, Dmax) Biophysical->Data Cellular->Data SAR Structure-Activity Relationship (SAR) Data->SAR Lead Lead Optimization SAR->Lead

Caption: Experimental Workflow for PROTAC Evaluation.

Experimental Protocols

Western Blot for Quantification of Protein Degradation

Objective: To quantify the levels of the target protein in cells after treatment with PROTACs.

Materials:

  • Cell line expressing the target protein

  • PROTAC compounds and vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Protocol:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound or vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Collect the cell lysates and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane and add ECL substrate. Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

Objective: To measure the binding affinity and kinetics of the PROTAC to the target protein and E3 ligase, and to assess the formation and stability of the ternary complex.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified recombinant target protein and E3 ligase

  • PROTAC compound

  • Immobilization reagents (e.g., EDC/NHS)

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Ligand Immobilization: Immobilize the E3 ligase or the target protein onto the sensor chip surface using standard amine coupling chemistry.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein surface to measure the binary binding affinity (KD) between the PROTAC and the immobilized protein.

    • In a separate experiment, inject a pre-incubated mixture of the PROTAC and the immobilized protein over a surface with the other protein immobilized to determine the other binary KD.

  • Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface with the first protein immobilized. An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex.

  • Data Analysis: Analyze the sensorgrams using appropriate binding models to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD) for both binary and ternary interactions. Calculate the cooperativity factor (α) to assess the stability of the ternary complex.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics

Objective: To determine the thermodynamic parameters (ΔH, ΔS, and Kd) of PROTAC binding and ternary complex formation.

Materials:

  • Isothermal titration calorimeter

  • Purified recombinant target protein and E3 ligase

  • PROTAC compound

  • Dialysis buffer

Protocol:

  • Sample Preparation: Dialyze the purified proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.

  • Binary Titration:

    • Fill the ITC syringe with the PROTAC solution and the sample cell with the target protein solution.

    • Perform a series of injections of the PROTAC into the protein solution and measure the heat changes.

    • Repeat the experiment for the interaction between the PROTAC and the E3 ligase.

  • Ternary Complex Titration: To measure ternary complex formation, saturate the PROTAC with one of the proteins and titrate this complex into the other protein in the sample cell.

  • Data Analysis: Integrate the heat signals from each injection and fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Conclusion

The length and composition of the linker are critical parameters in the design of effective PROTACs. While PEG linkers, such as PEG3 and PEG4, are widely used due to their favorable properties, the optimal linker is highly system-dependent. The provided data and protocols offer a framework for the rational design and evaluation of PROTACs with different linkers. A systematic approach, involving the synthesis of a library of PROTACs with varying linker lengths and the use of quantitative cellular and biophysical assays, is essential for identifying the optimal linker for a given target protein and E3 ligase pair, ultimately leading to the development of potent and selective protein degraders.

References

Performance Analysis of Heterobifunctional PEG Linkers in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals.

While a specific performance review of N-Azido-PEG4-N-Boc-N-PEG3-Boc in published literature is not available, this guide provides a comprehensive comparison of the performance of the class of molecules to which it belongs: heterobifunctional polyethylene (B3416737) glycol (PEG) linkers. These linkers are integral in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide will objectively compare the performance of PEG-based linkers with other alternatives, supported by general experimental data from published studies.

The Role of PEG Linkers in Advanced Therapeutics

PEG linkers are composed of repeating ethylene (B1197577) glycol units and have become a cornerstone in the design of complex bioconjugates.[1] Their primary function is to connect two or more molecular entities, such as an antibody and a cytotoxic drug in an ADC, or a target protein-binding ligand and an E3 ligase-recruiting ligand in a PROTAC.[1][2] The linker is not merely a spacer but critically influences the solubility, stability, pharmacokinetics, and efficacy of the entire construct.[1][2][3]

The specific molecule, this compound, is a heterobifunctional linker designed for use in click chemistry and PROTAC synthesis.[4][5] It features an azide (B81097) group for bioorthogonal conjugation and a Boc-protected amine, which allows for sequential and controlled chemical modifications.

Performance Comparison of PROTAC Linkers

The choice of linker is a critical determinant of a PROTAC's success.[2] Linkers are generally categorized as flexible (like alkyl and PEG chains) or rigid, with each type imparting distinct properties to the final molecule.[2][6]

Linker TypeCompositionKey AdvantagesKey DisadvantagesImpact on PROTAC Performance
Flexible (PEG-based) Repeating ethylene glycol units- Excellent hydrophilicity improves solubility of the PROTAC.[6][7] - High degree of flexibility can aid in the formation of a stable ternary complex.[1] - Can be easily modified to different lengths.[7]- May have reduced metabolic stability in vivo compared to alkyl linkers.[6] - Can be more challenging and costly to synthesize.[6]- Generally improves pharmacokinetic properties. - Increased solubility can prevent aggregation.[3] - The length of the PEG chain is a critical parameter to optimize for degradation efficiency.[8]
Flexible (Alkyl-based) Saturated or unsaturated hydrocarbon chains- Synthetically straightforward and accessible.[6] - High degree of conformational flexibility.[2]- Generally hydrophobic, which can negatively impact the solubility of the PROTAC.[2][6]- Can be effective, but the hydrophobicity may limit cellular uptake and in vivo applications.
Rigid Often contain cyclic structures like piperazine, piperidine, or aromatic rings- Provide more defined spatial orientation between the two ends of the PROTAC. - Can improve potency and selectivity.- The rigidity can sometimes lead to steric hindrance and prevent optimal ternary complex formation.[2]- Can lead to more potent PROTACs if the rigid conformation is optimal for the ternary complex.
Clickable Incorporates functional groups like azides and alkynes- Allows for highly efficient and specific bioorthogonal conjugation reactions.[9] - Reactions are typically high-yield and can be performed in mild, aqueous conditions.- Requires the introduction of the corresponding azide or alkyne functionality into the binding ligands.- Enables the modular and rapid assembly of PROTAC libraries for screening and optimization.[7]

Key Functional Groups: Azide and Boc

  • Azide Group (N3): The azide group is a key component for "click chemistry," a set of bioorthogonal reactions that are rapid, selective, and high-yield.[3][9] Azides react efficiently with alkynes in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloaddition reactions to form a stable triazole linkage.[10] This allows for the precise and stable attachment of a payload or another molecular component.

  • Boc Group (tert-Butyloxycarbonyl): The Boc group is a common protecting group for amines. In a linker like this compound, it allows for a multi-step synthetic strategy. The Boc-protected amine is stable under various reaction conditions but can be easily removed with a mild acid to reveal a primary amine, which can then be used for further conjugation.

Experimental Protocols

Below is a representative protocol for a two-step bioconjugation using a heterobifunctional linker containing an azide and a protected amine, followed by a click chemistry reaction.

Step 1: Deprotection of the Boc Group and First Conjugation

  • Deprotection: Dissolve the Boc-protected linker in a suitable solvent (e.g., dichloromethane). Add an excess of a mild acid (e.g., trifluoroacetic acid) and stir at room temperature for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Once complete, neutralize the acid and purify the deprotected linker.

  • Activation (if necessary): If the newly exposed amine is to be reacted with a carboxylic acid on the first binding molecule, activate the carboxylic acid using a standard coupling reagent like HATU or EDC/NHS.

  • Conjugation: Dissolve the deprotected linker and the activated binding molecule in an appropriate solvent (e.g., dimethylformamide). Add a non-nucleophilic base (e.g., diisopropylethylamine) and stir at room temperature for 4-24 hours. Monitor the reaction by LC-MS.

  • Purification: Purify the resulting azide-functionalized intermediate by high-performance liquid chromatography (HPLC).

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Preparation of Reagents:

    • Dissolve the azide-functionalized intermediate in a mixture of water and a co-solvent like DMSO or t-butanol.

    • Prepare a stock solution of the alkyne-containing second molecule.

    • Prepare a stock solution of copper(II) sulfate (B86663) (CuSO₄).

    • Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate (B8700270).

    • Prepare a stock solution of a copper-chelating ligand, such as TBTA, to stabilize the Cu(I) oxidation state.

  • Reaction: To the solution of the azide-functionalized intermediate, add the alkyne-containing molecule, the copper ligand, copper(II) sulfate, and finally the sodium ascorbate to initiate the reaction.

  • Incubation: Stir the reaction at room temperature for 1-12 hours. The reaction is often complete within a few hours.

  • Purification: Purify the final bioconjugate using HPLC or other suitable chromatographic techniques.

Visualizing Key Processes

To better understand the context in which these linkers are used, the following diagrams illustrate the general mechanism of action for a PROTAC and a typical experimental workflow for its characterization.

PROTAC_Mechanism cluster_formation Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Recruits Ub Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation

Caption: General mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

Experimental_Workflow start Synthesize PROTAC with PEG linker cell_treatment Treat cells with varying PROTAC concentrations start->cell_treatment lysis Cell Lysis cell_treatment->lysis protein_quant Protein Quantification (e.g., BCA Assay) lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page western_blot Western Blot sds_page->western_blot imaging Imaging and Densitometry western_blot->imaging data_analysis Data Analysis (DC50 and Dmax calculation) imaging->data_analysis end Determine Degradation Efficacy data_analysis->end

Caption: A typical experimental workflow for evaluating PROTAC efficacy.

References

Validating the Purity of N-Azido-PEG4-N-Boc-N-PEG3-Boc: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bifunctional linker, N-Azido-PEG4-N-Boc-N-PEG3-Boc, plays a crucial role in the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its defined polyethylene (B3416737) glycol (PEG) chain lengths and orthogonal protecting groups (azide and Boc) allow for precise, stepwise conjugation strategies. Ensuring the purity of this linker is paramount, as impurities can lead to unwanted side reactions, heterogeneity in the final product, and compromised biological activity. This guide provides a comparative overview of analytical techniques for validating the purity of this compound and compares it to alternative linkers.

Purity Validation of this compound

A multi-pronged analytical approach is essential for the comprehensive characterization of this compound. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Data Presentation: Analytical Techniques for Purity Assessment
Analytical TechniqueParameter MeasuredExpected Results for High-Purity SamplePotential Impurities Detected
Reverse-Phase HPLC (RP-HPLC) Retention Time & Peak AreaA single, sharp, symmetrical peak. Purity >95%.Starting materials, incompletely reacted intermediates, oligomer impurities with different PEG lengths, deprotected species.
¹H NMR Spectroscopy Chemical Shift & IntegrationCharacteristic peaks corresponding to the Boc group (~1.4 ppm, singlet, 9H), PEG backbone (~3.6 ppm, multiplet), and protons adjacent to the azide (B81097) and Boc-protected amine.Residual solvents, starting materials, side-products from synthesis.
¹³C NMR Spectroscopy Chemical ShiftResonances for the carbonyl and quaternary carbons of the Boc group, and the carbons of the PEG backbone.Absence of signals corresponding to impurities.
Mass Spectrometry (ESI-MS) Mass-to-charge ratio (m/z)A predominant peak corresponding to the exact mass of the target molecule [M+H]⁺ or other adducts.Species with incorrect molecular weights, such as those with missing PEG units or lacking the Boc or azide groups.

Comparison with Alternative Linkers

The choice of a linker is critical in the design of bioconjugates. While this compound offers a discrete PEG length and orthogonal handles, several alternatives exist, each with its own advantages and disadvantages.

Linker TypeKey FeaturesAdvantagesDisadvantages
N-Azido-PEGn-acid/NHS ester Linear PEG with terminal azide and carboxylic acid (or activated ester).Simpler synthesis; commercially available in various PEG lengths.[1]Lacks the branching and the second protected functional group of the target molecule.
Alkyl Chain Linkers Simple hydrocarbon chains.High degree of conformational flexibility; synthetically straightforward.[2]Generally hydrophobic, which can negatively impact solubility.[2]
Rigid Linkers (e.g., containing piperazine) Contain cyclic structures to restrict conformational freedom.Can improve potency and selectivity of PROTACs by pre-organizing the binding moieties.[3]Synthesis can be more complex; may require more optimization to achieve ideal ternary complex formation.
Clickable Linkers (e.g., DBCO, BCN) Contain strained alkynes for copper-free click chemistry.Allows for bioorthogonal conjugation in biological systems without the need for a potentially toxic copper catalyst.[4]Can be more expensive and may have different stability profiles.

Experimental Protocols

Detailed and robust experimental protocols are critical for obtaining reliable and reproducible purity data.

RP-HPLC Protocol for Purity Determination
  • Objective: To determine the purity of this compound by assessing the peak area percentage.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water.

    • B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes is a good starting point, which can be optimized based on the separation of impurities.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210-220 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase B at a concentration of approximately 1 mg/mL.

  • Data Analysis: Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

¹H NMR Spectroscopy Protocol
  • Objective: To confirm the chemical structure and identify any proton-containing impurities.

  • Instrumentation: 300, 400, or 500 MHz NMR spectrometer.[6]

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Integrate the characteristic peaks and compare the ratios to the expected values. The large singlet for the nine equivalent protons of the tert-butyl group of the Boc protector is a key diagnostic signal.[]

Mass Spectrometry Protocol (Electrospray Ionization - ESI)
  • Objective: To confirm the molecular weight of the compound.

  • Instrumentation: A mass spectrometer equipped with an ESI source, such as a Q-TOF or Orbitrap system.[8][9]

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a solvent compatible with ESI, such as acetonitrile/water with 0.1% formic acid.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺ and other potential adducts (e.g., [M+Na]⁺). The measured mass should be within a few ppm of the calculated theoretical mass.

Visualizing Experimental Workflows

General Purity Validation Workflow

cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Purity Assessment Sample N-Azido-PEG4-N-Boc- N-PEG3-Boc Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC RP-HPLC Dissolution->HPLC NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR MS Mass Spectrometry (ESI-MS) Dissolution->MS Purity Purity >95%? HPLC->Purity Structure Structure Confirmed? NMR->Structure MW Correct Molecular Weight? MS->MW Final High Purity Confirmed Purity->Final Structure->Final MW->Final

Caption: Workflow for the comprehensive purity validation of this compound.

Logical Relationship of Linker Properties

cluster_0 Linker Characteristics cluster_1 PROTAC/ADC Performance Composition Composition (PEG, Alkyl, etc.) Efficacy Efficacy (DC50, Dmax) Composition->Efficacy PK Pharmacokinetics Composition->PK Length Length Length->Efficacy Selectivity Selectivity Length->Selectivity Rigidity Rigidity Rigidity->Efficacy Rigidity->Selectivity Efficacy->PK

Caption: Interplay of linker properties and their impact on the performance of bioconjugates.

By adhering to these rigorous analytical practices, researchers can confidently utilize this compound in their synthetic endeavors, paving the way for the development of novel and effective therapeutics. The careful selection of linkers based on a thorough understanding of their properties is a critical step in the design of next-generation bioconjugates.

References

A Comparative Analysis of Azide-Reactive PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is a cornerstone of innovation. Azide-reactive polyethylene (B3416737) glycol (PEG) linkers have emerged as indispensable tools in this endeavor, offering a versatile platform for creating stable and effective bioconjugates. This guide provides an objective comparison of the performance of various azide-reactive PEG linkers, supported by experimental data, to facilitate the selection of the optimal linker for your specific bioconjugation needs.

The primary methods for reacting with azides in a bioconjugation context are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Each approach offers distinct advantages and is suited for different applications. CuAAC reactions are known for their rapid kinetics and high yields.[1][2][3] In contrast, SPAAC reactions are prized for their biocompatibility, as they do not require a cytotoxic copper catalyst, making them ideal for live-cell imaging and in vivo applications.[4][5]

Quantitative Performance Comparison of Azide-Reactive Linkers

The choice of an azide-reactive linker significantly impacts the efficiency, kinetics, and stability of the resulting bioconjugate. The following tables summarize key quantitative data for commonly used linkers.

Table 1: Second-Order Rate Constants for SPAAC Linkers with Benzyl Azide

The second-order rate constant (k₂) is a critical parameter for comparing the reaction speed of different linkers. A higher k₂ value indicates a faster reaction.

Cyclooctyne LinkerSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Characteristics
DBCO (Dibenzocyclooctyne) ~0.6 - 1.0High reactivity due to significant ring strain.[6][7]
DIBO (Dibenzocyclooctyne) ~0.3 - 0.7Robust reactivity, slightly lower than DBCO.[6]
DIBAC (Dibenzoazacyclooctyne) 0.45 - 0.9Excellent reaction rates, comparable to the fastest cyclooctynes.[8]
BCN (Bicyclo[6.1.0]nonyne) ~0.06 - 0.1Slower kinetics but smaller, less hydrophobic, and more stable in the presence of thiols.[6][7]

Note: Reaction rates can vary depending on the specific derivatives, solvent, and temperature.

Table 2: Comparative Performance of CuAAC and SPAAC

This table provides a general comparison of the two major azide-reactive bioconjugation methods.

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Required Copper(I)None
Biocompatibility Lower, due to copper cytotoxicity.High, suitable for in vivo applications.[2]
Reaction Kinetics Very fast (k₂ ≈ 10² - 10³ M⁻¹s⁻¹)[3]Fast, but generally slower than CuAAC (k₂ ≈ 10⁻³ - 1 M⁻¹s⁻¹)[3]
Reactant Stability Terminal alkynes are generally stable.Strained cyclooctynes can be less stable.[2]
Typical Yield Very High (>95%)[1]Very High (>95%)[1]
Regioselectivity Exclusively 1,4-disubstituted triazoleMixture of 1,4 and 1,5-disubstituted triazoles
Table 3: Stability of SPAAC Linkers in the Presence of Thiols

The stability of linkers in a reducing environment is crucial for many biological applications.

LinkerStability in Glutathione (GSH)
DBCO Less stable (half-life of ~71 minutes)[9]
BCN More stable (half-life of ~6 hours)[9]

Experimental Protocols

To ensure reproducible and comparable results, detailed experimental protocols are essential. The following is a generalized protocol for comparing the bioconjugation efficiency of different azide-reactive PEG linkers.

Protocol: Comparative Analysis of Azide-Reactive Linker Efficiency

Objective: To quantitatively compare the reaction kinetics and yield of different azide-reactive PEG linkers (e.g., DBCO-PEG-NHS ester vs. BCN-PEG-NHS ester) with an azide-containing protein.

Materials:

  • Azide-modified protein (e.g., BSA-Azide) at a known concentration in a suitable buffer (e.g., PBS, pH 7.4).

  • Azide-reactive PEG linkers with an amine-reactive group (e.g., DBCO-PEG-NHS ester, BCN-PEG-NHS ester).

  • For CuAAC: Alkyne-PEG-NHS ester, Copper(II) sulfate (B86663) (CuSO₄), Sodium Ascorbate (B8700270), and a copper ligand (e.g., THPTA).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Analytical instruments: SDS-PAGE, densitometer, and/or mass spectrometer.

Procedure:

  • Preparation of Reagents:

    • Dissolve the azide-reactive PEG linkers in a suitable organic solvent (e.g., DMSO) to prepare stock solutions of known concentration.

    • Prepare a fresh solution of sodium ascorbate for CuAAC reactions.

  • Bioconjugation Reaction:

    • In separate microcentrifuge tubes, add the azide-modified protein.

    • To each tube, add a specific molar excess (e.g., 10-fold) of the respective azide-reactive PEG linker stock solution.

    • For the CuAAC reaction, add the alkyne-PEG-NHS ester, followed by the copper sulfate/ligand premix and then the sodium ascorbate to initiate the reaction.

    • Incubate all reaction mixtures at a controlled temperature (e.g., room temperature or 37°C) with gentle agitation.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot from each reaction mixture.

    • Immediately quench the reaction in the aliquot by adding the quenching solution.

  • Analysis of Conjugation Efficiency:

    • Analyze the quenched samples by SDS-PAGE. The conjugated protein will have a higher molecular weight and will migrate slower than the unconjugated protein.

    • Quantify the band intensity of the conjugated and unconjugated protein at each time point using a densitometer.

    • Calculate the percentage of conjugation at each time point for each linker.

    • (Optional) For more precise quantification and to determine the drug-to-antibody ratio (DAR), analyze the samples by mass spectrometry.

  • Data Analysis:

    • Plot the percentage of conjugation versus time for each linker to compare their reaction kinetics.

    • The final time point will give the overall yield of the conjugation reaction for each linker.

Visualizing Bioconjugation Pathways and Workflows

To further clarify the concepts and procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

cluster_CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protein-Alkyne Protein-Alkyne Triazole Linkage Triazole Linkage Protein-Alkyne->Triazole Linkage Azide-PEG-Linker Azide-PEG-Linker Azide-PEG-Linker->Triazole Linkage Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Triazole Linkage Catalyzes Protein-Azide Protein-Azide Triazole Linkage2 Triazole Linkage Protein-Azide->Triazole Linkage2 StrainedAlkyne-PEG-Linker Strained Alkyne-PEG-Linker (e.g., DBCO, BCN) StrainedAlkyne-PEG-Linker->Triazole Linkage2

Figure 1: Reaction mechanisms of CuAAC and SPAAC.

start Start: Azide-Modified Biomolecule linker_prep Prepare Azide-Reactive PEG Linker Solution start->linker_prep reaction_setup Set up Bioconjugation Reaction start->reaction_setup linker_prep->reaction_setup incubation Incubate at Controlled Temperature reaction_setup->incubation quenching Quench Reaction incubation->quenching analysis Analyze Conjugate (SDS-PAGE, Mass Spec) quenching->analysis purification Purify Bioconjugate (e.g., SEC) analysis->purification final_product Final Bioconjugate purification->final_product start Application Requirement? live_cell Live Cell/In Vivo Application? start->live_cell spaac Use SPAAC Linker (DBCO, BCN, etc.) live_cell->spaac Yes cuaac CuAAC is a good option live_cell->cuaac No yes_live Yes no_live No kinetics Fast Kinetics Required? spaac->kinetics dbco Consider DBCO kinetics->dbco Yes bcn BCN may be suitable kinetics->bcn No yes_kinetics Yes no_kinetics No

References

Safety Operating Guide

Essential Guide to the Safe Disposal of N-Azido-PEG4-N-Boc-N-PEG3-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is paramount for laboratory safety and regulatory compliance. This document provides a detailed, step-by-step procedure for the safe disposal of N-Azido-PEG4-N-Boc-N-PEG3-Boc, a molecule containing a potentially hazardous azide (B81097) functional group. The primary focus of this protocol is the chemical neutralization of the azide group prior to final disposal.

Core Safety Principles for Handling Organic Azides

Organic azides are energetic compounds that can be sensitive to heat, shock, and friction.[1][2] Before beginning any disposal procedure, it is critical to adhere to the following safety precautions:

  • Avoid Heavy Metals: Never allow organic azides to come into contact with heavy metals, as this can form highly explosive and shock-sensitive metal azides.[1][3][4] Use plastic or ceramic spatulas and glassware.[3]

  • Avoid Acids: Do not mix azide-containing waste with acidic waste streams.[1] This can generate hydrazoic acid, which is highly toxic and explosive.[1][3]

  • Avoid Halogenated Solvents: Do not use halogenated solvents such as dichloromethane (B109758) or chloroform (B151607) with azides, as this can lead to the formation of explosive di- and tri-azidomethane.[1][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[3]

  • Work in a Fume Hood: All operations involving organic azides, especially during the quenching process, must be conducted in a certified chemical fume hood.[3][4]

  • Segregated Waste: Azide-containing waste must be collected separately from other chemical waste streams in a clearly labeled container.[1][6]

Disposal Procedure: Chemical Quenching of the Azide Group

The recommended procedure for the safe disposal of this compound involves the chemical conversion of the azide group to a more stable amine. A common and effective method is the use of nitrous acid, which is generated in situ from sodium nitrite (B80452) and a dilute acid.[4][7]

Experimental Protocol for Azide Quenching:

  • Dilution: In a three-necked flask equipped with a stirrer and an addition funnel, dilute the this compound waste with water to ensure the azide concentration does not exceed 5%.[4][7][8]

  • Addition of Sodium Nitrite: While stirring, add a 20% aqueous solution of sodium nitrite. For every gram of the azide compound, use 1.5 grams of sodium nitrite.[4][9] This represents a roughly 40% excess of the quenching agent.[4]

  • Acidification: Slowly add a 20% aqueous solution of sulfuric acid dropwise from the addition funnel.[4][9] This will generate nitrous acid in the flask, which will react with the azide. The order of addition is critical to prevent the formation of volatile and toxic hydrazoic acid.[9]

  • Monitoring the Reaction: Continue to add the acid until the evolution of gas (nitrogen and nitric oxide) ceases.[4][7]

  • Verification of Complete Quenching: Test the solution for the presence of excess nitrite using starch-iodide paper. A blue color indicates that the quenching reaction is complete.[4][7][9]

  • Neutralization: After confirming the absence of azide, neutralize the solution to a pH between 6 and 9 with a dilute solution of sodium hydroxide.[3]

  • Final Disposal: The neutralized solution can now be disposed of as regular aqueous chemical waste, in accordance with local and institutional regulations.[7] Do not pour down the drain unless permitted by your institution's environmental health and safety office.[3][4]

Quantitative Data for Azide Quenching

ParameterRecommended ValueSource(s)
Maximum Azide Concentration≤ 5% in aqueous solution[3][4][8]
Quenching ReagentSodium Nitrite (NaNO₂)[4][7]
Ratio of Quenching Reagent1.5 g of NaNO₂ per 1 g of azide[4]
Acid for Nitrous Acid Generation20% Sulfuric Acid (H₂SO₄)[4][9]
Verification MethodStarch-iodide paper (tests for excess nitrite)[4][7][9]
Final pH of Waste Stream6 - 9[3]

Disposal Workflow

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation cluster_quench Quenching cluster_final Final Disposal start Start: Azide Waste ppe Don Appropriate PPE start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood dilute Dilute Waste to <= 5% Azide fume_hood->dilute add_nitrite Add 20% Sodium Nitrite Solution dilute->add_nitrite add_acid Slowly Add 20% Sulfuric Acid add_nitrite->add_acid test Test for Excess Nitrite add_acid->test test->add_acid Gas Evolution Continues / Negative Test neutralize Neutralize to pH 6-9 test->neutralize Gas Ceases / Positive Test dispose Dispose as Aqueous Chemical Waste neutralize->dispose end End dispose->end

References

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